molecular formula C19H27ClN2O5 B8093403 (S,S)-Valifenalate

(S,S)-Valifenalate

Cat. No.: B8093403
M. Wt: 398.9 g/mol
InChI Key: DBXFMOWZRXXBRN-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(S)-valifenalate is a methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate resulting from the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)-L-valine with the amino group of methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate.

Properties

IUPAC Name

methyl (3S)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5/c1-11(2)17(22-19(25)27-12(3)4)18(24)21-15(10-16(23)26-5)13-6-8-14(20)9-7-13/h6-9,11-12,15,17H,10H2,1-5H3,(H,21,24)(H,22,25)/t15-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFMOWZRXXBRN-RDJZCZTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)Cl)NC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S,S)-Valifenalate (CAS Number: 283159-94-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate, with the CAS number 283159-94-4, is a specific stereoisomer of the fungicide Valifenalate. Valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate and is classified as a carboxylic acid amide (CAA) fungicide. It is effective against a range of Oomycete pathogens, which cause devastating diseases in various high-value crops such as grapes, tomatoes, and potatoes. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its synthesis, mechanism of action, biological activity, and toxicological profile. It is important to note that a significant portion of the publicly available data pertains to the diastereoisomeric mixture of Valifenalate (CAS No. 283159-90-0), and information specifically on the (S,S) isomer is limited.

Physicochemical Properties

A summary of the key physicochemical properties of Valifenalate is presented in the table below. These properties are crucial for understanding its environmental fate and behavior, as well as for formulation development.

PropertyValueReference
Molecular Formula C₁₉H₂₇ClN₂O₅[1][2]
Molecular Weight 398.88 g/mol [1][2]
Appearance White fine powder[3]
Melting Point 147 °C[3]
Vapour Pressure 9.6 × 10⁻⁸ Pa (20 °C), 2.3 × 10⁻⁷ Pa (25 °C)[3]
Solubility in Water (20 °C) 2.41 × 10⁻² g/L (pH 4.9-5.9)[3]
Log Kow (n-octanol/water partition coefficient) 3.04 - 3.11 (pH 4-9)[3]

Synthesis

While a detailed, publicly available enantioselective synthesis protocol for this compound is scarce, its structure suggests a synthetic route involving the coupling of three key chiral building blocks: L-valine, a chiral β-amino acid ester, and an isopropoxycarbonyl group. The synthesis of chiral β-amino acid esters is a well-established field in organic chemistry, with various methods available, including asymmetric aza-Michael additions and enzymatic resolutions.

A plausible synthetic pathway for this compound would likely involve the following key steps:

  • Preparation of the chiral β-amino acid ester: The synthesis of the (S)-3-(4-chlorophenyl)-β-alanine methyl ester is a critical step. This can be achieved through various asymmetric synthesis methodologies.

  • Coupling with N-protected L-valine: The N-isopropoxycarbonyl-L-valine would then be coupled with the chiral β-amino acid ester using standard peptide coupling reagents.

  • Purification: The final product would be purified to isolate the (S,S)-diastereomer.

The chiral separation of Valifenalate isomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Mechanism of Action

Valifenalate's primary mechanism of action is the inhibition of cellulose synthesis in Oomycetes.[4][5] Cellulose is a critical structural component of the cell walls of these pathogens, providing rigidity and protecting them from osmotic stress. By inhibiting cellulose synthesis, Valifenalate disrupts the integrity of the cell wall, leading to cell lysis and death. This mode of action affects all growth stages of the pathogens, from spore germination to mycelial growth.[4]

The specific molecular target of Valifenalate is believed to be cellulose synthase (CesA) , a transmembrane enzyme complex responsible for polymerizing glucose into cellulose chains.[3][6] While the precise binding site and the detailed signaling pathway of inhibition are not fully elucidated in the public domain, the inhibition of CesA activity leads to a cascade of downstream effects, ultimately compromising the pathogen's viability.

G Simplified Mechanism of Action of this compound Valifenalate This compound CesA Cellulose Synthase (CesA) Complex Valifenalate->CesA Inhibition Cellulose Cellulose Synthesis CellWall Cell Wall Integrity Cellulose->CellWall Disruption Lysis Cell Lysis and Pathogen Death CellWall->Lysis Leads to

Caption: Simplified pathway of this compound's fungicidal action.

Biological Activity and Efficacy

Valifenalate exhibits high efficacy against a range of Oomycete pathogens. The majority of the available efficacy data is for the diastereoisomeric mixture.

In Vitro Efficacy
In Vivo Efficacy

Field trials have demonstrated the effectiveness of Valifenalate in controlling diseases such as late blight (Phytophthora infestans) in potatoes and tomatoes, and downy mildew in grapes. The application rates and efficacy vary depending on the crop, disease pressure, and environmental conditions.

It is well-established in fungicide research that different stereoisomers of a chiral pesticide can exhibit significantly different biological activities. One isomer is often more active than the others. Without specific data for this compound, it is plausible that it is the more active isomer, driving the efficacy of the diastereoisomeric mixture.

Experimental Protocols

Detailed experimental protocols for the synthesis and testing of this compound are often proprietary. However, based on established methodologies in the field, representative protocols can be outlined.

Representative Protocol for In Vitro Fungicide Efficacy Testing (Agar Dilution Method)
  • Preparation of Fungal Cultures: The target Oomycete pathogen (e.g., Phytophthora infestans) is cultured on a suitable agar medium (e.g., V8 juice agar) at an optimal temperature until sufficient mycelial growth is achieved.

  • Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Amended Agar Plates: A series of dilutions of the fungicide stock solution are prepared and added to the molten agar medium to achieve a range of final concentrations. Control plates containing only the solvent are also prepared.

  • Inoculation: A small plug of the fungal mycelium is transferred to the center of each agar plate.

  • Incubation: The plates are incubated under optimal conditions for fungal growth.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured after a specific incubation period. The percentage of inhibition of mycelial growth is calculated for each fungicide concentration relative to the control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

G Workflow for In Vitro Fungicide Efficacy Testing Culture Fungal Culture Preparation Plates Preparation of Amended Agar Plates Culture->Plates Stock Fungicide Stock Solution Stock->Plates Inoculate Inoculation Plates->Inoculate Incubate Incubation Inoculate->Incubate Analyze Data Collection and EC50 Calculation Incubate->Analyze

References

(S,S)-Valifenalate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate, also known as (S,S)-Valiphenal, is a potent acylamino acid fungicide specifically developed for the control of a wide range of plant-pathogenic oomycetes.[1][2] These destructive organisms, which include notorious pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato), are responsible for significant crop losses worldwide. This compound offers a targeted and effective solution for managing these diseases. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound, presenting key data and experimental protocols for the scientific community.

Discovery

The development of Valifenalate emerged from research into dipeptide derivatives as potential fungicides in the mid-to-late 1990s. Early patents from this era describe the synthesis and fungicidal activity of various oligopeptides and derivatives of β-aminopropionic acid, laying the groundwork for the eventual discovery of Valifenalate's core structure. This line of inquiry led to the identification of a new class of fungicides, the valinamide carbamates, to which Valifenalate belongs.[3] Valifenalate itself is a diastereoisomeric mixture of L-(R)-valifenalate and L-(S)-valifenalate.[4] The focus of this guide is the (S,S) stereoisomer, which is a key active component.

Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that begins with readily available starting materials. The general pathway involves the preparation of two key intermediates, which are then coupled, followed by a final esterification step.[3]

A representative synthesis workflow is illustrated below:

Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Coupling and Final Product Formation A L-Valine C N-(isopropoxycarbonyl)-L-valine A->C Acylation B Isopropyl Chloroformate B->C G This compound C->G Amide Coupling D 4-Chlorobenzaldehyde F Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate D->F Asymmetric Synthesis E Malonic Acid E->F F->G

Caption: General overview of the this compound synthesis pathway.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on general principles of organic synthesis and information from related patents.

Step 1: Synthesis of N-(isopropoxycarbonyl)-L-valine (Intermediate 1)

  • Reaction Setup: L-valine is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).

  • Acylation: Isopropyl chloroformate is added dropwise to the stirred solution, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-(isopropoxycarbonyl)-L-valine.

Step 2: Synthesis of Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate (Intermediate 2)

  • This intermediate can be prepared via several asymmetric synthesis routes. One common approach is the use of a chiral auxiliary or a chiral catalyst in a Mannich-type reaction between a ketone, an aldehyde (4-chlorobenzaldehyde), and an amine source. A subsequent hydrolysis and esterification yields the desired product.*

Step 3: Coupling of Intermediates and Formation of this compound

  • Activation: N-(isopropoxycarbonyl)-L-valine (Intermediate 1) is activated for amide bond formation. This can be achieved by converting it to an acid chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

  • Coupling Reaction: The activated Intermediate 1 is then reacted with Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate (Intermediate 2) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine). The reaction is typically stirred at room temperature for several hours until completion.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Mechanism of Action

This compound belongs to the Carboxylic Acid Amide (CAA) class of fungicides (FRAC Group 40).[5] Its mode of action is the specific inhibition of cellulose synthase, a key enzyme responsible for the biosynthesis of cellulose, an essential component of the oomycete cell wall.[1][5]

The inhibition of cellulose synthase has several detrimental effects on the pathogen:

  • Disruption of Cell Wall Integrity: The lack of new cellulose synthesis weakens the cell wall, making it unable to withstand the internal turgor pressure. This is particularly critical during active growth stages like spore germination and hyphal tip extension.

  • Inhibition of Spore Germination: Germinating spores are unable to form a proper germ tube, preventing infection of the host plant.

  • Prevention of Mycelial Growth: The growth of the fungal mycelium within the plant tissue is halted due to the inability to produce new cell wall material at the hyphal tips.

The signaling pathway illustrating the mechanism of action is as follows:

Mechanism_of_Action Valifenalate This compound CelluloseSynthase Cellulose Synthase (Oomycete specific) Valifenalate->CelluloseSynthase Inhibition Cellulose Cellulose Synthesis CelluloseSynthase->Cellulose Catalysis CellLysis Cell Lysis / Growth Arrest CelluloseSynthase->CellLysis Leads to CellWall Cell Wall Integrity Cellulose->CellWall Essential Component Germination Spore Germination CellWall->Germination Required for MycelialGrowth Mycelial Growth CellWall->MycelialGrowth Required for Germination->CellLysis MycelialGrowth->CellLysis

Caption: Proposed mechanism of action of this compound.

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₂₇ClN₂O₅[1]
Molecular Weight 398.88 g/mol [1]
CAS Number 283159-94-4[2]
Appearance White to off-white solid
Solubility Soluble in DMSO[2]
Purity ≥98%[1]
Biological Activity of Valifenalate and Related Compounds
CompoundTarget OrganismAssayValueReference
MandipropamidPhytophthora infestansInhibition of ¹⁴C-glucose incorporation into celluloseIC₅₀ = 19.8 ± 5.6 nM[6]
ValifenalatePhytophthora infestansMycelial Growth InhibitionEffective at 125 nmol l⁻¹[1]
ValifenalatePhytophthora citrophthoraCrown rot of roseEffective[7]
ValifenalatePlasmopara viticolaDowny mildew of grapeEffective[8]

Conclusion

This compound is a highly effective and specific fungicide that plays a crucial role in the management of diseases caused by oomycetes. Its targeted mechanism of action, the inhibition of cellulose synthase, provides a valuable tool for integrated pest management strategies and helps to mitigate the development of resistance to other fungicide classes. The synthesis of this compound is a well-established process, and further research into its biological activity and potential applications will continue to be of great interest to the agricultural and scientific communities.

References

An In-depth Technical Guide to the Mechanism of Action of (S,S)-Valifenalate on Oomycetes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(S,S)-Valifenalate is a potent fungicide belonging to the Carboxylic Acid Amide (CAA) chemical group, specifically the valinamide carbamates.[1][2] It exhibits high efficacy against a range of pathogenic oomycetes, which are fungus-like eukaryotes responsible for devastating plant diseases such as late blight and downy mildew.[1][3] The primary mechanism of action of Valifenalate is the targeted inhibition of cellulose biosynthesis, an essential process for the structural integrity of the oomycete cell wall.[4][5] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and process visualizations to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Cellulose Synthase

The fungicidal activity of Valifenalate and other CAA fungicides is highly specific to oomycetes due to their unique cell wall composition. Unlike true fungi, which primarily utilize chitin for structural support, oomycetes rely on cellulose as a major component of their cell walls.[6][7] Valifenalate exploits this difference by selectively targeting and inhibiting a key enzyme in the cellulose biosynthesis pathway.

The Molecular Target: Cellulose Synthase 3 (CesA3)

Research has identified the specific molecular target of CAA fungicides as Cellulose Synthase 3 (CesA3) .[1] This enzyme is a crucial component of the cellulose synthase complex located in the plasma membrane, responsible for polymerizing UDP-glucose into β-1,4-glucan chains, which form cellulose microfibrils.

By binding to the CesA3 protein, Valifenalate disrupts its catalytic function. This leads to a rapid cessation of cellulose production at the sites of active growth, such as the hyphal tip. Studies on related CAA fungicides have shown that the interaction likely occurs within the transmembrane domains of the CesA3 protein, interfering with its stability and function.[8]

Physiological Consequences of CesA3 Inhibition

The inhibition of cellulose synthesis triggers a cascade of detrimental physiological effects on the oomycete:

  • Cell Wall Weakening: The absence of newly synthesized cellulose microfibrils compromises the structural integrity of the cell wall, particularly during active growth stages like germ tube elongation and mycelial expansion.[9]

  • Altered Cell Wall Properties: Experimental evidence shows that treatment with Valifenalate results in a cell wall that is less porous and more malleable.[9] This structural deficiency renders the cell unable to withstand its internal turgor pressure.

  • Morphological Aberrations and Cell Lysis: The weakened cell wall leads to visible morphological changes, including swelling of the hyphal tips. Ultimately, the osmotic imbalance causes the cell to rupture and lyse, resulting in cell death.[10]

Valifenalate is effective against multiple stages of the oomycete life cycle, including the inhibition of mycelial growth, sporulation, and the germination of sporangia and cystospores.[11]

Valifenalate_MoA cluster_Oomycete Oomycete Cell cluster_PM Plasma Membrane cluster_CW Cell Wall Synthesis Valifenalate This compound CesA3 Cellulose Synthase 3 (CesA3) Valifenalate->CesA3 Binds & Inhibits Cellulose Cellulose (β-1,4-glucan) CesA3->Cellulose WeakWall Weakened Cell Wall CesA3->WeakWall Synthesis Blocked UDP_Glucose UDP-Glucose (Precursor) UDP_Glucose->CesA3 Polymerization Lysis Cell Swelling & Lysis WeakWall->Lysis

Caption: Mechanism of action pathway for this compound.

Quantitative Efficacy Data

The efficacy of Valifenalate has been quantified against various oomycete pathogens. The following table summarizes in vitro data on the inhibition of mycelial growth for several Phytophthora species.

Oomycete SpeciesValifenalate Concentration (µg/mL)Mycelial Growth Inhibition (%)Reference
P. citrophthora (from rose)1.092.4%[1]
P. citrophthora (from rose)0.115.2%[1]
P. citrophthora (from citrus)1.0~40% (estimated from graph)[1]
P. citrophthora (from citrus)0.123.6%[1]
P. cryptogea1.090.2%[1]
P. nicotianae1.066.1%[1]
P. infestans (invasivity)0.05 µg/mL (125 nM)16.9% reduction (from 71.3% to 59.2%)[9]

Note: Data for P. citrophthora (from citrus) at 1.0 µg/mL is an approximation based on the graphical data presented in the source publication.[1]

Experimental Protocols

The elucidation of Valifenalate's mechanism of action relies on a combination of biochemical, microscopic, and genetic experimental approaches.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct efficacy of a compound against an oomycete.

  • Preparation of Fungicide Media: A stock solution of Valifenalate is prepared in a suitable solvent (e.g., methanol). This stock is then used to create a dilution series, which is added to a molten agar-based growth medium (e.g., V8 juice agar or corn meal agar) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[1] A control medium is prepared with the solvent alone.

  • Inoculation: A small mycelial plug, taken from the leading edge of an actively growing oomycete culture, is placed in the center of each fungicide-amended and control Petri dish.

  • Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 20-24°C) for several days.[12]

  • Data Collection: The diameter of the growing colony is measured in two perpendicular directions at set time points.

  • Analysis: The percentage of growth inhibition is calculated relative to the growth on the control plates. These data can be used to determine the Effective Concentration that inhibits 50% of growth (EC50).

Protocol: Cellulose Synthesis Incorporation Assay

This biochemical assay directly measures the impact of the fungicide on cellulose production.

  • Culture Preparation: Oomycete mycelia are grown in a liquid medium.

  • Treatment: The culture is treated with Valifenalate at a test concentration. A control culture is treated with solvent only.

  • Radiolabeling: ¹⁴C-labeled glucose is added to both cultures. Oomycetes will take up the labeled glucose and incorporate it into newly synthesized polysaccharides, including cellulose.

  • Cell Wall Extraction: After an incubation period, the mycelia are harvested, and the cell walls are chemically extracted and fractionated to isolate the cellulose component.

  • Quantification: The amount of radioactivity incorporated into the cellulose fraction is measured using a scintillation counter.

  • Analysis: A significant reduction in ¹⁴C radioactivity in the cellulose from the Valifenalate-treated sample compared to the control indicates direct inhibition of cellulose synthesis.

Protocol: Genetic Target Validation

This approach provides definitive evidence of the drug's molecular target.

  • Mutant Generation: A sensitive, wild-type oomycete population is exposed to a chemical mutagen (e.g., ethyl methanesulfonate, EMS) to induce random point mutations.

  • Resistance Screening: The mutagenized population is grown on a medium containing a selective concentration of a CAA fungicide. Colonies that grow are considered potentially resistant.

  • Gene Sequencing: The CesA3 gene from the resistant mutants is amplified via PCR and sequenced. The sequence is compared to the wild-type CesA3 gene.

  • Mutation Identification: Point mutations that result in an amino acid change (e.g., G1105V) in the CesA3 protein are identified in the resistant isolates.

  • Confirmation via Transformation: To confirm that the identified mutation confers resistance, the mutated version of the CesA3 gene is transformed into a sensitive wild-type isolate. If the transformed isolate becomes resistant to the fungicide, it confirms that CesA3 is the target and the mutation is the cause of resistance.

Experimental_Workflow cluster_Biochem Biochemical & Phenotypic Analysis cluster_Genetic Genetic Target Validation T0 Treat Oomycete Culture with Valifenalate T1 In Vitro Growth Assay (EC50 Determination) T0->T1 T2 Microscopy (Observe Swelling/Lysis) T0->T2 T3 ¹⁴C-Glucose Incorporation Assay T0->T3 T4 Measure Cellulose Synthesis Inhibition T3->T4 Conclusion Conclusion: Valifenalate targets CesA3, inhibiting cellulose synthesis and causing cell lysis. T4->Conclusion G1 Generate Mutants (EMS Mutagenesis) G2 Select for CAA Resistant Isolates G1->G2 G3 Sequence CesA3 Gene in Resistant Mutants G2->G3 G4 Identify Point Mutation(s) G3->G4 G5 Confirm via Transformation of Wild-Type G4->G5 G5->Conclusion

Caption: General experimental workflow for mode of action determination.

Conclusion

This compound operates through a highly specific and effective mechanism of action against pathogenic oomycetes. By targeting the CesA3 enzyme, it directly inhibits the synthesis of cellulose, a component vital for the oomycete cell wall but absent in host plants, affording it a high degree of selectivity. This targeted disruption leads to compromised cell wall integrity, morphological defects, and eventual cell death. The comprehensive understanding of this mechanism, supported by quantitative efficacy data and robust experimental validation, solidifies its role as a critical tool in plant disease management and provides a framework for the development of future anti-oomycete compounds.

References

(S,S)-Valifenalate vs. Valifenalate Stereoisomers: A Technical Deep Dive into Chiral Differences in Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of (S,S)-Valifenalate in comparison to its other stereoisomers, with a focus on the core differences in their biological activity, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of antifungal agent development and crop protection.

Introduction: The Stereochemical Dimension of Valifenalate's Fungicidal Action

Valifenalate is a carboxylic acid amide (CAA) fungicide that effectively controls Oomycete pathogens, such as Plasmopara viticola (grapevine downy mildew) and Phytophthora infestans (late blight of potato and tomato), by inhibiting cellulose biosynthesis, a critical component of the Oomycete cell wall.[1][2] Commercial valifenalate is a diastereoisomeric mixture of L-(R)- and L-(S)-valifenalate.[3] The specific stereochemistry of a molecule can significantly influence its biological activity, and understanding these differences is paramount for the development of more potent and selective fungicides. This guide focuses on the (S,S)-stereoisomer of valifenalate and its comparison with other stereoisomers.

Comparative Biological Activity

While comprehensive, publicly available quantitative data directly comparing the fungicidal efficacy of all valifenalate stereoisomers is limited, the principle of stereoselectivity in biological systems is well-established.[4][5][6] The differential interaction of stereoisomers with their biological targets, in this case, cellulose synthase, can lead to significant variations in their inhibitory potency.

Table 1: Hypothetical Comparative Fungicidal Activity of Valifenalate Stereoisomers against Plasmopara viticola

StereoisomerEC50 (µg/mL)Relative Potency Index
This compoundData not availableData not available
(S,R)-ValifenalateData not availableData not available
(R,S)-ValifenalateData not availableData not available
(R,R)-ValifenalateData not availableData not available
Racemic ValifenalateData not availableData not available

Note: This table is presented as a template to be populated as specific quantitative data becomes available through further research. The relative potency index would be calculated relative to the most active isomer.

Mechanism of Action: Inhibition of Cellulose Biosynthesis in Oomycetes

The primary mode of action for valifenalate is the inhibition of cellulose synthase (CesA), a key enzyme in the biosynthesis of the Oomycete cell wall.[1][7] Unlike true fungi, which have chitin-based cell walls, Oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose.[7][8] This difference provides a selective target for fungicides like valifenalate.

The cellulose biosynthesis pathway in Oomycetes involves the polymerization of glucose units from UDP-glucose into linear β-1,4-glucan chains by the cellulose synthase enzyme complex located at the plasma membrane.[9][10] These glucan chains then assemble into microfibrils, providing structural integrity to the cell wall.

Valifenalate disrupts this process, leading to a weakened cell wall, abnormal cell morphology (swelling), and ultimately, inhibition of growth and sporulation of the pathogen.[1][11] The precise binding site and the differential affinity of valifenalate stereoisomers to the CesA protein complex are areas of ongoing research.

Cellulose_Biosynthesis_Inhibition cluster_synthesis Cellulose Biosynthesis Pathway cluster_inhibition Inhibition by Valifenalate UDP-Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CesA complex) UDP-Glucose->Cellulose_Synthase Substrate Glucan_Chains β-1,4-Glucan Chains Cellulose_Synthase->Glucan_Chains Polymerization Cellulose_Microfibrils Cellulose Microfibrils Glucan_Chains->Cellulose_Microfibrils Assembly Cell_Wall Oomycete Cell Wall Cellulose_Microfibrils->Cell_Wall Incorporation Valifenalate Valifenalate Valifenalate->Cellulose_Synthase Inhibition

Figure 1: Simplified signaling pathway of cellulose biosynthesis in Oomycetes and the inhibitory action of valifenalate.

Experimental Protocols

Synthesis of Optically Pure this compound

The synthesis of enantiomerically pure this compound typically involves stereoselective synthetic routes or the separation of a diastereomeric mixture. A general conceptual approach is outlined below. The specific details of a validated synthesis protocol are proprietary and not publicly available.

Synthesis_Workflow Start Starting Materials (e.g., L-Valine derivative, (S)-3-(4-chlorophenyl)-β-alanine methyl ester) Coupling Peptide Coupling Reaction Start->Coupling Protection Introduction of Isopropoxycarbonyl Group Coupling->Protection Purification Purification (e.g., Chromatography) Protection->Purification Final_Product This compound Purification->Final_Product

Figure 2: Conceptual workflow for the synthesis of this compound.

Chiral Separation of Valifenalate Stereoisomers by HPLC

The separation of valifenalate diastereomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The specific conditions, including the choice of chiral stationary phase (CSP) and mobile phase, are critical for achieving baseline separation. While a specific validated method for valifenalate is not publicly detailed, a general protocol for chiral HPLC method development is as follows:

Objective: To separate the diastereomers of valifenalate.

Materials:

  • Valifenalate standard (racemic mixture)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • HPLC system with UV detector

Methodology:

  • Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[8][12]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[9]

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid or diethylamine.

  • Optimization:

    • Adjust the ratio of the mobile phase components to optimize resolution and retention times.

    • Evaluate the effect of flow rate and column temperature.

  • Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., determined by UV-Vis spectroscopy of valifenalate).

  • Peak Identification: If individual stereoisomer standards are available, they can be used to identify the corresponding peaks. Otherwise, the separated isomers would be designated by their elution order.

Fungicidal Activity Assay against Plasmopara viticola (Leaf Disc Method)

This protocol describes a general method to assess the in vitro fungicidal activity of valifenalate stereoisomers against P. viticola.[13][14]

Objective: To determine the half-maximal effective concentration (EC50) of valifenalate stereoisomers required to inhibit the sporulation of P. viticola on grapevine leaf discs.

Materials:

  • Healthy, young grapevine leaves (e.g., from a susceptible Vitis vinifera cultivar)

  • Plasmopara viticola sporangia suspension

  • Stock solutions of this compound and other stereoisomers in a suitable solvent (e.g., DMSO)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

Methodology:

  • Leaf Disc Preparation:

    • Excise discs (e.g., 1 cm diameter) from healthy grapevine leaves.

    • Wash the discs with sterile distilled water and place them, abaxial side up, on moist filter paper in Petri dishes.

  • Fungicide Application:

    • Prepare a series of dilutions for each valifenalate stereoisomer in sterile distilled water (the final solvent concentration should be non-phytotoxic, typically <0.5%).

    • Apply a small, known volume (e.g., 10 µL) of each fungicide dilution to the center of each leaf disc. Include a solvent-only control.

  • Inoculation:

    • After the fungicide application has dried, inoculate each leaf disc with a droplet (e.g., 10 µL) of a calibrated P. viticola sporangia suspension (e.g., 5 x 10^4 sporangia/mL).

  • Incubation:

    • Incubate the Petri dishes in a controlled environment (e.g., 20-22°C, high humidity, dark conditions) for 6-7 days to allow for infection and sporulation.

  • Assessment:

    • Visually assess the percentage of the leaf disc area covered by sporangiophores (sporulation) under a dissecting microscope.

    • Calculate the percentage of inhibition of sporulation for each concentration relative to the control.

  • Data Analysis:

    • Determine the EC50 value for each stereoisomer by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The stereochemistry of valifenalate is a critical factor in its fungicidal activity. While it is established that valifenalate inhibits cellulose synthase in Oomycetes, a comprehensive understanding of the differential activity of its stereoisomers requires further quantitative investigation. The development and public dissemination of detailed experimental protocols for the synthesis, chiral separation, and bio-evaluation of individual valifenalate stereoisomers are essential for advancing research in this area. Future studies should focus on elucidating the specific molecular interactions between each stereoisomer and the cellulose synthase enzyme complex to enable the rational design of more potent and selective fungicides for the sustainable management of Oomycete-incited plant diseases.

References

(S,S)-Valifenalate: A Technical Review of a Carbamate Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

(S,S)-Valifenalate , also known as (S,S)-IR5885, is a fungicide belonging to the acylamino acid chemical class. It is employed for the control of a variety of fungal pathogens, particularly those within the Oomycetes class, which includes destructive plant pathogens like downy mildew and late blight. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biological activity, and key experimental findings.

Core Properties and Mechanism of Action

This compound is the S,S-diastereomer of valifenalate. Valifenalate itself is a racemic mixture of the L-(R)- and L-(S)-valifenalate diastereomers[1]. The primary mode of action for valifenalate is the inhibition of cellulose synthase, a crucial enzyme for the formation of the fungal cell wall[1]. By interfering with cell wall synthesis, this compound disrupts the growth of the pathogen at various stages, affecting both spore germination and mycelial development within the host plant[1][2][][4]. This targeted action makes it an effective agent against diseases such as crown rot caused by Phytophthora citrophthora[5].

Chemical Properties of this compound [2][]

PropertyValue
CAS Number 283159-94-4
Molecular Formula C19H27ClN2O5
Molecular Weight 398.88 g/mol
IUPAC Name methyl (3S)-3-(4-chlorophenyl)-3-[[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]amino]propanoate
Synonyms (S,S)-IR5885; (S,S)-Valiphenal; L-(S)-valifenalate
Solubility Soluble in DMSO
Storage Store at -20°C

Biological Activity and Efficacy

This compound is utilized in agriculture to protect high-value crops, including grapes, tomatoes, and other vegetables, from fungal infections[5]. Its fungicidal activity is directed against a range of Oomycetes[2][].

Experimental Protocols and Findings

Fungicide Efficacy Trials

Detailed protocols for evaluating the efficacy of fungicides like valifenalate often involve field trials with controlled treatments and statistical analysis.

Example Experimental Protocol: Efficacy Against Downy Mildew on Sweet Basil [6]

  • Objective: To determine the efficacy and crop safety of a valifenalate and chlorothalonil combination product for the control of downy mildew on sweet basil.

  • Experimental Design: Field trials are conducted with three or four replicates of each treatment arranged in a randomized complete block design. Individual plots are sized to allow for accurate application of the test substance, simulating commercial application techniques.

  • Test Substance Application: The test substance is applied using calibrated equipment to ensure uniform coverage. The protocol specifies four foliar applications at 7-day intervals.

  • Data Collection: Disease incidence and severity are rated after the applications. Crop injury, including stunting, leaf burn, or chlorosis, is also assessed at 7, 14, and 28 days after application and at harvest.

  • Statistical Analysis: Appropriate statistical methods are used to determine if significant differences exist between treatments.

Toxicology and Metabolism Studies

Toxicological assessments of valifenalate have been conducted in various animal models to determine its safety profile.

Toxicokinetic Studies in Rats [1]

  • Methodology: 14C-radiolabelled valifenalate was administered orally to rats. Whole blood concentrations of radioactivity were measured over time. Excretion was monitored in feces and urine.

  • Findings: Following a single oral dose, radioactivity in the blood peaked between 1 and 2 hours post-dose. Absorption appeared to be saturated at higher doses (1000 mg/kg bw compared to 100 mg/kg bw). The majority of the radioactivity was excreted in the feces. Tissue distribution was highest in the gastrointestinal tract, liver, and kidneys, with rapid clearance and no evidence of bioaccumulation[1].

Toxicity Studies [1]

Study TypeAnimal ModelDosingKey FindingsNOAEL
90-Day DietaryMice0, 110, 900, 7000 ppmDecreased body weight gain and liver vacuolation in males at 900 ppm.110 ppm (15.3 mg/kg bw/day)
90-Day DietaryRats0, 7, 150, 1000 mg/kg bw/dayIncreased incidence of follicular cell hypertrophy in the thyroids of males at 1000 mg/kg bw.150 mg/kg bw/day (based on other endpoints)
52-Week OralBeagle Dogs50-250 mg/kgMinimal or slight follicular cell hypertrophy.-
2-Year Chronic/CarcinogenicityRats0, 15, 150, 1000 mg/kg bw/dayThyroid (follicular cell hypertrophy) and kidney (pelvic hyperplasia) changes at 1000 mg/kg bw/day. No neoplastic lesions related to treatment.150 mg/kg bw/day

Metabolism in Goats [1]

  • Methodology: A lactating goat was orally administered [14C-U-phenyl]-valifenalate for five consecutive days. Radioactivity was measured in excreta, milk, and tissues.

  • Findings: The majority of the administered dose (83.1%) was recovered in the excreta. A very small amount was found in the milk (0.02%) and tissues (0.13%)[1]. The major metabolite identified in plants, valifenalate-acid, was also found to be a major metabolite in rats[1].

Visualizing Experimental Workflows

General Workflow for Fungicide Residue Analysis

The following diagram illustrates a typical workflow for the analysis of fungicide residues in agricultural commodities.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (e.g., Grapes) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction (e.g., Acetone/Water) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extraction->Partitioning Cleanup Solid Phase Extraction (SPE) Cleanup Partitioning->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification DataReporting Data Reporting Quantification->DataReporting

Fungicide Residue Analysis Workflow.
Proposed Signaling Pathway for Cell Wall Synthesis Inhibition

While the direct target of this compound is cellulose synthase, the following diagram proposes a simplified signaling pathway illustrating its point of intervention.

G cluster_fungus Fungal Cell Signal Growth Signal Upstream Upstream Signaling (e.g., Kinase Cascade) Signal->Upstream TF Transcription Factors Upstream->TF Gene Cellulose Synthase Gene Expression TF->Gene CS_mRNA Cellulose Synthase mRNA Gene->CS_mRNA CS_Protein Cellulose Synthase (Enzyme) CS_mRNA->CS_Protein CellWall Cell Wall Synthesis CS_Protein->CellWall Growth Mycelial Growth & Spore Germination CellWall->Growth Valifenalate This compound Valifenalate->CS_Protein Inhibition

Inhibition of Fungal Cell Wall Synthesis.

References

(S,S)-Valifenalate mode of action as a cellulose synthase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mode of Action of (S,S)-Valifenalate as a Cellulose Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valifenalate is a potent acylamino acid fungicide employed against a range of plant pathogens, particularly those belonging to the class Oomycetes.[1][] Its fungicidal activity stems from its ability to interfere with cell wall synthesis.[1][][3][4] Valifenalate exists as a mixture of diastereomers, but its biological activity is primarily attributed to the (S,S)-enantiomer, this compound. This document provides a detailed technical overview of the mode of action of this compound, focusing on its role as a specific inhibitor of cellulose synthase (CesA), the key enzyme responsible for producing the structural integrity of the oomycete cell wall. We will detail the biochemical mechanism, present supporting quantitative data, outline key experimental protocols for its study, and visualize the core pathways and workflows.

Introduction: The Target - Oomycete Cell Wall and Cellulose Synthase

Oomycetes, or water molds, are a group of destructive plant pathogens, including notorious species like Phytophthora infestans (late blight of potato) and Plasmopara viticola (downy mildew of grapes). A key structural feature that distinguishes them from true fungi is the composition of their cell wall, which is primarily composed of cellulose and β-glucans rather than chitin.

Cellulose, a polymer of β-(1,4)-linked glucose units, provides essential rigidity and osmotic protection to the cell. The synthesis of this crucial polymer is catalyzed by a large, plasma membrane-localized enzyme complex known as cellulose synthase (CesA).[5][6] This complex utilizes UDP-glucose as a substrate to polymerize glucan chains, which then crystallize to form cellulose microfibrils.[5] Because cellulose is vital for oomycete survival and absent in host plants, the CesA enzyme is an ideal target for selective fungicides. Valifenalate operates by disrupting this fundamental process.[3][7]

Core Mechanism of Action: Specific Inhibition of Cellulose Synthase 3 (CesA3)

The primary mode of action of this compound is the direct inhibition of cellulose synthase. Evidence from molecular modeling and studies on related compounds suggests that it specifically targets the Cellulose Synthase 3 (CesA3) protein in oomycetes like Phytophthora capsici.[8]

This compound is believed to bind within the active gorge of the CesA3 enzyme. Molecular docking simulations indicate that its specific stereochemistry allows for the formation of a crucial hydrogen bond with the imido group of an Arginine residue (Arg 877) within the active site.[8] This interaction stabilizes the inhibitor within the catalytic domain, physically obstructing the binding or polymerization of UDP-glucose substrates. The consequence is a cessation of β-(1,4)-glucan chain elongation, leading to a halt in cellulose production and a catastrophic failure in cell wall synthesis. This disruption affects all growth stages of the pathogen, from spore germination to mycelial development.[1][3]

cluster_0 Molecular Interaction cluster_1 Biochemical Cascade cluster_2 Cellular Outcome Val This compound Bind Forms H-Bond with Arg 877 Val->Bind Enters CesA Cellulose Synthase 3 (CesA3) Active Site Block UDP-Glucose Polymerization Blocked CesA->Block Bind->CesA Inhibit β-1,4-Glucan Chain Synthesis Inhibited Block->Inhibit Disrupt Cellulose Microfibril Formation Disrupted Inhibit->Disrupt Wall Cell Wall Integrity Compromised Disrupt->Wall Death Oomycete Cell Lysis & Death Wall->Death

Caption: Proposed signaling pathway for this compound's mode of action.

Quantitative Data on Inhibitory Effects

The efficacy of this compound as a cellulose synthase inhibitor is quantified through various bioassays. Key metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) against mycelial growth and cellulose production.

ParameterTarget OrganismValueAssay Type
EC50 Phytophthora capsici0.53 - 20.17 µg/mLMycelial Growth Inhibition (in vitro)[8]
IC50 Arabidopsis thaliana (model)~20 µM (for similar CBI)Seedling Growth Inhibition[9]
Inhibition Arabidopsis thaliana (model)~70% at 20 µM (for similar CBI)[14C]-Glucose Incorporation[10][11]
Reduction Arabidopsis thaliana (model)40% - 50% (for similar CBI)Crystalline Cellulose Content[9]
Note: Data for specific CBIs are used to illustrate the expected range of activity for compounds in this class.

Experimental Protocols for Mode of Action Studies

Elucidating the mechanism of a cellulose synthase inhibitor involves a multi-faceted approach combining biochemical, genetic, and in silico methods.

Protocol: Quantification of Crystalline Cellulose

This protocol determines the direct impact of the inhibitor on the final product, cellulose.

  • Culturing: Grow the target oomycete (e.g., P. infestans) in a suitable liquid medium until sufficient mycelial mass is obtained. Treat cultures with varying concentrations of this compound (and a DMSO control) for a defined period (e.g., 24-48 hours).

  • Cell Wall Isolation: Harvest mycelia, freeze-dry, and grind to a fine powder. Wash the material extensively with ethanol and acetone to create an alcohol-insoluble residue (AIR).

  • Hydrolysis (Updegraff Method):

    • Treat the AIR with a mixture of acetic and nitric acids to hydrolyze non-cellulosic polysaccharides.

    • Wash the remaining pellet (crystalline cellulose) with water until neutral.

    • Perform a complete acid hydrolysis (e.g., with 72% sulfuric acid) to break down the cellulose into glucose monomers.[5]

  • Quantification: Measure the concentration of released glucose using a colorimetric method, such as the anthrone assay.[5] Compare the amount of glucose from treated samples to the control to calculate the percent reduction in cellulose content.

Protocol: Radiolabeled Glucose Incorporation Assay

This assay provides a dynamic measure of cellulose synthesis activity.

  • Preparation: Prepare protoplasts or germinating cysts of the target oomycete to ensure efficient uptake of the radiolabel.

  • Incubation: Pre-incubate the cells with various concentrations of this compound or a DMSO control for a short period (e.g., 30-60 minutes).

  • Labeling: Add [14C]-labeled UDP-glucose or [14C]-glucose to the medium and incubate for a defined period (e.g., 1-4 hours) to allow incorporation into newly synthesized polysaccharides.

  • Fractionation: Stop the reaction and harvest the cells. Isolate the cell walls and perform sequential extractions to remove non-cellulosic polysaccharides.

  • Measurement: Measure the radioactivity remaining in the final cellulose fraction using a liquid scintillation counter.[10][12] A reduction in counts per minute (CPM) in treated samples indicates inhibition of cellulose synthesis.

Protocol: Target Validation via Mutant Generation and Analysis

This genetic approach provides definitive evidence of the inhibitor's molecular target.

  • Mutagenesis: Expose a large population of oomycete spores to a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random point mutations in the genome.

  • Selection: Plate the mutagenized spores on a medium containing a lethal concentration of this compound. Only individuals with resistance-conferring mutations will survive.

  • Gene Sequencing: Isolate the genomic DNA from the resistant mutants. Amplify the coding sequences of candidate target genes, primarily the CesA gene family, using PCR.

  • Analysis: Sequence the amplified genes and compare them to the wild-type sequence. A consistent point mutation found in the CesA3 gene across multiple independent resistant lines strongly validates it as the direct target of this compound.[12]

cluster_biochem Biochemical Assays cluster_genetic Genetic Validation cluster_insilico In Silico Analysis start Hypothesis: This compound inhibits CesA A1 Treat Oomycete Culture with this compound start->A1 B1 Generate Mutants (EMS Mutagenesis) start->B1 C1 Homology Model CesA3 Protein start->C1 A2 Quantify Cellulose Content (Updegraff Method) A1->A2 A3 [14C]-Glucose Incorporation Assay A1->A3 result_A Result: Cellulose Synthesis Reduced A2->result_A A3->result_A B2 Select for Resistance to this compound B1->B2 B3 Sequence CesA Genes of Resistant Mutants B2->B3 result_B Result: Point Mutations found in CesA3 B3->result_B C2 Molecular Docking of This compound to CesA3 C1->C2 result_C Result: Favorable Binding in Active Site C2->result_C conclusion Conclusion: CesA3 is the direct target of This compound result_A->conclusion result_B->conclusion result_C->conclusion

References

Preliminary Efficacy Screening of (S,S)-Valifenalate Against Phytopathogenic Oomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Valifenalate, the active stereoisomer of the fungicide Valifenalate, is a member of the carboxylic acid amide (CAA) class of antifungals. This technical guide provides a comprehensive overview of the preliminary screening of this compound against a range of economically important phytopathogenic oomycetes. The document details its mechanism of action, presents available in-vitro efficacy data, outlines relevant experimental protocols, and visualizes the targeted biochemical pathway and experimental workflows. Due to the limited availability of public data specifically for the (S,S) isomer, this guide incorporates data for the racemic mixture of Valifenalate to provide a broader understanding of its potential, with the explicit understanding that the (S,S) isomer is the primary active component.

Introduction

Oomycetes, or water molds, are a group of destructive plant pathogens responsible for significant crop losses worldwide. Diseases such as late blight of potato and tomato, caused by Phytophthora infestans, and downy mildew of grapevines, caused by Plasmopara viticola, pose continuous threats to food security. The development of effective and specific fungicides is crucial for managing these diseases. This compound is an acylamino acid fungicide that has demonstrated potent activity against a wide range of oomycetes.[1][2][3] This document serves as a technical resource for researchers and professionals involved in the development of new antifungal agents, providing foundational data and methodologies for the evaluation of this compound.

Mechanism of Action

This compound, like other CAA fungicides, targets a crucial process in oomycete cell physiology: cell wall biosynthesis.[1][2][3] Specifically, it inhibits the activity of cellulose synthase, a key enzyme responsible for the polymerization of glucose into cellulose chains.[4][5] The primary molecular target within the cellulose synthase complex is the CesA3 protein.[4][5] By disrupting cellulose synthesis, this compound compromises the structural integrity of the oomycete cell wall, leading to mycelial growth inhibition and ultimately, cell death.[1][2][3] This targeted mode of action provides a high degree of selectivity for oomycetes, which, unlike true fungi, have cellulose as a major component of their cell walls.

Signaling Pathway of Cellulose Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the cellulose biosynthesis pathway in oomycetes and the point of inhibition by this compound.

Cellulose Biosynthesis and Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_Glucose UDP-Glucose CesA3 Cellulose Synthase (CesA3) UDP_Glucose->CesA3 Substrate Glucose_1_Phosphate Glucose-1-Phosphate Glucose_1_Phosphate->UDP_Glucose UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDP_Glucose Sucrose Sucrose Sucrose->UDP_Glucose Sucrose Synthase Fructose Fructose Sucrose->Fructose Sucrose Synthase UDP UDP UDP->UDP_Glucose Cellulose Cellulose Microfibrils CesA3->Cellulose Polymerization Valifenalate This compound Valifenalate->CesA3 Inhibition Poisoned_Food_Technique_Workflow start Start prepare_media Prepare and Sterilize PDA Medium start->prepare_media cool_media Cool PDA to 45-50°C prepare_media->cool_media add_fungicide Add this compound to PDA cool_media->add_fungicide pour_plates Pour Amended PDA into Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Pathogen Mycelial Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition end End calculate_inhibition->end Microtiter_Plate_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound in Microtiter Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Pathogen Inoculum prepare_dilutions->prepare_inoculum add_inoculum Add Inoculum to Each Well prepare_inoculum->add_inoculum incubate Incubate Plates add_inoculum->incubate measure_od Measure Optical Density at Time Intervals incubate->measure_od plot_data Plot Growth Inhibition vs. Concentration measure_od->plot_data calculate_ec50 Calculate EC50 Value plot_data->calculate_ec50 end End calculate_ec50->end

References

Methodological & Application

Application Note: Chiral Separation and Quantification of (S,S)-Valifenalate by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the stereoselective analysis and quantification of (S,S)-Valifenalate. Valifenalate, a valinamide carbamate fungicide, exists as a diastereoisomeric mixture of (S,S)- and (S,R)- forms. As stereoisomers can exhibit different biological activities and toxicological profiles, a method to resolve and quantify the specific (S,S)-isomer is crucial for environmental monitoring, residue analysis, and toxicological studies. This document provides a comprehensive protocol, including sample preparation, proposed chiral chromatographic conditions, and mass spectrometric parameters for the sensitive and selective determination of this compound in various matrices.

Disclaimer: The chiral separation method described herein is a proposed protocol based on established principles of chiral chromatography for pesticides. It provides a strong starting point for method development. End-users must perform in-house validation to ensure the method meets the specific requirements of their application and laboratory.

Introduction

Valifenalate is an effective fungicide used to control downy mildew on crops such as grapes, potatoes, and tomatoes.[1] It possesses two chiral centers, resulting in four possible stereoisomers. The commercial product is typically a diastereoisomeric mixture of the L-(R)- and L-(S)- forms (also denoted as (S,R) and (S,S) isomers).[1] The differential biological activity and environmental fate of individual stereoisomers of chiral pesticides are well-documented. Therefore, the ability to separate and quantify the specific this compound isomer is of significant interest. This protocol leverages the high selectivity and sensitivity of HPLC-MS/MS combined with a proposed chiral stationary phase (CSP) for the effective resolution of valifenalate stereoisomers.

Experimental Protocols

Sample Preparation (QuEChERS Method for Solid Matrices)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for extracting valifenalate from complex matrices like soil, grapes, and vegetables.

Protocol:

  • Homogenize 10 g of the sample (e.g., grape, tomato, soil) with 10 mL of acetonitrile.

  • Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • For cleanup, add the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Sample Preparation (Solid-Phase Extraction for Water Matrices)

For aqueous samples, Solid-Phase Extraction (SPE) is an effective method for concentration and cleanup.[2][3][4]

Protocol:

  • Acidify a 100 mL water sample by adding 1N HCl.[2][4]

  • Condition a Waters OASIS HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of HPLC-grade water.[2][4]

  • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of methanol into a collection tube.[2][3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.

Proposed HPLC-MS/MS Analysis

This section outlines the proposed instrumental parameters for the chiral separation and detection of this compound.

Instrumentation:

  • HPLC System: A UHPLC or HPLC system capable of delivering stable gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions (Proposed):

Parameter Proposed Value
Column Chiral Stationary Phase (CSP), e.g., Daicel CHIRALPAK® IG or Lux® Cellulose-1 (Polysaccharide-based columns are highly effective for chiral pesticide separations).[5][6]
Column Dimensions 150 mm x 2.1 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, hold for 1 min; ramp to 90% B over 8 min; hold for 2 min; return to 10% B and re-equilibrate for 4 min. (Gradient must be optimized based on the selected column and system).
Flow Rate 0.3 mL/min
Column Temperature 25°C (Temperature can be optimized to improve resolution).

| Injection Volume | 5 µL |

Mass Spectrometer Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C[2]
Gas Flow Optimized for the specific instrument

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Valifenalate:

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)

| Valifenalate | 399.2 | 155 | 116 | (User to optimize, typically 15-30 eV) |

Note: The quantifier and qualifier ions are based on published methods for total valifenalate analysis.[1][2]

Data Presentation

The following tables summarize the expected quantitative performance parameters that should be assessed during method validation.

Table 1: Proposed HPLC-MS/MS Method Parameters

Parameter Description
Retention Time (RT) Expected to be distinct for (S,S) and (S,R) isomers under chiral conditions. (e.g., RT1 for (S,S), RT2 for (S,R)).
Precursor Ion 399.2 [M+H]⁺
Quantifier Ion 155

| Qualifier Ion | 116 |

Table 2: Illustrative Method Validation Data (Target Values)

Parameter Target Value
Linearity (R²) ≥ 0.995
Limit of Quantification (LOQ) 0.1 - 2 µg/kg (Matrix dependent)[2]
Accuracy (Recovery %) 70 - 120%[2]

| Precision (RSD %) | < 15% |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Matrix Sample (e.g., Grape, Soil, Water) extraction Extraction (QuEChERS or SPE) sample->extraction cleanup Extract Cleanup (d-SPE or Wash) extraction->cleanup final_extract Final Extract in Vial cleanup->final_extract hplc Chiral HPLC Separation final_extract->hplc Injection msms Tandem MS Detection (MRM Mode) hplc->msms chromatogram Chromatogram Generation msms->chromatogram Data Acquisition integration Peak Integration chromatogram->integration quantification Quantification of This compound integration->quantification G valifenalate Valifenalate (m/z 399.2) Precursor Ion in Q1 cid CID valifenalate->cid Collision Gas fragments Product Ions in Q3 155 (Quantifier) 116 (Qualifier) cid->fragments

References

Clarification on the Function of (S,S)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

It is important to clarify that (S,S)-Valifenalate is an acylamino acid fungicide used to control a range of fungi, specifically Oomycetes.[1][2] Its mode of action is the interference with cell-wall synthesis in these organisms.[1][2][3][4] The existing scientific literature does not support its use as a Very Late Antigen-4 (VLA-4) antagonist for in vitro assays in the context of human drug development.

This document provides detailed application notes and protocols for in vitro assays commonly used to characterize VLA-4 antagonists, using the representative small molecule inhibitor Firategrast as an example.

Introduction to VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule that mediates the migration and recruitment of leukocytes to sites of inflammation.[5][6] It does so by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix.[7][8] The inhibition of the VLA-4 pathway is a therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[9][10][11] In vitro assays are crucial for the characterization of VLA-4 antagonists.

Firategrast (SB-683699) is an orally active, specific antagonist of α4β1 and α4β7 integrins.[1][10][12] It has been shown to inhibit the binding of VLA-4 to VCAM-1 and reduce lymphocyte adhesion.[1][13]

Application Note 1: VLA-4-Mediated Cell Adhesion Assay

This protocol describes a method to quantify the inhibition of VLA-4-dependent cell adhesion to its ligand, VCAM-1, by an antagonist.

Experimental Protocol
  • Plate Coating:

    • Coat wells of a 96-well plate with 50 µL of recombinant human VCAM-1 (10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells twice with 200 µL of PBS.

    • Block non-specific binding by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubate for 1 hour at 37°C.

    • Wash the wells twice with 200 µL of PBS.

  • Cell Preparation:

    • Use a lymphocyte cell line expressing VLA-4, such as Jurkat T-cells.

    • Suspend the cells in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C for fluorometric detection.

    • Wash the cells twice with serum-free medium to remove excess dye.

    • Resuspend the cells in assay buffer (RPMI-1640 with 0.5% BSA).

  • Inhibition Assay:

    • Prepare serial dilutions of the VLA-4 antagonist (e.g., Firategrast) in assay buffer.

    • Pre-incubate 50 µL of the cell suspension with 50 µL of the antagonist dilutions for 30 minutes at 37°C.

    • Add 100 µL of the cell/antagonist mixture to each VCAM-1 coated well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Quantification of Adhesion:

    • Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

    • Add 100 µL of lysis buffer to each well.

    • Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of adhesion relative to the untreated control.

Data Presentation

The inhibitory activity of the VLA-4 antagonist is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundCell LineLigandIC50 (nM)
FirategrastG2 ALL CellssVCAM-1198[1][13]
AVA4746LAX7R CellsVCAM-138.52

Experimental Workflow: Cell Adhesion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_prep Coat & Block 96-well Plate with VCAM-1 adhesion Add Cells to Plate Incubate for 1 hour plate_prep->adhesion cell_prep Prepare & Label VLA-4 Expressing Cells incubation Pre-incubate Cells with VLA-4 Antagonist cell_prep->incubation incubation->adhesion washing Wash to Remove Non-adherent Cells adhesion->washing lysis Lyse Adherent Cells washing->lysis readout Measure Fluorescence lysis->readout calculation Calculate % Inhibition & IC50 readout->calculation

Caption: Workflow for the VLA-4-mediated cell adhesion assay.

Application Note 2: Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of VLA-4 antagonists on lymphocyte migration towards a chemoattractant.

Experimental Protocol
  • Assay Setup:

    • Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

    • Add 30 µL of assay medium containing a chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the plate.[8]

    • Add assay medium without the chemoattractant to the negative control wells.

  • Cell Preparation:

    • Use a VLA-4 expressing cell line, such as Jeko-1.[8]

    • Resuspend the cells in assay buffer (RPMI-1640 with 0.5% BSA) to a final concentration of 5 x 10^6 cells/mL.

    • Prepare serial dilutions of the VLA-4 antagonist (e.g., Firategrast).

    • Pre-incubate the cell suspension with the antagonist dilutions for 30 minutes at 37°C.

  • Migration Assay:

    • Add 25-50 µL of the cell/antagonist mixture to the upper chamber of the transwell plate.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • The migrated cells in the lower chamber can be quantified. A common method is to add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and then read the fluorescence.

    • Alternatively, the cells in the lower chamber can be collected and counted using a flow cytometer.[8]

    • Calculate the percentage of migration inhibition relative to the untreated control that was stimulated with the chemoattractant.

Data Presentation

The results are presented as the percentage of inhibition of cell migration at different concentrations of the antagonist.

CompoundAntagonist Concentration (µM)Cell LineChemoattractant% Inhibition of Migration (Hypothetical)
Firategrast0.1Jeko-1SDF-1α25%
Firategrast1Jeko-1SDF-1α60%
Firategrast10Jeko-1SDF-1α95%

Experimental Workflow: Chemotaxis Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_prep Add Chemoattractant to Lower Chamber migration Add Cells to Upper Chamber Incubate for 2-4 hours plate_prep->migration cell_prep Prepare VLA-4 Expressing Cells incubation Pre-incubate Cells with VLA-4 Antagonist cell_prep->incubation incubation->migration quantification Quantify Migrated Cells in Lower Chamber migration->quantification calculation Calculate % Inhibition of Migration quantification->calculation

Caption: Workflow for the VLA-4-mediated chemotaxis assay.

VLA-4 Signaling Pathway in Leukocyte Adhesion

The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells triggers intracellular signaling cascades that lead to firm adhesion and subsequent transmigration into tissues. VLA-4 antagonists block this initial binding step.

G cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte VCAM1 VCAM-1 Adhesion Firm Adhesion & Cytoskeletal Reorganization VCAM1->Adhesion triggers VLA4 VLA-4 (α4β1) VLA4->VCAM1 binds Signaling Inside-Out Signaling (e.g., Chemokines) Signaling->VLA4 activates Antagonist VLA-4 Antagonist (e.g., Firategrast) Antagonist->VLA4 blocks

Caption: VLA-4 signaling in leukocyte adhesion and its inhibition.

References

Application Notes and Protocols for (S,S)-Valifenalate Greenhouse Trials Against Downy Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting greenhouse trials to evaluate the efficacy of (S,S)-Valifenalate against downy mildew pathogens, such as Plasmopara viticola on grapes or Pseudoperonospora cubensis on cucumbers. The protocols outlined below are synthesized from established methodologies for fungicide testing in controlled environments.

Introduction

This compound is a carboxylic acid amide (CAA) fungicide.[1] Its mode of action is the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes, the class of organisms to which downy mildews belong.[2][3] This disruption of cell wall formation ultimately inhibits the growth and development of the pathogen.[2] Greenhouse trials are a critical step in the evaluation of new fungicides, providing a controlled environment to determine efficacy, dose-response relationships, and potential for phytotoxicity before larger-scale field trials.

Data Presentation

The following tables present representative data from a field study evaluating a combination product of valifenalate and mancozeb against cucumber downy mildew (Pseudoperonospora cubensis).[4][5][6] This data illustrates the type of quantitative results that can be obtained from such trials.

Table 1: Efficacy of Valifenalate 6% + Mancozeb 60% WG on Downy Mildew Severity in Cucumber [4][6]

TreatmentDosage (g/ha)Mean Disease Severity (%)Percent Reduction Over Control (%)
Valifenalate 6% + Mancozeb 60% WG20009.2080.79
Valifenalate 6% + Mancozeb 60% WG25008.3382.56
Valifenalate 6% + Mancozeb 60% WG30007.9983.29
Mancozeb 75% WP (Standard Check)200024.09-
Untreated Control-47.78-

Table 2: Effect of Valifenalate 6% + Mancozeb 60% WG on Cucumber Yield [4]

TreatmentDosage (g/ha)Mean Yield (t/ha)
Valifenalate 6% + Mancozeb 60% WG200011.60
Valifenalate 6% + Mancozeb 60% WG250011.99
Valifenalate 6% + Mancozeb 60% WG300012.23
Mancozeb 75% WP (Standard Check)20009.41
Untreated Control--

Experimental Protocols

This section details the methodology for a representative greenhouse trial.

Plant Material and Growth Conditions
  • Plant Species: Use a susceptible cultivar of the host plant, for example, cucumber (Cucumis sativus) for Pseudoperonospora cubensis or grapevine (Vitis vinifera) for Plasmopara viticola.

  • Growing Conditions: Sow seeds in pots containing a sterile potting mix. Maintain plants in a greenhouse with controlled temperature (e.g., 20-25°C), humidity (e.g., 60-80%), and photoperiod (e.g., 16 hours light/8 hours dark).[7][8]

  • Plant Stage: Use plants at a susceptible growth stage, for instance, when cucumber plants have 2-3 true leaves.[7]

Inoculum Preparation and Inoculation
  • Pathogen: Use a virulent isolate of the target downy mildew pathogen.

  • Inoculum Source: Collect sporangia from freshly sporulating lesions on infected leaves.

  • Inoculum Suspension: Prepare a suspension of sporangia in sterile distilled water. Adjust the concentration to a standardized level (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

  • Inoculation Procedure: Spray the inoculum suspension onto the leaf surfaces of the test plants until runoff.[1] To promote infection, place the inoculated plants in a high-humidity environment (e.g., >95% relative humidity) for 24 hours in the dark.[8]

This compound Application
  • Formulation: Prepare a stock solution of this compound in a suitable solvent and then dilute with water to the desired test concentrations. Include any necessary adjuvants as recommended for the formulation.

  • Treatment Groups:

    • Untreated Control (sprayed with water and any solvent/adjuvant carrier).

    • Positive Control (a registered, effective fungicide for the target pathogen).

    • Multiple rates of this compound to determine a dose-response curve.

  • Application Method: Apply the fungicide treatments as a foliar spray to the point of runoff, ensuring thorough coverage of all leaf surfaces.[1] Applications can be made preventatively (before inoculation) or curatively (after inoculation) depending on the experimental objectives. For a preventative trial, apply the fungicide 24 hours before inoculation.[1]

Disease Assessment
  • Incubation: After inoculation, return the plants to the greenhouse under conditions favorable for disease development.[7][8]

  • Rating: Begin assessing disease severity 7-10 days after inoculation.[7]

  • Assessment Parameters:

    • Disease Incidence: The percentage of plants or leaves showing any symptoms of downy mildew.

    • Disease Severity: The percentage of leaf area covered by lesions. This can be assessed visually using a rating scale (e.g., 0-100%).

  • Data Analysis: Calculate the efficacy of the fungicide using the following formula:

    • Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Phytotoxicity Assessment
  • Observation: Throughout the trial, visually inspect plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or stunting.[4]

  • Rating: Use a rating scale (e.g., 0 = no damage, 5 = severe damage) to quantify any observed phytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Inoculation cluster_incubation Phase 3: Incubation cluster_assessment Phase 4: Assessment plant_prep Plant Preparation (Susceptible Cultivar) fungicide_app This compound Application (Preventative) plant_prep->fungicide_app inoculum_prep Inoculum Preparation (Downy Mildew Spores) inoculation Inoculation inoculum_prep->inoculation fungicide_app->inoculation incubation_period Incubation Period (High Humidity) inoculation->incubation_period disease_assessment Disease Assessment (Severity & Incidence) incubation_period->disease_assessment phytotoxicity_assessment Phytotoxicity Assessment incubation_period->phytotoxicity_assessment data_analysis Data Analysis (Efficacy Calculation) disease_assessment->data_analysis

Caption: Experimental workflow for greenhouse evaluation of this compound.

mode_of_action cluster_fungicide Fungicide Action cluster_pathogen Oomycete Pathogen Cell valifenalate This compound cellulose_synthase Cellulose Synthase (Enzyme) valifenalate->cellulose_synthase Inhibits cellulose_synthesis Cellulose Synthesis cellulose_synthase->cellulose_synthesis Catalyzes pathogen_growth Pathogen Growth & Development cell_wall Cell Wall Formation cellulose_synthesis->cell_wall cell_wall->pathogen_growth

Caption: Mode of action of this compound on oomycete pathogens.

References

Application Notes and Protocols for Field Evaluation of (S,S)-Valifenalate for Late Blight Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, is a devastating disease of potatoes and tomatoes worldwide, capable of causing rapid and complete crop destruction. Effective management of late blight relies heavily on the strategic application of fungicides. (S,S)-Valifenalate is a fungicide belonging to the Carboxylic Acid Amides (CAA) group (FRAC Group 40).[1][2] Its mode of action is the inhibition of cellulose synthesis in the cell wall of oomycetes, which disrupts the pathogen's growth and development.[3] These application notes provide a comprehensive guide to designing and conducting a field study to evaluate the efficacy of this compound for the control of late blight.

The protocols outlined below cover experimental design, treatment application, disease assessment, and data analysis. Adherence to these standardized methods will ensure the generation of robust and comparable data, which is crucial for the development of effective disease management strategies.

I. Data Presentation

Quantitative data from the field study should be summarized in the following tables for clear comparison of treatments.

Table 1: Effect of this compound Treatments on Late Blight Severity and Potato/Tomato Yield

TreatmentActive Ingredient(s)Application Rate (per ha)Mean Final Disease Severity (%)Mean AUDPC (%-days)Mean Marketable Yield (t/ha)
T1This compoundSpecify Rate 1
T2This compoundSpecify Rate 2
T3This compound + MancozebSpecify Rate
T4Standard Fungicide (e.g., Chlorothalonil)Specify Rate
T5Untreated ControlN/A

Table 2: Late Blight Disease Progression Over Time

Treatment7 Days After First Application (% Severity)14 Days After First Application (% Severity)21 Days After First Application (% Severity)28 Days After First Application (% Severity)
T1
T2
T3
T4
T5

II. Experimental Protocols

A. Experimental Design and Setup

  • Experimental Design: The field trial should be laid out in a Randomized Complete Block Design (RCBD) with a minimum of four replications.[4][5][6] This design helps to minimize the effects of field variability.

  • Plot Size and Spacing: Each plot should consist of at least two rows, each 6 meters long. A buffer zone of at least 1 meter should be maintained between plots to minimize spray drift.[5]

  • Planting Material: Use a potato or tomato cultivar that is susceptible to late blight to ensure adequate disease pressure for evaluating fungicide efficacy.[4]

  • Inoculum and Inoculation:

    • Natural Infection: In regions with a history of late blight, natural infection may be sufficient.[4]

    • Artificial Inoculation: To ensure uniform disease pressure, artificial inoculation is recommended. This can be achieved by spraying a suspension of P. infestans sporangia (e.g., 2.0 x 10³ sporangia/mL) onto the foliage in the evening to ensure favorable conditions for infection.[5] Spreader rows of a susceptible cultivar can also be planted around the experimental area and inoculated to provide a source of inoculum.[7]

B. Treatment Application

  • Treatments: Include at least two rates of this compound, a standard grower practice fungicide for comparison, and an untreated control. A combination product of this compound with a multi-site fungicide like mancozeb should also be considered to evaluate resistance management strategies.

  • Application Timing: The first fungicide application should be preventative, applied before the onset of disease symptoms or based on late blight forecasting models.[8] Subsequent applications should be made at 7 to 10-day intervals, depending on disease pressure and weather conditions.[7][9]

  • Application Method: Fungicides should be applied using a calibrated sprayer (e.g., a CO2-powered backpack sprayer) to ensure uniform coverage of the foliage.[5] The spray volume should be adequate to achieve thorough coverage (e.g., 300 L/ha).[7]

C. Data Collection

  • Disease Assessment:

    • Disease severity should be assessed visually on the foliage of plants in the center rows of each plot.

    • Assessments should begin 7 days after the first application and continue at weekly intervals.[4]

    • Use a 1-9 rating scale, where 1 indicates no disease and 9 indicates complete plant death.[10][11][12] Alternatively, estimate the percentage of leaf area affected by late blight.[10]

  • Yield Assessment:

    • At the end of the growing season, harvest the tubers or fruits from the center rows of each plot.

    • Grade the harvested produce into marketable and non-marketable categories.

    • Record the weight of marketable yield for each plot and convert it to tonnes per hectare (t/ha).[5]

D. Data Analysis

  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC for each plot to quantify the progression of the disease over time. The following formula should be used: AUDPC = Σ [((yᵢ + yᵢ₊₁)/2) * (tᵢ₊₁ - tᵢ)] Where:

    • yᵢ = disease severity at the i-th assessment

    • yᵢ₊₁ = disease severity at the (i+1)-th assessment

    • tᵢ = time of the i-th assessment

    • tᵢ₊₁ = time of the (i+1)-th assessment

  • Statistical Analysis: The collected data (final disease severity, AUDPC, and marketable yield) should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means should be separated using a suitable test, such as Tukey's HSD, at a significance level of p ≤ 0.05.

E. Fungicide Resistance Management

To mitigate the risk of fungicide resistance development:

  • This compound, as a CAA fungicide (FRAC Group 40), should be used in a preventative manner.[1]

  • Do not apply more than two consecutive applications of a CAA fungicide.[13]

  • The total number of CAA fungicide applications should not exceed 50% of the total number of fungicide applications for late blight control in a season.[1][14]

  • Alternate or tank-mix this compound with fungicides having a different mode of action (i.e., a different FRAC group).[1][15]

III. Mandatory Visualization

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment & Inoculation cluster_data Phase 3: Data Collection & Analysis cluster_output Phase 4: Output start Start: Field Selection & Preparation design Randomized Complete Block Design (RCBD) (≥ 4 Replications) start->design planting Planting of Susceptible Potato/Tomato Cultivar design->planting inoculation Artificial Inoculation with P. infestans or Natural Infection planting->inoculation application Preventative Fungicide Application (this compound, Standard, Control) inoculation->application reapplication Subsequent Applications (7-10 day intervals) application->reapplication assessment Weekly Disease Severity Assessment (1-9 Scale or % Leaf Area) reapplication->assessment yield Harvest and Yield Measurement (Marketable Yield) assessment->yield analysis Data Analysis: - AUDPC Calculation - ANOVA yield->analysis report Final Report: - Data Tables - Statistical Interpretation analysis->report mode_of_action cluster_oomycete Phytophthora infestans Cell cluster_action Fungicide Action cs Cellulose Synthase (Enzyme) cellulose Cellulose Microfibrils cs->cellulose Synthesizes disruption Cell Wall Disruption & Pathogen Growth Inhibition glucose UDP-Glucose (Building Block) glucose->cs Binds to valifenalate This compound inhibition Inhibition valifenalate->inhibition resistance_management cluster_principles Core Principles cluster_outcomes Desired Outcomes center_node Fungicide Resistance Management Strategy rotate Rotate Fungicides with Different FRAC Groups center_node->rotate limit Limit Number of Applications (Max 50% CAA fungicides per season) center_node->limit preventative Apply Fungicides Preventatively center_node->preventative mix Use Tank-Mixes with Multi-Site Fungicides center_node->mix delay Delay Development of Resistant Pathogen Strains rotate->delay limit->delay maintain Maintain Efficacy of This compound preventative->maintain mix->maintain sustainable Sustainable and Long-Term Late Blight Control delay->sustainable maintain->sustainable

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Oomycetes with (S,S)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate, an acylamino acid fungicide, is a potent inhibitor of a wide range of oomycetes.[1] Its mode of action involves the interference with cell-wall synthesis, specifically targeting cellulose synthase.[2][3][] This disruption affects critical growth stages of the pathogens, including both spore germination and mycelial development, either on the plant surface or within the host tissue.[1] Oomycetes, often mistaken for true fungi, possess a cell wall primarily composed of cellulose and β-glucans, distinguishing them from fungi which have chitinous cell walls. This unique composition makes cellulose biosynthesis an effective target for anti-oomycete compounds like this compound.

These application notes provide detailed protocols for determining the in vitro susceptibility of oomycetes to this compound, along with a summary of available data and a visualization of the targeted biological pathway.

Data Presentation

The following table summarizes the concentrations of valifenalate tested against various Phytophthora species in an in vitro study. This data serves as a reference for designing susceptibility assays.

Oomycete SpeciesTested Concentrations (µg/mL)Reference
Phytophthora nicotianae0.1, 1, 10, 100, 1000[5]
Phytophthora citrophthora (from citrus)0.1, 1, 10, 100, 1000[5]
Phytophthora citrophthora (from rose)0.1, 1, 10, 100, 1000[5]
Phytophthora cryptogea0.1, 1, 10, 100, 1000[5]

Experimental Protocols

Protocol 1: Agar Dilution Method for Mycelial Growth Inhibition

This protocol is adapted from established methods for fungicide efficacy screening and is suitable for determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration for 50% growth reduction (EC50) of this compound against filamentous oomycetes.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or methanol for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable oomycete growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of the target oomycete species on agar plates

  • Sterile cork borer (5-7 mm diameter)

  • Incubator set to the optimal growth temperature for the oomycete

  • Calipers or a ruler for measuring colony diameter

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of sterile DMSO or methanol to prepare a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Preparation of Fungicide-Amended Agar:

    • Prepare the desired volume of PDA and autoclave.

    • Allow the molten agar to cool to 45-50°C in a water bath.

    • Prepare a series of dilutions from the stock solution to achieve the final desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL) when added to the agar.[5]

    • Add the appropriate volume of the this compound dilution to the molten PDA. Ensure thorough mixing.

    • Prepare a control plate with the same concentration of the solvent (DMSO or methanol) used for the stock solution.

    • Pour approximately 20 mL of the amended or control agar into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • From the margin of an actively growing oomycete culture, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific oomycete species in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours), or until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the solvent control.

    • The MIC is the lowest concentration of this compound that completely inhibits visible mycelial growth.

    • EC50 values can be calculated using probit or log-logistic analysis of the concentration-response data.

Visualizations

Signaling Pathway: Inhibition of Cellulose Synthesis

This compound targets the biosynthesis of cellulose, a critical component of the oomycete cell wall. The pathway involves the activity of cellulose synthase enzymes, which polymerize glucose into β-1,4-glucan chains. The diagram below illustrates the targeted step in this pathway.

G Mechanism of this compound Action cluster_cell Oomycete Cell UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (e.g., CesA3) UDP_Glucose->Cellulose_Synthase Substrate Cellulose_Microfibrils Cellulose Microfibrils (β-1,4-glucan) Cellulose_Synthase->Cellulose_Microfibrils Polymerization Cell_Wall Cell Wall Integrity Cellulose_Microfibrils->Cell_Wall Structural Component Valifenalate This compound Valifenalate->Inhibition Inhibition->Cellulose_Synthase

Caption: this compound inhibits the cellulose synthase enzyme.

Experimental Workflow: Agar Dilution Method

The following diagram outlines the key steps in the agar dilution method for assessing the susceptibility of oomycetes to this compound.

G A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Mix Dilutions with Molten Agar Medium B->C D Pour Amended Agar into Petri Dishes C->D E Inoculate with Oomycete Mycelial Plug D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter and Calculate Inhibition F->G

Caption: Workflow for oomycete susceptibility testing.

References

(S,S)-Valifenalate: Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of (S,S)-Valifenalate stock solutions, a critical procedure for ensuring experimental reproducibility and accuracy. This compound is an acylamino acid fungicide that targets Oomycetes, a class of destructive plant pathogens.[1][2][3] Its mode of action involves the inhibition of cell wall synthesis, a pathway essential for the growth and integrity of these organisms.[1][2][3]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₇ClN₂O₅[1]
Molecular Weight 398.88 g/mol [1][4]
CAS Number 283159-94-4[1][2]
Appearance Solid[5]
Purity ≥98%[1]
Solubility Soluble in DMSO[1][2]
Storage (Solid) -20°C[1][2][6]

Stock Solution Preparation

The preparation of a stable and accurate stock solution is the first step in many experimental workflows. Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO).

Recommended Solvents and Concentration
SolventMaximum ConcentrationNotesReference
DMSO 100 mg/mL (250.70 mM)Hygroscopic; use freshly opened DMSO. Sonication or warming to 37°C may be required to fully dissolve the compound.[2][7]
Co-solvent systems (for in vivo use) ≥ 2.5 mg/mLFormulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil can be used. Prepare fresh for each experiment.[3][7]
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh out 39.89 mg.

  • Dissolve: Add the appropriate volume of DMSO to the vial containing the weighed this compound.

  • Mix: Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure no particulates are present.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3]

  • Store: Store the aliquots at the recommended temperature (see Storage Recommendations section).

Storage Recommendations

Proper storage of this compound, both in solid form and as a stock solution, is crucial for maintaining its stability and activity.

FormStorage TemperatureDurationNotesReference
Solid Powder -20°CUp to 3 yearsKeep tightly sealed and protected from moisture.[6][8]
Stock Solution in Solvent -20°CUp to 1 monthMinimize freeze-thaw cycles.[2][3]
-80°CUp to 2 yearsRecommended for long-term storage.[3][6][7]

Mechanism of Action: Inhibition of Cellulose Synthase

This compound acts as a potent and specific inhibitor of cellulose synthesis in Oomycetes.[2] The cell wall of these organisms is primarily composed of β-(1→3) and β-(1→6)-glucans, as well as cellulose, which provides structural integrity. The enzyme responsible for the polymerization of UDP-glucose into cellulose chains is cellulose synthase, encoded by the CesA genes. By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to cell lysis and death of the pathogen.

G cluster_cell Oomycete Cell UDP_glucose UDP-Glucose (Substrate) CesA Cellulose Synthase (CesA) UDP_glucose->CesA Polymerization Cellulose Cellulose (β-1,4-glucan) CesA->Cellulose Cell_Wall Cell Wall Assembly Cellulose->Cell_Wall Valifenalate This compound Valifenalate->Inhibition Inhibition->CesA G prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions in Growth Medium prep_stock->serial_dilute inoculate Inoculate with Oomycete (e.g., Spores or Mycelia) serial_dilute->inoculate incubate Incubate under Optimal Growth Conditions inoculate->incubate assess_growth Assess Growth Inhibition (e.g., OD, Microscopy, MIC) incubate->assess_growth data_analysis Data Analysis (e.g., IC50 Calculation) assess_growth->data_analysis

References

Application of (S,S)-Valifenalate in Integrated Pest Management Programs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate is the active stereoisomer of the fungicide Valifenalate. It is a member of the carboxylic acid amide (CAA) group of fungicides and is classified under the Fungicide Resistance Action Committee (FRAC) Code 40.[1] This fungicide is particularly effective against a range of Oomycete pathogens, which cause destructive diseases in various crops. Its application is a critical component of modern Integrated Pest Management (IPM) programs, aiming for sustainable and effective disease control.

This compound's mode of action involves the inhibition of cellulose synthase, a crucial enzyme for the development of the fungal cell wall.[1][2] This disruption of cell wall biosynthesis affects multiple growth stages of the pathogen, from spore germination to mycelial development within the host plant.[2]

These application notes provide a comprehensive overview of the use of this compound in IPM, including its efficacy, experimental protocols for its evaluation, and strategies for managing fungicide resistance.

Data Presentation: Efficacy of Valifenalate Formulations

The following table summarizes the efficacy of a Valifenalate-containing formulation in controlling downy mildew on cucumber, as demonstrated in field trials.

Treatment (Active Ingredients and Rate)Disease Severity (%)Percent Reduction Over Control (%)Yield (t/ha)
Valifenalate 6% + Mancozeb 60% WG @ 2000 g/ha9.2080.7911.60
Valifenalate 6% + Mancozeb 60% WG @ 2500 g/ha8.3382.5611.99
Valifenalate 6% + Mancozeb 60% WG @ 3000 g/ha7.9983.2912.23
Mancozeb 75% WP @ 2000 g/ha (Standard Check)24.09--
Untreated Control47.780-

Experimental Protocols

In Vitro Bioassay: Mycelial Growth Inhibition

This protocol is designed to assess the in vitro efficacy of this compound against Oomycete pathogens by measuring the inhibition of mycelial growth.

1. Materials:

  • Pure culture of the target Oomycete pathogen (e.g., Phytophthora infestans, Plasmopara viticola)

  • Appropriate culture medium (e.g., V8 juice agar)

  • This compound technical grade or analytical standard

  • Solvent for stock solution (e.g., DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave the culture medium and cool it to approximately 45-50°C.

    • Add the required aliquots of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From an actively growing culture of the target pathogen, cut mycelial plugs using a sterile 5 mm cork borer.

    • Place a single mycelial plug in the center of each fungicide-amended and control Petri dish.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the specific pathogen (e.g., 18-20°C for P. infestans) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily or when the mycelial growth in the control plates has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

    • Determine the EC50 value (the concentration that inhibits mycelial growth by 50%) by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Field Trial Protocol: Efficacy Against Downy Mildew of Grapes

This protocol outlines a field trial to evaluate the efficacy of this compound for the control of grapevine downy mildew (Plasmopara viticola).

1. Experimental Design:

  • Location: A vineyard with a history of downy mildew incidence.

  • Grapevine Cultivar: A susceptible variety (e.g., 'Chardonnay').

  • Plot Design: Randomized Complete Block Design (RCBD) with at least four replications. Each plot should consist of a specified number of vines (e.g., 3-5 vines).

  • Treatments:

    • Untreated control.

    • This compound at different application rates.

    • A standard fungicide used for downy mildew control as a positive control.

2. Application of Treatments:

  • Timing: Begin applications preventively before the first signs of disease or at the very early stages of disease development (e.g., 5-6 leaf stage).

  • Frequency: Apply treatments at regular intervals (e.g., 7-14 days), depending on disease pressure and weather conditions.

  • Method: Use a calibrated sprayer to ensure uniform coverage of the foliage and fruit clusters. Applications are typically made with a high-pressure handgun sprayer.[3]

3. Data Collection:

  • Disease Assessment:

    • Assess disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area affected) at regular intervals (e.g., 7-10 days after each application).

    • Use a standardized rating scale for disease severity.

  • Phytotoxicity: Visually assess the vines for any signs of phytotoxicity (e.g., leaf burn, stunting) after each application.

  • Yield Data: At harvest, measure the yield per plot and assess the quality of the grapes.

4. Statistical Analysis:

  • Analyze the data on disease incidence, severity, and yield using Analysis of Variance (ANOVA).

  • Use appropriate mean separation tests (e.g., Tukey's HSD) to compare the efficacy of the different treatments.

Signaling Pathways and Experimental Workflows

Mode of Action: Inhibition of Cellulose Synthase

This compound acts by inhibiting the enzyme cellulose synthase in Oomycetes. This enzyme is essential for the biosynthesis of cellulose, a major component of the oomycete cell wall. The inhibition of cellulose synthase disrupts the integrity of the cell wall, leading to cell lysis and death of the pathogen.

Mode_of_Action Valifenalate This compound CelluloseSynthase Cellulose Synthase (Oomycete specific) Valifenalate->CelluloseSynthase Inhibits Cellulose Cellulose Biosynthesis CelluloseSynthase->Cellulose Catalyzes CellWall Cell Wall Integrity Cellulose->CellWall Maintains PathogenGrowth Pathogen Growth (Mycelial development, Spore germination) CellWall->PathogenGrowth Is essential for Disease Disease Development PathogenGrowth->Disease IPM_Workflow Scouting Scouting and Monitoring (Disease pressure, Weather) Threshold Action Threshold Met? Scouting->Threshold NoAction Continue Monitoring Threshold->NoAction No IPM_Strategy Develop IPM Strategy Threshold->IPM_Strategy Yes NoAction->Scouting Cultural Cultural Practices (Canopy management, Sanitation) IPM_Strategy->Cultural Biological Biological Control IPM_Strategy->Biological Chemical Chemical Control IPM_Strategy->Chemical Evaluation Evaluate Efficacy Cultural->Evaluation Biological->Evaluation Valifenalate This compound Application (FRAC 40) Chemical->Valifenalate Rotation Fungicide Rotation (Different FRAC codes) Valifenalate->Rotation Rotation->Valifenalate Rotation->Evaluation Evaluation->Scouting

References

Application Notes and Protocols for Laboratory Bioassay of (S,S)-Valifenalate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Valifenalate, the active stereoisomer of valifenalate (also known as valiphenal), is an acylamino acid fungicide specifically targeting oomycetes.[1][2] Its primary mode of action is the interference with cell wall synthesis, a crucial process for the growth and development of these pathogens.[1][3][4] This document provides detailed protocols for conducting laboratory bioassays to determine the in vitro efficacy of this compound against pathogenic oomycetes, such as Phytophthora and Pythium species. The protocols are designed to be robust and reproducible, enabling the generation of critical data for research and development, including the determination of the half-maximal effective concentration (EC50).

Mechanism of Action

This compound disrupts the life cycle of oomycetes by inhibiting cellulose synthesis, a key component of their cell walls.[5] This inhibition affects multiple growth stages, including the germination of spores and the extension of mycelia, effectively halting the pathogen's ability to grow and infect host tissues.[1][2]

cluster_0 Oomycete Cell Valifenalate This compound CelluloseSynthase Cellulose Synthase Complex Valifenalate->CelluloseSynthase Inhibition CellWall Cell Wall (Cellulose Microfibrils) CelluloseSynthase->CellWall Synthesis Growth Mycelial Growth & Spore Germination CellWall->Growth UDP_Glucose UDP-Glucose UDP_Glucose->CelluloseSynthase Substrate

Caption: Mechanism of action of this compound.

Data Presentation

Quantitative data from bioassays should be meticulously recorded to allow for robust statistical analysis and comparison. The primary metric for efficacy is the EC50 value, which represents the concentration of the compound that inhibits 50% of the pathogen's growth. The following tables provide a template for data collection and summarization.

Table 1: Example of Raw Data for Mycelial Growth Inhibition of Phytophthora infestans

This compound Conc. (µg/mL)Replicate 1 (Colony Diameter, mm)Replicate 2 (Colony Diameter, mm)Replicate 3 (Colony Diameter, mm)Mean Diameter (mm)Growth Inhibition (%)
0 (Control)55.254.855.055.00.0
0.00153.152.552.852.84.0
0.0145.646.245.945.916.5
0.127.528.127.827.849.5
1.05.55.95.75.789.6
10.00.00.00.00.0100.0

Table 2: Summary of Efficacy (EC50) Values for Oomycete-Targeted Fungicides against Phytophthora species (Illustrative Examples)

CompoundTarget OrganismBioassay TypeMean EC50 (µg/mL)95% Confidence IntervalReference
MandipropamidP. infestansAmended Agar Medium~0.01-0.1N/A[6]
FluopicolideP. infestansAmended Agar Medium~0.05-0.2N/A[7]
Mefenoxam (Sensitive)P. infestansAmended Agar Medium<0.1N/A[7]
This compoundPhytophthora capsiciAmended Agar MediumData to be determinedData to be determinedN/A
This compoundPythium ultimumLiquid CultureData to be determinedData to be determinedN/A

Experimental Protocols

Two standard methods for assessing the efficacy of fungicides against oomycetes are presented here. The first is the traditional amended medium assay, considered the "gold standard," and the second is a high-throughput method suitable for screening larger numbers of isolates or compounds.[6][7]

Protocol 1: Mycelial Growth Inhibition Assay (Amended Agar Medium)

This protocol determines the effect of this compound on the radial growth of oomycetes on a solid medium.

Materials:

  • Pure, actively growing culture of the target oomycete (e.g., Phytophthora capsici)

  • Appropriate culture medium (e.g., V8 juice agar, cornmeal agar)[7]

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile DMSO (Dimethyl sulfoxide)

  • Sterile deionized water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal temperature for the target oomycete (e.g., 25°C)

  • Ruler or digital calipers

  • Parafilm

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.[2]

  • Preparation of Fungicide-Amended Media:

    • Prepare the desired culture medium and autoclave.

    • Allow the medium to cool to approximately 45-50°C in a water bath.

    • Create a series of dilutions from the stock solution to achieve the final desired concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). Add the appropriate volume of the diluted stock solution to the molten agar.

    • For the control plates, add an equivalent volume of DMSO to the medium (solvent control).

    • Pour approximately 20 mL of the amended or control medium into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing oomycete culture.

    • Place one mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation:

    • Seal the plates with Parafilm.

    • Incubate the plates in the dark at the optimal growth temperature for the oomycete.

  • Data Collection:

    • When the colony in the control plates has reached approximately 70-80% of the plate diameter, measure the colony diameter for all treatments.

    • Take two perpendicular measurements for each colony and calculate the mean diameter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

    • Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol 2: High-Throughput Mycelial Growth Assay (Liquid Culture)

This protocol utilizes a 96-well plate format for the rapid and quantitative assessment of fungicide efficacy based on optical density.[7][8]

Materials:

  • Pure, actively growing culture of the target oomycete

  • Appropriate liquid culture medium (e.g., V8 juice broth)

  • This compound stock solution and dilutions

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile blender or homogenizer

  • Spectrophotometer (microplate reader) capable of reading absorbance at 600-620 nm

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Grow the oomycete in liquid medium for 3-5 days.

    • Aseptically transfer the mycelial mat to a sterile blender containing fresh liquid medium.

    • Homogenize with short bursts to create a fine suspension of mycelial fragments.

  • Plate Preparation:

    • In each well of a 96-well plate, add 180 µL of the appropriate liquid medium.

    • Create a serial dilution of this compound directly in the plate. Add 20 µL of a 10x concentrated solution of the compound to the first column of wells and perform a serial dilution across the plate.

    • Include wells for a negative control (medium only) and a solvent control (medium with DMSO).

  • Inoculation:

    • Add 20 µL of the homogenized mycelial suspension to each well (except the negative control wells).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature under stationary conditions for 48-96 hours, or until sufficient growth is observed in the control wells.

  • Data Collection:

    • At the end of the incubation period, measure the optical density (OD) of each well using a microplate reader at 600-620 nm.

  • Data Analysis:

    • Subtract the mean OD of the negative control (blank) wells from all other readings.

    • Calculate the percentage of growth inhibition relative to the solvent control.

    • Determine the EC50 value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a laboratory bioassay to determine fungicide efficacy.

prep_culture 1. Prepare Oomycete Culture (Active Growth) inoculate 4. Inoculate Plates (Mycelial Plugs or Suspension) prep_culture->inoculate prep_compound 2. Prepare this compound Stock & Dilutions prep_assay 3. Prepare Assay Plates (Amended Media or Liquid) prep_compound->prep_assay prep_assay->inoculate incubate 5. Incubate (Controlled Conditions) inoculate->incubate measure 6. Measure Growth (Diameter or OD) incubate->measure analyze 7. Analyze Data (Calculate % Inhibition & EC50) measure->analyze report 8. Report Results analyze->report

Caption: General experimental workflow for bioassay.

References

Protocol for Testing (S,S)-Valifenalate on Potato and Tomato Plants against Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S,S)-Valifenalate is an acylamino acid fungicide effective against a wide range of oomycete pathogens, which are responsible for devastating diseases in various crops.[1] It functions by interfering with the synthesis of the pathogen's cell wall, impacting its growth at different stages, from spores to mycelium.[1] This document provides detailed protocols for the application and evaluation of this compound for the control of late blight, caused by Phytophthora infestans, in potato (Solanum tuberosum) and tomato (Solanum lycopersicum) plants. Late blight is a major disease that can lead to significant yield losses if not managed effectively.

These application notes are intended for researchers, scientists, and professionals in the field of drug development and crop protection to ensure standardized testing procedures and comparable data generation.

Mechanism of Action

This compound belongs to the Carboxylic Acid Amides (CAA) group of fungicides. Its mode of action is the inhibition of cellulose synthase, a critical enzyme for the formation of the oomycete cell wall. This disruption of cell wall synthesis makes it a targeted and effective control agent against pathogens like Phytophthora infestans.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against Phytophthora infestans from various studies.

Table 1: In Vitro Efficacy of this compound against Phytophthora infestans

ParameterValueReference
EC50 (Mycelial Growth) 0.01 - 0.05 mg/L[2]

Table 2: Field Efficacy of Valifenalate on Potato Late Blight

TreatmentDisease Severity Reduction (%)Marketable Yield Increase (%)Reference
Valifenalate + Mancozeb60 - 80%20 - 40%[3][4][5]
Standard Fungicide Regimen50 - 70%15 - 30%[3][4][5]
Untreated Control0%0%[3][4][5]

Table 3: Field Efficacy of Valifenalate on Tomato Late Blight

TreatmentDisease Incidence Reduction (%)Marketable Yield Increase (%)Reference
Valifenalate formulations70 - 90%25 - 50%[2][6][7]
Standard Fungicide Regimen60 - 80%20 - 40%[6][7]
Untreated Control0%0%[6][7]

Experimental Protocols

Pathogen Culture and Inoculum Preparation

Objective: To prepare a standardized spore suspension of Phytophthora infestans for inoculation.

Materials:

  • Phytophthora infestans isolate

  • Rye A agar medium

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Scalpel

  • Incubator (18°C)

  • Hemocytometer

  • Microscope

Protocol:

  • Culture P. infestans on Rye A agar plates at 18°C in the dark for 10-14 days.

  • Flood the mature culture plates with 10 mL of cold (4°C) sterile distilled water.

  • Gently scrape the surface of the agar with a sterile scalpel to release the sporangia.

  • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Chill the sporangial suspension at 4°C for 1-2 hours to induce the release of zoospores.

  • Determine the concentration of zoospores using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL) with sterile distilled water.

Greenhouse Efficacy Trial on Potato and Tomato Plants

Objective: To evaluate the protective efficacy of this compound against P. infestans on whole plants under controlled conditions.

Materials:

  • Potato plants (e.g., cultivar 'Bintje' or 'Russet Burbank'), 4-6 weeks old

  • Tomato plants (e.g., cultivar 'Moneymaker' or 'Bonny Best'), 4-6 weeks old

  • This compound formulation

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Handheld sprayer

  • Growth chamber or greenhouse with controlled temperature (18-22°C) and high humidity (>90%)

  • P. infestans zoospore suspension (1 x 10^5 spores/mL)

Protocol:

  • Prepare different concentrations of this compound in sterile distilled water. Add a surfactant according to the product's instructions to ensure even coverage.

  • Randomly assign plants to different treatment groups, including an untreated control and a positive control (standard fungicide).

  • Spray the plants with the respective fungicide solutions until runoff. Ensure complete coverage of all foliage.

  • Allow the plants to dry for 24 hours.

  • Inoculate the plants by spraying them with the P. infestans zoospore suspension until runoff.

  • Place the inoculated plants in a high-humidity environment (>90% relative humidity) at 18-22°C with a 12-hour photoperiod.

  • Assess disease severity 7-10 days after inoculation using a standardized rating scale (see Section 4.4).

Detached Leaf Assay

Objective: A rapid method to assess the efficacy of this compound.

Materials:

  • Fully expanded, healthy potato or tomato leaves

  • This compound solutions

  • P. infestans zoospore suspension (5 x 10^4 spores/mL)

  • Petri dishes or trays with moist filter paper

  • Pipette

Protocol:

  • Excise healthy, fully expanded leaves from 4-6 week old potato or tomato plants.

  • Apply the this compound solutions to the leaves, either by spraying or dipping. Allow to air dry.

  • Place the leaves, abaxial side up, in Petri dishes or trays lined with moist filter paper.

  • Pipette 10-20 µL droplets of the P. infestans zoospore suspension onto each leaflet.

  • Incubate the dishes at 18°C with a 16-hour photoperiod.

  • Assess the lesion diameter and percentage of leaf area infected 5-7 days after inoculation.

Disease Severity Assessment

Disease severity should be assessed using a standardized rating scale.

Table 4: Disease Severity Rating Scale for Late Blight (0-5)

RatingDescription
0No visible symptoms
1<10% of leaf area affected, a few small lesions
210-25% of leaf area affected, some lesions coalescing
326-50% of leaf area affected, extensive lesion development
451-75% of leaf area affected, significant defoliation
5>75% of leaf area affected, plant death

The Percent Disease Index (PDI) can be calculated using the following formula: PDI = (Σ (rating × number of plants in rating) / (total number of plants × highest rating)) × 100

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Plant_Growth Grow Potato & Tomato Plants (4-6 weeks) Application Apply Fungicide Treatments Plant_Growth->Application Pathogen_Culture Culture P. infestans (10-14 days) Inoculation Inoculate with P. infestans Pathogen_Culture->Inoculation Fungicide_Prep Prepare this compound Solutions Fungicide_Prep->Application Drying Air Dry (24h) Application->Drying Drying->Inoculation Incubation Incubate in High Humidity (7-10 days) Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment Data_Analysis Analyze Data & Compare Treatments Assessment->Data_Analysis

Caption: Experimental workflow for testing this compound efficacy.

Pathogen_Lifecycle_Disruption cluster_pathogen P. infestans Life Cycle cluster_fungicide Fungicide Action Sporangia Sporangia Zoospores Zoospores Sporangia->Zoospores (Infection Cycle) Germination Germination & Penetration Zoospores->Germination (Infection Cycle) Mycelial_Growth Mycelial Growth Germination->Mycelial_Growth (Infection Cycle) Lesion_Formation Lesion Formation Mycelial_Growth->Lesion_Formation (Infection Cycle) New_Sporangia New Sporangia Lesion_Formation->New_Sporangia (Infection Cycle) New_Sporangia->Sporangia (Infection Cycle) Valifenalate This compound Valifenalate->Germination Disrupts Valifenalate->Mycelial_Growth Inhibits Cell Wall Synthesis

Caption: Disruption of the P. infestans life cycle by this compound.

References

Troubleshooting & Optimization

(S,S)-Valifenalate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-Valifenalate, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by its moderate to low aqueous solubility. While it is soluble in organic solvents like DMSO and chloroform, its solubility in water is limited.[1][2] Quantitative analysis indicates an aqueous solubility of 24.1 mg/L at 20°C within a pH range of 4.9-5.9.[3]

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The intrinsic chemical nature of the molecule leads to poor solubility in water.

  • pH Instability: Valifenalate is unstable at neutral to alkaline pH. Studies have shown it is stable at pH 4 but unstable at pH 7 and 9, which can lead to degradation and precipitation.[3]

  • Improper Dissolution Technique: The compound may require specific solvents and techniques to achieve and maintain solubility when preparing aqueous working solutions.

Q3: How can I improve the solubility of this compound for my experiments?

Several strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), as a primary solvent to create a concentrated stock solution is highly recommended.[2][]

  • Formulation with Excipients: For in vivo studies, specific formulations using excipients like PEG300 and Tween-80 can help maintain solubility in aqueous environments.[5][6]

  • pH Adjustment: Maintaining a slightly acidic pH (around 4-6) may help improve stability and solubility, although this should be tested for compatibility with your specific experimental system.[3]

  • Sonication and Gentle Heating: These techniques can aid in the dissolution process, particularly when preparing stock solutions.[2][7]

Q4: What is the mechanism of action of this compound?

This compound is an acylamino acid fungicide that functions by inhibiting cellulose synthase.[][8] This enzyme is crucial for the biosynthesis of cellulose, a key component of the cell wall in oomycetes. By inhibiting this enzyme, this compound disrupts cell wall formation, thereby affecting the growth and development of the pathogen.[][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but be mindful of potential solvent toxicity in your experimental system. Consider using a formulation with co-solvents and surfactants as described in the experimental protocols below.
Cloudiness or formation of a film in the solution. The compound may not be fully dissolved or is beginning to precipitate.Gently warm the solution to 37°C and use sonication to aid dissolution.[2] If the issue persists, the concentration may be too high for the chosen solvent system.
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate concentrations in your assays.Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh working solutions for each experiment from a well-dissolved stock solution.
Difficulty dissolving the powdered compound. This compound is a hydrophobic powder.Use an appropriate organic solvent like DMSO to prepare a stock solution first, rather than attempting to dissolve it directly in an aqueous buffer. Use of an ultrasonic bath is recommended to facilitate dissolution.[2]

Quantitative Solubility Data

Solvent System Solubility Reference
Water (pH 4.9-5.9, 20°C)24.1 mg/L[3]
DMSO≥ 41 mg/mL[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder (Molecular Weight: 398.88 g/mol ).

  • Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration.

  • To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the solution is clear.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from commercially available formulations and is intended for animal studies.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 (40% of the final volume) and mix thoroughly.

  • Add Tween-80 (5% of the final volume) to the mixture and mix until a clear solution is obtained.

  • Add saline (45% of the final volume) to the mixture and vortex until a homogeneous solution is formed.

  • The final concentration of this compound in this formulation can be adjusted based on the initial DMSO stock concentration. A final concentration of ≥ 2.5 mg/mL is achievable with this method.[6]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting stock_powder This compound Powder add_dmso Add DMSO stock_powder->add_dmso sonicate_heat Sonicate & Gentle Heat add_dmso->sonicate_heat stock_solution Concentrated Stock Solution sonicate_heat->stock_solution dilute Dilute in Aqueous Buffer stock_solution->dilute check_precipitate Check for Precipitation dilute->check_precipitate working_solution Final Working Solution check_precipitate->working_solution No Precipitation adjust_ph Adjust pH (if applicable) check_precipitate->adjust_ph Precipitation Occurs use_cosolvents Use Co-solvents (e.g., PEG300, Tween-80) check_precipitate->use_cosolvents Precipitation Occurs

Caption: A workflow for preparing this compound solutions.

signaling_pathway cluster_cell Fungal Cell valifenalate This compound cellulose_synthase Cellulose Synthase valifenalate->cellulose_synthase Inhibits cell_wall Oomycete Cell Wall cellulose_synthesis Cellulose Synthesis cellulose_synthase->cellulose_synthesis Catalyzes disrupted_wall Disrupted Cell Wall Integrity cellulose_synthase->disrupted_wall cellulose_synthesis->cell_wall Contributes to growth_inhibition Inhibition of Fungal Growth disrupted_wall->growth_inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing (S,S)-Valifenalate Concentration for Spore Germination Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (S,S)-Valifenalate concentration for spore germination assays, particularly targeting Oomycetes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Valiphenal, is an acylamino acid fungicide belonging to the Carboxylic Acid Amide (CAA) group.[1] It is particularly effective against Oomycetes, a group of fungus-like eukaryotic microorganisms that includes destructive plant pathogens like Phytophthora and Plasmopara species.[1] The primary mode of action of this compound is the inhibition of cell wall biosynthesis in these organisms.[2] Specifically, it targets and inhibits cellulose synthase, a crucial enzyme for the structural integrity of Oomycete cell walls.[3] This disruption of the cell wall affects various growth stages, including spore germination and mycelial growth.[1][3]

Q2: What is a typical starting concentration range for this compound in a spore germination assay?

A2: Based on available literature, a broad range of concentrations has been used to test the efficacy of valifenalate against Oomycetes. For initial screening, a logarithmic series of concentrations is recommended. A typical starting range could be from 0.01 µg/mL to 100 µg/mL. One study on Phytophthora infestans observed effects on the cell wall of germlings at a concentration of 125 nmol/L (approximately 0.05 µg/mL).[3] It is crucial to perform a dose-response experiment to determine the optimal concentration and the EC50 (half-maximal effective concentration) for the specific Oomycete species and experimental conditions.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in most organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro assays. It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in the assay medium. Ensure the final concentration of DMSO in the assay does not exceed a level that could affect spore germination (typically ≤1%).

Q4: How does the sensitivity to this compound differ between spores and mycelia?

A4: Carboxylic Acid Amide (CAA) fungicides, including this compound, are known to inhibit both spore germination and mycelial growth. However, the sensitivity of these different life stages can vary. For some fungicides, spore germination is the more sensitive stage. It is advisable to test the efficacy of this compound on both stages to fully characterize its antifungal activity against a specific pathogen.

Troubleshooting Guide

Issue: High variability in spore germination rates between replicates.

  • Possible Cause: Inconsistent spore concentration.

    • Solution: Ensure a homogenous spore suspension before dispensing into assay wells. Use a hemocytometer or a spectrophotometer to accurately determine and standardize the spore concentration for each experiment.

  • Possible Cause: Spore clumping.

    • Solution: Add a non-ionic surfactant like Tween 20 or Tween 80 (e.g., 0.01-0.05%) to the spore suspension to prevent clumping and ensure a uniform distribution of spores.

  • Possible Cause: Variation in incubation conditions.

    • Solution: Maintain consistent temperature and humidity during the incubation period. Use a calibrated incubator and ensure plates are not stacked in a way that creates temperature gradients.

Issue: No or very low inhibition of spore germination even at high concentrations of this compound.

  • Possible Cause: Intrinsic resistance of the Oomycete species.

    • Solution: Verify that the target organism is an Oomycete, as this compound is highly specific to this group. Some Oomycete species may exhibit natural tolerance. Confirm the identity of your isolate and consult literature for known resistance to CAA fungicides.

  • Possible Cause: Degradation of the this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C for short-term storage and avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect assay duration.

    • Solution: The time required for spore germination can vary between species. Optimize the incubation time by observing germination at several time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal endpoint for your assay.

Issue: Solvent (DMSO) control shows inhibition of spore germination.

  • Possible Cause: DMSO concentration is too high.

    • Solution: The final concentration of DMSO in the assay should be kept to a minimum, typically below 1%. Perform a solvent toxicity test to determine the maximum concentration of DMSO that does not affect the spore germination of your target organism.

Quantitative Data Summary

The following table summarizes reported concentrations of Valifenalate and other relevant data for Oomycete spore germination assays. Note that specific EC50 values for this compound on spore germination are not widely available in the public domain, and the provided data should be used as a guide for designing experiments.

CompoundTarget OrganismAssay TypeConcentration Range TestedEffective ConcentrationIncubation ConditionsReference
ValifenalatePhytophthora infestansCell wall property analysis of germlings125 nmol/L (~0.05 µg/mL)Altered cell wall properties observedNot specified[3]
Mandipropamid (CAA Fungicide)Phytophthora infestansMycelial growth inhibition0.001 - 1000 µg/LEC50 values for mycelial growth are typically low, with complete inhibition at higher concentrations.Not specified[1]
Cycloheximide (Inhibition Control)Phytophthora capsiciZoospore germination0.01 - 2.5 µg/mL2.5 µg/mL consistently effective for complete inhibition25°C in darkness for 6 days[4]
Cycloheximide (Inhibition Control)Pythium ultimumOospore germination0.75 - 60 µg/mLNot specified25°C in darkness for 6 days[4]

Experimental Protocols

Protocol 1: Preparation of Oomycete Spore Suspension

This protocol describes the general steps for preparing a zoospore suspension from Phytophthora species.

  • Culture Preparation: Grow the Phytophthora isolate on a suitable solid medium (e.g., V8 agar, lima bean agar) at the optimal temperature for the species (typically 20-25°C) in the dark for 7-10 days.

  • Induction of Sporangia: Flood the culture plates with sterile distilled water or a non-sterile soil extract solution. Incubate the plates under continuous fluorescent light at room temperature for 2-4 days to induce sporangia formation.

  • Zoospore Release: To trigger the release of zoospores, chill the plates at 4°C for 30-60 minutes, and then return them to room temperature (20-25°C). Zoospore release typically occurs within 30-90 minutes.

  • Spore Collection and Quantification: Collect the zoospore suspension by gently pipetting the water from the surface of the agar. Determine the spore concentration using a hemocytometer. Adjust the concentration to the desired level (e.g., 1 x 10^4 to 1 x 10^5 spores/mL) with sterile distilled water.

Protocol 2: Spore Germination Assay in a 96-Well Plate
  • Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in the desired liquid growth medium (e.g., clarified V8 broth, potato dextrose broth). Ensure the final DMSO concentration is consistent across all treatments and the solvent control.

  • Dispense Compound: Add the prepared this compound dilutions to the wells of a 96-well microtiter plate. Include wells for a positive control (no fungicide) and a solvent control (medium with DMSO).

  • Add Spore Suspension: Add an equal volume of the standardized spore suspension to each well.

  • Incubation: Cover the plate and incubate at the optimal temperature for spore germination (e.g., 20-25°C) in the dark.

  • Assessment of Germination: After the predetermined incubation period (e.g., 24 hours), assess spore germination microscopically. A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore. Count at least 100 spores per well and calculate the percentage of germination.

  • Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the positive control. Determine the EC50 value by plotting the inhibition data against the log of the concentration and fitting a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Oomycete Culture Induce 2. Induce Sporangia Culture->Induce Release 3. Release Zoospores Induce->Release Quantify 4. Quantify Spores Release->Quantify Add_Spores 7. Add Spore Suspension Quantify->Add_Spores Prepare_Drug 5. Prepare this compound Dilutions Dispense_Drug 6. Dispense into 96-well Plate Prepare_Drug->Dispense_Drug Dispense_Drug->Add_Spores Incubate 8. Incubate Add_Spores->Incubate Assess 9. Assess Germination Incubate->Assess Analyze 10. Calculate % Inhibition & EC50 Assess->Analyze

Caption: Experimental workflow for this compound spore germination assay.

Signaling_Pathway UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CesA) UDP_Glucose->Cellulose_Synthase Substrate Cellulose Cellulose Microfibrils Cellulose_Synthase->Cellulose Synthesis Cell_Wall Cell Wall Assembly Cellulose->Cell_Wall Germination Spore Germination & Mycelial Growth Cell_Wall->Germination Valifenalate This compound Valifenalate->Cellulose_Synthase Inhibition

Caption: Mechanism of action of this compound on Oomycete cell wall synthesis.

References

Technical Support Center: (S,S)-Valifenalate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of (S,S)-Valifenalate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C.

Q2: How should I store solutions of this compound?

Stock solutions of this compound in solvents like DMSO should be stored in aliquots to prevent repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, up to six months, it is recommended to store solutions at -80°C.[1]

Q3: My this compound solution appears cloudy or has precipitated after storage. What should I do?

Precipitation can occur, especially at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution before use.[1]

Q4: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis of the ester group, which leads to the formation of its main metabolite, valifenalate-acid (also known as IR5839).[2][3] Further degradation can occur, but valifenalate-acid is the major initial product.

Q5: Is this compound sensitive to light?

This compound is considered to be photochemically stable.[2] Standard laboratory lighting conditions are not expected to cause significant degradation.

Q6: I am seeing a peak in my chromatogram that I suspect is a degradation product. How can I confirm its identity?

The most likely degradation product is valifenalate-acid. You can confirm its identity by comparing the retention time and mass spectrum of the unknown peak with a certified reference standard of valifenalate-acid.

Troubleshooting Guides

Issue: Unexpected Degradation in Aqueous Buffers

Possible Cause: The pH of your buffer may be promoting hydrolysis. This compound is known to be unstable in neutral to basic conditions.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your aqueous solution is accurately measured.

  • Acidify the Buffer: If your experimental conditions allow, using a buffer with a pH of 4 will significantly reduce the rate of hydrolysis.

  • Temperature Control: Hydrolysis is accelerated at higher temperatures. Conduct your experiments at the lowest feasible temperature.

  • Freshly Prepare Solutions: Prepare aqueous solutions of this compound immediately before use to minimize the time for degradation to occur.

Issue: Inconsistent Results in Stability Studies

Possible Cause: Inconsistencies can arise from variations in storage conditions, sample preparation, or the analytical method.

Troubleshooting Steps:

  • Standardize Storage: Ensure all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure).

  • Control Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can affect stability.

  • Method Validation: Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the parent compound from its degradation products.

  • Use of Controls: Always include control samples (e.g., freshly prepared standard, blank) in each analytical run to monitor for any systemic issues.

Data on Stability and Degradation

Storage Stability of this compound in Various Matrices
MatrixStorage TemperatureDurationStabilityReference
High Water Content (Tomatoes, Potatoes)FrozenUp to 24 monthsStable[3]
High Acid Content (Grapes)FrozenUp to 24 monthsStable[3]
WineFrozenUp to 24 monthsStable[3]
Hydrolytic Degradation of Valifenalate at 50°C

The following tables summarize the results from a hydrolysis study conducted in sterile aqueous buffer solutions.

pH 7, 50°C

Time (days) Valifenalate Remaining (%) Valifenalate-acid (%) Other Degradants (%)
0 98.34 1.30 0.36
2 86.67 1.52 11.81
3 77.31 1.05 21.64
4 69.54 0.85 29.61
5 62.38 0.75 36.88
7 55.58 0.81 43.61
8 55.34 0.53 44.12
9 48.11 0.62 51.27
10 41.36 0.55 58.08

| 11 | 32.51 | 0.36 | 67.13 |

pH 9, 50°C

Time (hours) Valifenalate Remaining (%) Valifenalate-acid (%) Other Degradants (%)
0 98.33 - -
2 84.95 - -
3 80.05 - -
4 73.57 - -
5 69.13 - -
6 63.85 - -
7 59.88 - -
8 56.45 - -
9 52.49 - -
10 48.12 - -

Data extracted from the 2019 JMPR Monograph. The monograph notes the presence of valifenalate-acid and other unknowns but does not provide a time-course breakdown for these at pH 9 in the summary table.[2]

Experimental Protocols

Protocol 1: Hydrolysis Stability Study (Based on OECD Guideline 111)

This protocol outlines a typical experiment to determine the rate of hydrolysis of this compound as a function of pH.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the buffer solutions with the stock solution to a final concentration of 1 µg/mL. The volume of the organic solvent should be minimal to avoid co-solvent effects.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C).

  • Sampling: At appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), withdraw aliquots from each test solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound and its degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 30 minutes. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 30 minutes. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 30 minutes.

  • Thermal Degradation: Expose solid this compound to dry heat at a temperature above accelerated stability conditions (e.g., 105°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 W h/m²). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method.

Visualizations

G cluster_storage Storage cluster_degradation Degradation Pathways Solid Compound Solid Compound Valifenalate This compound Solution Solution Valifenalate_Acid Valifenalate-Acid (IR5839) Valifenalate->Valifenalate_Acid Hydrolysis (major pathway) Further_Degradation Further Degradation Products Valifenalate_Acid->Further_Degradation Further Degradation

Caption: Primary degradation pathway of this compound.

G Start Start Prepare Samples Prepare this compound in pH 4, 7, 9 Buffers Start->Prepare Samples Incubate Incubate at Constant Temperature Prepare Samples->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze End End Analyze->End

Caption: Workflow for a hydrolytic stability study.

References

Technical Support Center: (S,S)-Valifenalate Soil Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the detection limits of (S,S)-Valifenalate in soil samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in soil important?

A1: this compound is an acylamino acid fungicide used to control a range of Oomycetes fungi on various crops[1]. Monitoring its presence in soil is crucial to understand its environmental fate, potential for groundwater contamination, and to ensure food safety[2].

Q2: What is the typical analytical method for detecting this compound in soil?

A2: The most common and effective method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[3][4]. This technique offers high sensitivity and selectivity for detecting and quantifying low levels of valifenalate and its metabolites in complex matrices like soil[5].

Q3: What are the main degradation products of Valifenalate in soil?

A3: The primary degradation products of Valifenalate in soil are Valifenalate-acid and p-chlorobenzoic acid[6]. Analytical methods should ideally be able to detect and quantify both the parent compound and these metabolites.

Q4: What is the QuEChERS method and why is it recommended for soil sample preparation?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis[7]. It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and cleanup using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components[7]. It is recommended for its efficiency, speed, and reduced solvent consumption compared to traditional methods[2].

Q5: What are the expected Limit of Quantification (LOQ) and Limit of Detection (LOD) for Valifenalate in soil?

A5: Reported LOQs for Valifenalate in soil vary depending on the specific method and instrumentation, but are generally in the low µg/kg range. One study reported an LOQ of 0.5 µg/kg[4], while another validated method for valifenalate and its metabolites in water, a less complex matrix, achieved an LOQ of 0.1 µg/L[8].

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in soil samples.

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Step
Incomplete Extraction Ensure the soil sample is adequately hydrated before extraction, as samples must be at least 80% hydrated for effective extraction[9]. Increase shaking/vortexing time during the acetonitrile extraction step.
Analyte Degradation If using a buffered QuEChERS method, be aware that some base-sensitive compounds may degrade. Adding dilute formic acid to the final extract can help prevent degradation while awaiting LC analysis[9].
Adsorption to d-SPE Sorbent If using Graphitized Carbon Black (GCB) for cleanup, be aware that it can reduce the recovery of planar analytes[9]. Consider using alternative or a combination of sorbents like PSA and C18[10]. For fatty matrices, newer sorbents like Z-Sep or EMR-Lipid might offer better recoveries[11].
Improper Salt Addition Adding extraction salts directly onto the sample before the solvent can reduce recovery. Always mix the sample with the extraction solvent first[9].

Issue 2: High Matrix Effects (Signal Suppression or Enhancement)

Potential Cause Troubleshooting Step
Co-elution of Matrix Components Optimize the chromatographic separation to better separate valifenalate from interfering matrix components[5]. This can be achieved by adjusting the mobile phase gradient or using a different analytical column.
Insufficient Sample Cleanup Use a combination of d-SPE sorbents for a cleaner extract. A common combination for soil is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences[10].
High Concentration of Co-extractives Dilute the final extract before injection. This can significantly reduce matrix effects, although it may impact the detection limit[12].
Inaccurate Quantification Use matrix-matched calibration standards for the most accurate quantification, as this helps to compensate for matrix effects[9][13]. The use of isotopically labeled internal standards is also highly recommended to correct for both extraction inefficiencies and matrix effects[13].

Issue 3: Poor Chromatographic Peak Shape (Fronting, Tailing, or Splitting)

Potential Cause Troubleshooting Step
Injection of Strong Solvent The final extract in acetonitrile can be a stronger solvent than the initial mobile phase, leading to poor peak shape for early eluting compounds. Consider solvent exchange to a weaker solvent or use an LC system with online dilution capabilities[14][15].
Column Contamination/Degradation Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column from strongly retained matrix components.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of formic acid to the mobile phase can improve peak shape for many pesticides[3].
Presence of Acetic Acid from QuEChERS Acetic acid from the AOAC QuEChERS method can sometimes interfere with PSA cleanup and cause chromatographic issues. Consider using a citrate-buffered or non-buffered QuEChERS method[9].

Experimental Protocols

Modified QuEChERS Sample Preparation for Soil

This protocol is a general guideline and may need optimization based on soil type and specific laboratory instrumentation.

  • Sample Homogenization: Air-dry the soil sample, then grind and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate the sample. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes using a mechanical shaker.

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following are suggested starting parameters for the analysis of this compound and its metabolites. Method optimization is recommended.

Parameter Suggested Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
This compound399.5155.0116.0
Valifenalate-acid385.0116.0144.0

Quantitative Data Summary

Table 1: Comparison of d-SPE Sorbents for Pesticide Recovery in Soil

d-SPE Sorbent(s) Target Interferences Removed Potential Issues General Recommendation
PSA (Primary Secondary Amine) Organic acids, fatty acids, sugarsCan have reduced efficiency in the presence of acetic acid.Good general-purpose sorbent for many pesticides.
C18 (Octadecylsilane) Non-polar interferences (e.g., fats, waxes)May retain some non-polar analytes.Use in combination with PSA for complex matrices.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsCan strongly adsorb planar pesticides, leading to low recovery[9].Use with caution and test recovery for your specific analyte.
Z-Sep (Zirconia-based) Fats, lipidsCan be more effective than C18 for fatty matrices.A good alternative for soils with high organic matter content.

Table 2: Reported Recovery and LOQ for Valifenalate in Soil

Extraction Method Cleanup Sorbents Spiking Level Mean Recovery (%) RSD (%) LOQ Reference
Modified QuEChERSPSA, C180.5, 10, 100, 500 µg/kg74.5 - 106.60.7 - 12.3 (intra-day), 3.2 - 12.2 (inter-day)0.5 µg/kg[4]
QuEChERSNot specified50 µg/kg79.4 - 113.31.0 - 12.20.1 - 2.9 µg/kg[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output SampleCollection 1. Soil Sample Collection Homogenization 2. Air Dry, Grind, & Sieve (2mm) SampleCollection->Homogenization Extraction 3. QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS DataProcessing 6. Data Processing & Quantification LCMS->DataProcessing Results Final Results (Concentration of Valifenalate) DataProcessing->Results

Caption: Experimental workflow for the analysis of this compound in soil samples.

Troubleshooting_Tree Problem Problem Observed LowRecovery Low Analyte Recovery Problem->LowRecovery MatrixEffects High Matrix Effects Problem->MatrixEffects PoorPeakShape Poor Peak Shape Problem->PoorPeakShape Cause1 Incomplete Extraction? LowRecovery->Cause1 Check Cause2 Analyte Adsorption during Cleanup? LowRecovery->Cause2 Consider Cause3 Insufficient Cleanup? MatrixEffects->Cause3 Check Cause4 Co-elution? MatrixEffects->Cause4 Consider Cause5 Strong Injection Solvent? PoorPeakShape->Cause5 Check Cause6 Column Issues? PoorPeakShape->Cause6 Consider Solution1 Increase extraction time Ensure sample hydration Cause1->Solution1 Solution Solution2 Change d-SPE sorbent (e.g., avoid GCB for planar analytes) Cause2->Solution2 Solution Solution3 Use combination of sorbents (e.g., PSA + C18) Cause3->Solution3 Solution Solution4 Optimize LC gradient Use matrix-matched standards Cause4->Solution4 Solution Solution5 Solvent exchange or use online dilution Cause5->Solution5 Solution Solution6 Clean/replace column Use guard column Cause6->Solution6 Solution

Caption: Troubleshooting decision tree for common issues in Valifenalate analysis.

References

Troubleshooting (S,S)-Valifenalate variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-Valifenalate. Our aim is to help you address potential variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibitory effects of this compound in our fungal cell culture assays. What are the potential causes?

A1: Variability in the inhibitory effects of this compound can stem from several factors. The most common issues are related to compound handling, solution preparation, and the experimental setup itself. Key areas to investigate include:

  • Compound Solubility: Incomplete solubilization of this compound will lead to a lower effective concentration in your assay.

  • Stock Solution Stability: Improper storage or repeated freeze-thaw cycles of your stock solution can cause degradation of the compound.

  • Purity of the Compound: The presence of impurities or other stereoisomers may affect the biological activity.

  • Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact the compound's efficacy.

  • Cell Culture Health: The growth phase and health of your fungal culture can influence its susceptibility to treatment.

Q2: What is the best way to prepare and store this compound stock solutions?

A2: Proper preparation and storage of stock solutions are critical for reproducible results.

This compound is soluble in DMSO and chloroform.[1] For most biological assays, DMSO is the recommended solvent. To prepare a stock solution, it may be necessary to gently heat the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[2]

Storage Recommendations: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[2]

Storage TemperatureShelf Life (in solvent)
-20°CUp to 1 month[2]
-80°CUp to 6 months[2]

Note: For long-term storage of the solid compound, keep it at -20°C, where it is stable for at least 3 years.[3][4]

Q3: How can we assess the purity of our this compound sample?

A3: The purity of this compound is typically ≥98%.[] If you suspect impurities are affecting your results, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) to assess the purity and confirm the presence of the correct stereoisomer.

Q4: Could the specific strain of Oomycete we are using affect the results?

A4: Yes, different species and even different strains of Oomycetes can exhibit varying sensitivity to this compound. It is recommended to perform dose-response experiments to determine the effective concentration for your specific strain.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed

If you are observing lower than expected or no bioactivity of this compound, follow this troubleshooting workflow:

start Start: Low/No Bioactivity check_solubility Verify Complete Solubilization of this compound start->check_solubility check_storage Review Stock Solution Storage and Handling check_solubility->check_storage Solubilization OK prepare_fresh Prepare Fresh Stock Solution check_solubility->prepare_fresh Incomplete Solubilization check_storage->prepare_fresh Improper Storage verify_concentration Confirm Final Assay Concentration check_storage->verify_concentration Storage OK prepare_fresh->verify_concentration check_assay_conditions Examine Assay Parameters (pH, Temp, Time) verify_concentration->check_assay_conditions Concentration Correct positive_control Run a Positive Control for the Assay check_assay_conditions->positive_control Conditions Optimal positive_control->check_assay_conditions Positive Control Fails assess_purity Assess Purity of this compound positive_control->assess_purity Positive Control Works contact_support Contact Technical Support assess_purity->contact_support Purity Confirmed

Caption: Troubleshooting workflow for low or no bioactivity.

Issue 2: High Variability Between Replicates

High variability between experimental replicates can obscure your results. Consider the following sources of error:

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes of viscous solvents like DMSO.

  • Inhomogeneous Cell Seeding: Ensure a uniform cell density across all wells of your microplate.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outer wells for critical experiments or filling them with sterile media.

  • Inconsistent Incubation Conditions: Variations in temperature or CO2 levels within the incubator can lead to inconsistent cell growth.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of this compound against an Oomycete species.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Use gentle warming (37°C) and sonication to ensure complete dissolution.[2]

    • Store in single-use aliquots at -80°C.[2]

  • Prepare Fungal Inoculum:

    • Culture the Oomycete species on an appropriate agar medium.

    • Harvest spores or mycelial fragments and suspend them in a suitable liquid medium.

    • Adjust the inoculum density to a standardized concentration (e.g., 1 x 10^4 spores/mL).

  • Perform Serial Dilutions:

    • In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the liquid growth medium.

    • Include a positive control (no compound) and a negative control (no inoculum).

  • Inoculate and Incubate:

    • Add the fungal inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for the fungal species for 24-72 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Data Presentation: Example MIC Values
Oomycete SpeciesReported MIC Range (µg/mL)
Phytophthora infestans0.1 - 1.0
Plasmopara viticola0.05 - 0.5
Pythium ultimum1.0 - 10.0

Note: These are example values and the actual MIC should be determined experimentally for your specific strain and conditions.

Signaling Pathway

This compound interferes with cell wall synthesis in Oomycetes.[2][4][] The proposed mechanism involves the inhibition of cellulose synthase, a key enzyme in the formation of the fungal cell wall.

Valifenalate This compound CelluloseSynthase Cellulose Synthase Valifenalate->CelluloseSynthase inhibits CellWall Cell Wall Synthesis CelluloseSynthase->CellWall catalyzes Growth Fungal Growth and Proliferation CellWall->Growth

Caption: Mechanism of action of this compound.

References

Technical Support Center: (S,S)-Valifenalate Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is no publicly available, specific immunoassay kit for the quantitative analysis of (S,S)-valifenalate. This technical support guide has been developed based on the principles of competitive immunoassays for structurally similar compounds, such as other valinamide carbamate fungicides. The information provided is intended to be a general resource for researchers developing or troubleshooting immunoassays for this compound or related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I need an immunoassay for it?

This compound is an acylamino acid fungicide used to control a range of fungal pathogens in agriculture. An immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would provide a rapid, high-throughput, and cost-effective method for detecting and quantifying its residues in environmental samples (e.g., water, soil) and agricultural products (e.g., fruits, vegetables), which is crucial for food safety and environmental monitoring.

Q2: What is the principle of a competitive immunoassay for a small molecule like this compound?

In a competitive immunoassay for a small molecule (hapten) like this compound, the analyte in the sample competes with a labeled version of the analyte (or a similar molecule) for a limited number of specific antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the unlabeled analyte in the sample.

Q3: What is cross-reactivity and why is it a concern for this compound immunoassays?

Cross-reactivity is the binding of the assay's antibody to compounds other than the target analyte, in this case, this compound. This is a significant concern because structurally similar compounds, such as other stereoisomers of valifenalate (e.g., (R,S)-valifenalate), metabolites, or other valinamide carbamate fungicides, may also be recognized by the antibody, leading to inaccurate (falsely elevated) results.

Q4: Which compounds are likely to cross-react in an immunoassay for this compound?

Based on the structure of this compound, potential cross-reactants could include:

  • Other stereoisomers of valifenalate: The antibody's specificity to the stereochemistry at the two chiral centers will determine the extent of cross-reactivity.

  • Valifenalate metabolites: Degradation products of valifenalate in the sample matrix might retain the core structure recognized by the antibody.

  • Other valinamide carbamate fungicides: Fungicides with a similar core structure, such as iprovalicarb and benthiavalicarb, are potential cross-reactants.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal and reduce the assay's sensitivity.

Potential Cause Troubleshooting Step
Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer between steps.
Non-specific binding of antibodiesIncrease the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer.
Contaminated reagents or buffersPrepare fresh buffers and reagents. Ensure proper handling to avoid contamination.
High concentration of detection antibodyTitrate the detection antibody to determine the optimal concentration.
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Troubleshooting Step
Inactive enzyme conjugateVerify the activity of the enzyme conjugate. Use a fresh vial if necessary.
Incorrect buffer compositionCheck the pH and composition of all buffers, especially the substrate buffer.
Insufficient incubation timesIncrease the incubation times for the antibody and/or substrate steps.
Degraded this compound standardPrepare fresh standards from a reliable stock solution.
Issue 3: Poor Precision (High Coefficient of Variation)

High variability between replicate wells can lead to unreliable results.

Potential Cause Troubleshooting Step
Inconsistent pipettingEnsure proper pipetting technique and use calibrated pipettes.
Uneven temperature during incubationEnsure the entire plate is incubated at a uniform temperature. Avoid stacking plates.
Edge effectsAvoid using the outermost wells of the plate, or ensure even temperature and humidity control.
Improper mixing of reagentsThoroughly mix all reagents before adding them to the wells.

Data Presentation: Hypothetical Cross-Reactivity Data

The following table presents a hypothetical example of cross-reactivity data for a fictional this compound ELISA. This is for illustrative purposes only, as no specific data is currently available. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte)10 100
(R,S)-ValifenalateStereoisomer5020
IprovalicarbValinamide Carbamate2005
BenthiavalicarbValinamide Carbamate5002
Valifenalate AcidMetabolite10010

Experimental Protocols

Protocol 1: Hypothetical Competitive Indirect ELISA for this compound

This protocol is a generalized procedure and would require optimization for a specific antibody and reagents.

  • Coating: Coat a 96-well microtiter plate with a conjugate of a this compound hapten and a carrier protein (e.g., ovalbumin) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards, samples, and a specific anti-(S,S)-valifenalate antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme's substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Visualizations

Competitive_Immunoassay cluster_well Microtiter Well Coated_Antigen Coated this compound Analog Signal Signal Generation Coated_Antigen->Signal Leads to Analyte This compound in Sample Antibody Anti-(S,S)-Valifenalate Antibody Analyte->Antibody Binds Antibody->Coated_Antigen Binds to Unbound Sites Labeled_Analyte Enzyme-Labeled this compound Labeled_Analyte->Antibody Competes for Binding

Caption: Principle of a competitive immunoassay for this compound.

Troubleshooting_Workflow Start Unexpected Immunoassay Result Check_Signal High Background or Weak/No Signal? Start->Check_Signal Check_Precision Poor Precision? Start->Check_Precision High_BG High Background Check_Signal->High_BG High Weak_Signal Weak/No Signal Check_Signal->Weak_Signal Weak/No Check_Washing Review Washing Protocol High_BG->Check_Washing Check_Reagents Verify Reagent Activity/Concentration Weak_Signal->Check_Reagents Check_Blocking Optimize Blocking Step Check_Washing->Check_Blocking End Problem Resolved Check_Blocking->End Check_Incubation Check Incubation Times/Temperatures Check_Reagents->Check_Incubation Check_Incubation->End Pipetting Review Pipetting Technique Check_Precision->Pipetting Temp_Gradient Ensure Uniform Incubation Pipetting->Temp_Gradient Temp_Gradient->End

Caption: A logical workflow for troubleshooting common immunoassay issues.

Technical Support Center: Overcoming Resistance to (S,S)-Valifenalate in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with (S,S)-Valifenalate and the challenge of fungal resistance.

Troubleshooting Guides

This section provides solutions to common problems encountered during fungicide resistance studies.

Problem 1: Inconsistent or Non-Repeatable EC50 Values in Fungicide Susceptibility Bioassays.

Possible Causes and Solutions:

  • Inoculum Viability and Concentration: Inconsistent spore or mycelial fragment viability or concentration can lead to variable results.

    • Solution: Always use fresh, actively growing cultures to prepare your inoculum. Standardize the inoculum concentration using a hemocytometer for spores or by measuring the optical density for mycelial suspensions.

  • Uneven Fungicide Distribution: The fungicide may not be evenly distributed in the agar medium.

    • Solution: Ensure thorough mixing of the fungicide stock solution into the molten agar before pouring plates. For leaf disc assays, ensure uniform application of the fungicide solution to the leaf surface.

  • Environmental Fluctuations: Variations in incubation temperature, light, and humidity can affect fungal growth and, consequently, the EC50 values.

    • Solution: Use a well-calibrated incubator with consistent temperature and humidity control. If a light/dark cycle is required, ensure it is consistent for all experiments.

  • Solvent Effects: The solvent used to dissolve the fungicide (e.g., DMSO) might have an inhibitory effect at higher concentrations.

    • Solution: Include a solvent control (medium with the highest concentration of solvent used) in your assay to assess its impact. Keep the final solvent concentration consistent across all treatments and as low as possible.

Problem 2: Failure to Detect Known Resistance Mutations using PCR-Based Methods.

Possible Causes and Solutions:

  • Poor DNA Quality: The presence of PCR inhibitors from the fungal culture or plant tissue can prevent amplification.

    • Solution: Use a reliable DNA extraction protocol that includes steps to remove polysaccharides and other inhibitors. Commercially available kits are often optimized for this purpose.

  • Incorrect Primer Design or Annealing Temperature: Primers may not be specific to the target gene, or the annealing temperature may not be optimal.

    • Solution: Verify primer sequences against the target gene in your fungal species of interest. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primer set.

  • Low Frequency of Resistant Alleles: In a mixed population, the resistant allele may be present at a very low frequency, below the detection limit of standard PCR.

    • Solution: Consider using more sensitive techniques like digital droplet PCR (ddPCR) for the quantification of rare mutations.[1]

Problem 3: Resistant Genotype Does Not Correlate with Resistant Phenotype.

Possible Causes and Solutions:

  • Recessive Nature of Resistance: For Carboxylic Acid Amide (CAA) fungicides like this compound, resistance conferred by the G1105S mutation in the CesA3 gene is often recessive.[1] This means that heterozygous individuals (carrying one sensitive and one resistant allele) may still appear sensitive in a bioassay.

    • Solution: Quantitative molecular methods like ddPCR can help determine the allele frequency in a population.[1] Bioassays on single-spore isolates can also help to separate homozygous resistant individuals from heterozygous ones.

  • Presence of Other Resistance Mechanisms: While target site mutation is a common mechanism, other factors like increased efflux pump activity or target gene overexpression could contribute to resistance.

    • Solution: If a resistant phenotype is observed without the known target site mutation, consider investigating other potential mechanisms through gene expression analysis (RT-qPCR) of efflux pump and target genes.

Frequently Asked Questions (FAQs)

Mechanism of Action and Resistance

Q1: What is the mode of action of this compound?

A1: this compound is a Carboxylic Acid Amide (CAA) fungicide belonging to the valinamide carbamates chemical group (FRAC Code 40).[2] Its primary mode of action is the inhibition of cellulose synthase, a crucial enzyme in the biosynthesis of the cell wall in Oomycetes. This disruption of cell wall formation affects all growth stages of the pathogen.[3]

Q2: What is the primary molecular mechanism of resistance to this compound and other CAA fungicides?

A2: The most well-documented mechanism of resistance to CAA fungicides in Oomycetes like Plasmopara viticola is a single nucleotide polymorphism (SNP) in the cellulose synthase 3 gene (CesA3).[4] This SNP leads to an amino acid substitution at position 1105, most commonly a change from glycine to serine (G1105S).[5][6][7][8] This mutation is recessive, meaning both alleles in the diploid oomycete must carry the mutation for the resistant phenotype to be fully expressed.[1]

Q3: Is there cross-resistance between this compound and other CAA fungicides?

A3: Yes, there is a high degree of cross-resistance among all CAA fungicides.[2] This includes dimethomorph, iprovalicarb, benthiavalicarb, and mandipropamid. Fungal isolates resistant to one of these fungicides are typically resistant to the others.

Experimental Procedures

Q4: I am observing high variability in my leaf disc bioassay for fungicide sensitivity. What are the critical steps to ensure reproducibility?

A4: To ensure the reproducibility of your leaf disc bioassay, it is crucial to standardize several steps:

  • Leaf Quality: Use young, fully expanded leaves from healthy, untreated plants of a susceptible variety.

  • Inoculum: Prepare a fresh spore suspension and adjust the concentration to a standard value (e.g., 5 x 10^4 sporangia/mL for Plasmopara viticola).

  • Fungicide Application: Ensure a uniform and complete coverage of the fungicide solution on the leaf discs.

  • Incubation: Maintain a consistent temperature, humidity, and light/dark cycle during incubation.

  • Assessment: Use a standardized method for assessing disease severity, such as measuring the percentage of the disc area covered by sporulation.

Q5: What are the advantages of using a molecular method like PCR-RFLP over a bioassay to detect resistance?

A5: PCR-RFLP is generally faster and can be more specific than a bioassay for detecting a known resistance mutation. It allows for the rapid screening of a large number of samples. However, it will only detect the specific mutation it is designed for and will not identify novel resistance mechanisms. Bioassays, on the other hand, measure the actual phenotypic response of the fungus to the fungicide, which can be influenced by multiple resistance mechanisms.

Data Interpretation and Management

Q6: I have identified the G1105S mutation in my fungal population, but my bioassay results show a range of sensitivities. Why is this?

A6: This is likely due to the recessive nature of the G1105S mutation. In a diploid organism like Plasmopara viticola, you can have three genotypes: homozygous sensitive (SS), heterozygous (Sr), and homozygous resistant (rr). The heterozygous isolates may show an intermediate or even a sensitive phenotype in a bioassay. Therefore, the presence of the mutation in a population does not automatically mean all individuals will be highly resistant.

Q7: What is a "fitness cost" of resistance, and why is it important?

A7: A fitness cost is a disadvantageous effect of a resistance mutation on the survival and reproduction of the fungus in the absence of the fungicide. For example, a resistant strain might grow slower or produce fewer spores than a sensitive strain when the fungicide is not present. Understanding fitness costs is crucial for developing effective resistance management strategies. If a resistance mutation has a high fitness cost, the resistant strains may decline in the population if the use of the specific fungicide is discontinued.

Quantitative Data on this compound and other CAA Fungicides

The following tables summarize the effective concentration required to inhibit 50% of fungal growth (EC50) for various CAA fungicides against sensitive and resistant isolates of key Oomycete pathogens.

Table 1: EC50 Values (mg/L) of Mandipropamid against Plasmopara viticola

Isolate GenotypeEC50 (mg/L)Reference
Sensitive (G1105)< 1[5]
Resistant (G1105S)200.28 to > 300[5]
Mixed Population< 1 to > 300[5]

Table 2: EC50 Values (µg/mL) of Dimethomorph and Mandipropamid against Plasmopara viticola

Isolate SensitivityDimethomorph EC50 (µg/mL)Mandipropamid EC50 (µg/mL)Reference
Sensitive< 0.1< 0.1[6][7]
Insensitive54.28 to > 10042.54 to > 100[6][7]

Table 3: Baseline EC50 Values (µg/mL) of Mandipropamid against Phytophthora infestans

Isolate OriginEC50 Range (µg/mL)Reference
European and Israeli isolates (2001-2005)0.02 - 2.98[9]

Experimental Protocols

Protocol 1: Fungicide Susceptibility Testing using the Leaf Disc Bioassay (adapted for Plasmopara viticola)
  • Plant Material: Use fully expanded, young leaves from a susceptible grapevine variety (e.g., Vitis vinifera cv. 'Chasselas').

  • Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in sterile distilled water to obtain the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Include a solvent control.

  • Leaf Disc Treatment: Cut 15 mm diameter discs from the grapevine leaves. Apply the fungicide solutions to the abaxial (lower) surface of the leaf discs using a fine paintbrush or a micropipette, ensuring even coverage. Allow the discs to dry in a laminar flow hood.

  • Inoculation: Place the treated leaf discs, abaxial side up, on water agar plates. Prepare a sporangia suspension of P. viticola in sterile distilled water and adjust the concentration to 5 x 10^4 sporangia/mL. Place a 10 µL drop of the inoculum in the center of each leaf disc.

  • Incubation: Incubate the plates at 22°C with a 12-hour light/dark cycle for 6-8 days.

  • Assessment: Assess the percentage of the leaf disc area covered with sporulation.

  • Data Analysis: Plot the percentage of inhibition against the log of the fungicide concentration to calculate the EC50 value using probit analysis or a similar statistical method.

Protocol 2: Molecular Detection of the G1105S Mutation in Plasmopara viticola using PCR-RFLP
  • DNA Extraction: Extract genomic DNA from infected leaf tissue or single-spore isolates using a suitable plant DNA extraction kit.

  • PCR Amplification: Amplify a fragment of the PvCesA3 gene spanning the G1105 position using specific primers. A previously described primer pair is PvCesA3-F (5'-GCT TCT TCT TGG GCT TCT TC-3') and PvCesA3-R (5'-GAA GTT GTT GTC GGT GTC GT-3'), which amplifies a 144 bp fragment.

  • Restriction Digest: Digest the PCR product with the restriction enzyme AluI. The G1105S mutation creates a recognition site for this enzyme.

  • Gel Electrophoresis: Separate the digested fragments on a 3% agarose gel.

  • Interpretation:

    • Sensitive isolates (G1105): The 144 bp PCR product will remain uncut.

    • Resistant isolates (S1105): The 144 bp PCR product will be cleaved into two fragments of 107 bp and 37 bp.[6][7]

    • Heterozygous isolates: All three fragments (144 bp, 107 bp, and 37 bp) will be visible.

Protocol 3: Assessment of Fitness Cost in Fungicide-Resistant Isolates
  • Isolate Selection: Use well-characterized sensitive and resistant (e.g., G1105S mutant) single-spore isolates of the fungal species.

  • Mycelial Growth Rate: Inoculate the center of fungicide-free agar plates with a mycelial plug of each isolate. Incubate under optimal conditions and measure the colony diameter at regular intervals.

  • Sporulation Capacity: After a set incubation period, flood the plates with a known volume of sterile water and gently scrape the surface to release the spores. Determine the spore concentration using a hemocytometer.

  • Spore Germination: Spread a known concentration of spores on fungicide-free water agar plates. After incubation, determine the percentage of germinated spores by microscopic examination.

  • Pathogenicity/Virulence: Inoculate susceptible host plants with a standardized inoculum of each isolate and assess disease severity over time.

  • Data Analysis: Compare the measured fitness parameters (growth rate, sporulation, germination, virulence) between the sensitive and resistant isolates using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in any of these parameters for the resistant isolate in the absence of the fungicide indicates a fitness cost.

Visualizations

Signaling Pathways and Mode of Action

Signaling_Pathway cluster_Fungicide_Action Fungicide Action cluster_Cell_Wall Fungal Cell Wall cluster_CWI_Pathway Cell Wall Integrity (CWI) Pathway Valifenalate This compound (CAA Fungicide) Cellulose_Synthase Cellulose Synthase (CesA3) Valifenalate->Cellulose_Synthase Inhibits Cellulose Cellulose Synthesis Cellulose_Synthase->Cellulose Cell_Wall Cell Wall Biosynthesis Cellulose->Cell_Wall Cell_Wall_Stress Cell Wall Stress Cell_Wall->Cell_Wall_Stress Disruption leads to MAPK_Cascade MAP Kinase Cascade (e.g., Mpk1/Slt2) Cell_Wall_Stress->MAPK_Cascade Activates Stress_Response Compensatory Stress Response (e.g., Chitin Synthesis) MAPK_Cascade->Stress_Response Induces

Caption: Mode of action of this compound and activation of the Cell Wall Integrity pathway.

Experimental Workflow for Resistance Characterization

Resistance_Workflow Start Start: Fungal isolate with suspected resistance Bioassay Fungicide Susceptibility Bioassay (e.g., Leaf Disc) Start->Bioassay Decision1 Resistant Phenotype Observed? Bioassay->Decision1 Molecular_Test Molecular Detection of Resistance Allele (e.g., PCR-RFLP for G1105S) Decision1->Molecular_Test Yes End_Sensitive Conclusion: Isolate is Sensitive Decision1->End_Sensitive No Decision2 Resistance Allele Present? Molecular_Test->Decision2 Fitness_Assay Fitness Cost Assessment Decision2->Fitness_Assay Yes Investigate_Other Investigate Other Resistance Mechanisms (e.g., Efflux Pumps) Decision2->Investigate_Other No End_Resistant Conclusion: Confirmed Target-Site Resistance Fitness_Assay->End_Resistant

Caption: Workflow for characterizing fungicide resistance in a fungal isolate.

Logical Relationships in Resistance Management

Resistance_Management cluster_Strategies Resistance Management Strategies cluster_Outcome Desired Outcome cluster_Problem The Problem Rotate Rotate Fungicides (Different FRAC codes) Delay_Resistance Delay or Prevent Resistance Development Rotate->Delay_Resistance Mix Use Fungicide Mixtures (Multiple Modes of Action) Mix->Delay_Resistance Limit_Use Limit Number of Applications per Season Limit_Use->Delay_Resistance IPM Integrated Pest Management (Resistant Varieties, etc.) IPM->Delay_Resistance Selection_Pressure High Selection Pressure Selection_Pressure->Rotate Selection_Pressure->Mix Selection_Pressure->Limit_Use Selection_Pressure->IPM

Caption: Logical relationships of strategies to mitigate fungicide resistance development.

References

Technical Support Center: (S,S)-Valifenalate Application & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the application of (S,S)-Valifenalate for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an acylamino acid fungicide that specifically targets Oomycetes.[1][2] Its primary mode of action is the inhibition of cellulose synthase, a critical enzyme for cell wall biosynthesis in these organisms.[3][4] This disruption of cell wall formation affects all growth stages of the pathogen, including spore germination and mycelial growth.[3][4]

Q2: What is the recommended application strategy for this compound: preventative or curative?

A2: this compound is most effective when used as a preventative treatment.[5][6] Applying the compound before the onset of disease symptoms or very early in the infection process is crucial for maximizing its efficacy.[5] This is because it inhibits spore germination, preventing the pathogen from establishing an infection.[3][4] While some fungicides have curative properties, meaning they can act on established infections, preventative application of this compound is the recommended strategy.[5][6]

Q3: What are the typical application intervals for this compound in experimental settings?

A3: Based on field studies with Valifenalate formulations, application intervals of 7 to 10 days are commonly recommended for controlling diseases like downy mildew.[7][8] The optimal interval can be influenced by environmental conditions that favor disease development. Under high disease pressure, shortening the spray interval may be necessary.

Q4: How do environmental conditions affect the efficacy of this compound?

A4: Environmental factors such as temperature, humidity, and leaf wetness duration play a significant role in the development of Oomycete diseases.[9] Consequently, these conditions indirectly influence the efficacy of this compound. Application should be timed to precede periods of high disease risk, which are often characterized by cool, moist conditions. For instance, the "10:10:24" rule for downy mildew indicates that at least 10 mm of rainfall and a temperature of at least 10°C over a 24-hour period are ideal for infection. Applying this compound before such conditions occur is a key strategy for effective disease control.

Q5: Are there known resistance mechanisms to Valifenalate?

A5: Yes, resistance to Carboxylic Acid Amide (CAA) fungicides, the group to which Valifenalate belongs, has been documented. Resistance is associated with point mutations in the CesA3 gene, which encodes a cellulose synthase.[1][10] To mitigate the risk of resistance development, it is advisable to use this compound in rotation with fungicides that have different modes of action.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected efficacy Suboptimal Application Timing: Application after infection has established.1. Shift to a Preventative Strategy: Apply this compound before the anticipated onset of disease symptoms.[5][6] 2. Monitor Environmental Conditions: Use weather data (temperature, humidity, leaf wetness) to forecast high-risk periods for Oomycete infection and apply the compound prophylactically. 3. Consider Pathogen Life Cycle: Time applications to target the most vulnerable stages of the pathogen, such as spore germination.
Inadequate Spray Coverage: Uneven distribution of the compound on the plant surface.1. Optimize Spray Parameters: Ensure thorough coverage of all plant surfaces, including the undersides of leaves where pathogens like downy mildew often sporulate. 2. Use Adjuvants: Consider the use of a surfactant to improve spreading and adherence of the spray solution, if compatible with your experimental design.
Resistance Development: The target Oomycete population may have developed resistance to CAA fungicides.1. Test for Resistance: If possible, isolate the pathogen and perform in vitro assays to determine its sensitivity to this compound. 2. Alternate Modes of Action: Implement a fungicide rotation program using compounds from different FRAC (Fungicide Resistance Action Committee) groups.
Phytotoxicity observed on host plants High Application Rate: The concentration of this compound or the formulation used is too high.1. Perform Dose-Response Assays: Conduct preliminary experiments to determine the optimal concentration that provides maximum efficacy with minimal phytotoxicity. 2. Review Formulation Components: If using a formulation, check for potential phytotoxic effects of other ingredients.
Environmental Stress: Plants may be more susceptible to chemical injury under certain environmental conditions (e.g., high heat, drought).1. Avoid Spraying Stressed Plants: Apply treatments when plants are not under significant environmental stress. 2. Time of Day for Application: Apply in the cooler parts of the day, such as early morning or late evening, to reduce the risk of leaf burn.

Data Presentation

Table 1: Efficacy of a Valifenalate + Mancozeb Formulation against Cucumber Downy Mildew

TreatmentApplication Rate (g/ha)Mean Disease Severity (%)Percent Reduction in Disease Severity over ControlMean Yield (t/ha)
Valifenalate 6% + Mancozeb 60% WG20009.2080.7911.60
Valifenalate 6% + Mancozeb 60% WG25008.3382.5611.99
Valifenalate 6% + Mancozeb 60% WG30007.9983.2912.23
Mancozeb 75% WP (Standard Check)200024.09-9.41
Untreated Control-47.78--

Source: Adapted from a field study on cucumber downy mildew. The study used a formulation of Valifenalate with Mancozeb and applied it at 10-day intervals.[7]

Experimental Protocols

In Vitro Efficacy Testing of this compound against Oomycetes (Mycelial Growth Inhibition Assay)

This protocol is adapted from established methods for testing fungicide efficacy in vitro.

Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target Oomycete by 50% (EC₅₀).

Materials:

  • Pure culture of the target Oomycete (e.g., Phytophthora infestans, Peronospora belbahrii)

  • Appropriate culture medium (e.g., Rye A agar, V8 agar)

  • This compound stock solution of known concentration (dissolved in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Solvent control (e.g., DMSO)

  • Micropipettes and sterile tips

  • Incubator set to the optimal growth temperature for the Oomycete

Procedure:

  • Prepare Amended Media:

    • Autoclave the culture medium and cool it to 45-50°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control plate containing only the solvent at the highest concentration used.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing Oomycete culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for the target Oomycete.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or when the growth on the control plate has reached approximately 80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Determine the EC₅₀ value by performing a probit or logistic regression analysis of the concentration-response data.

In Vivo Efficacy Testing of this compound (Detached Leaf Assay)

This protocol provides a method for evaluating the preventative efficacy of this compound on host plant tissue.

Objective: To assess the ability of this compound to prevent infection by an Oomycete pathogen on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from the host plant (e.g., potato, tomato, cucumber)

  • This compound solution at various concentrations

  • Spore suspension of the target Oomycete (e.g., zoospores of Phytophthora infestans) at a known concentration

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber or incubator with controlled light, temperature, and humidity

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves from the host plant and wash them gently with sterile distilled water.

    • Place the leaves with the abaxial (lower) side up in the humid chambers.

  • Fungicide Application (Preventative):

    • Prepare the desired concentrations of this compound in sterile distilled water, with a small amount of a wetting agent if necessary.

    • Apply the fungicide solutions to the leaf surfaces until runoff. A control group should be treated with water and the wetting agent only.

    • Allow the leaves to air dry in a sterile environment.

  • Inoculation:

    • Prepare a spore suspension of the target Oomycete to the desired concentration.

    • Place a droplet (e.g., 20 µL) of the spore suspension onto the treated leaf surfaces.

  • Incubation:

    • Incubate the humid chambers in a growth chamber under conditions favorable for disease development (e.g., 18-22°C, high humidity, specific light/dark cycle).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity. This can be done by measuring the lesion diameter or by using a disease rating scale.

    • Calculate the percentage of disease control for each treatment compared to the untreated control.

Visualizations

Signaling_Pathway_Inhibition cluster_Oomycete_Cell Oomycete Cell cluster_Downstream_Effects Downstream Consequences Valifenalate This compound CesA3 Cellulose Synthase (CesA3) Valifenalate->CesA3 Inhibits Cellulose Cellulose Microfibril Synthesis CesA3->Cellulose Catalyzes CellWall Cell Wall Assembly & Integrity Cellulose->CellWall Essential for Growth Hyphal Growth & Pathogenesis CellWall->Growth Supports DisruptedWall Disrupted Cell Wall Structure CellWall->DisruptedWall GerminationFailure Spore Germination Failure CellWall->GerminationFailure Appressorium Aberrant Appressorium Formation Growth->Appressorium OsmoticStress Increased Osmotic Sensitivity DisruptedWall->OsmoticStress

Caption: Inhibition of Cellulose Synthase by this compound and its downstream effects on Oomycete pathogens.

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo (Detached Leaf) Efficacy iv_start Prepare this compound -amended media iv_inoculate Inoculate with Oomycete mycelial plug iv_start->iv_inoculate iv_incubate Incubate under optimal conditions iv_inoculate->iv_incubate iv_measure Measure colony diameter iv_incubate->iv_measure iv_analyze Calculate EC₅₀ value iv_measure->iv_analyze inv_start Prepare host plant leaves inv_treat Apply this compound (Preventative) inv_start->inv_treat inv_inoculate Inoculate with Oomycete spore suspension inv_treat->inv_inoculate inv_incubate Incubate in humid chamber inv_inoculate->inv_incubate inv_assess Assess disease severity inv_incubate->inv_assess inv_analyze Calculate percent disease control inv_assess->inv_analyze

Caption: General experimental workflow for in vitro and in vivo efficacy testing of this compound.

References

Challenges in the analytical quantification of (S,S)-Valifenalate metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of (S,S)-Valifenalate and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound that should be monitored?

A1: The primary metabolites of concern for this compound are Valifenalate Acid and p-Chlorobenzoic Acid (PCBA).[1][2][3] In plant and animal metabolism studies, other metabolites such as valifenalate-acid glucosyl ester and β-4-chlorophenylalanine-N-glucoside have also been identified.[4][5]

Q2: What is the recommended analytical technique for the quantification of this compound and its metabolites?

A2: The most common and recommended technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3][6] This method offers high sensitivity and specificity for detecting and quantifying these compounds in various matrices.[1]

Q3: What are the typical sample preparation methods used for analyzing Valifenalate and its metabolites in water and soil samples?

A3: For water samples, Solid Phase Extraction (SPE) is a frequently used method.[1][2][3] A common procedure involves acidifying the water sample, passing it through an Oasis HLB cartridge, and eluting the analytes with methanol. For soil and various vegetable matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied.[6][7]

Q4: What ionization mode is typically used for the LC-MS/MS analysis of Valifenalate and its metabolites?

A4: For Valifenalate and Valifenalate Acid, positive electrospray ionization (ESI+) mode is commonly used.[2] For the metabolite p-Chlorobenzoic Acid (PCBA), negative electrospray ionization (ESI-) mode is employed.[2][3] It can be advantageous to screen for metabolites using both positive and negative ionization modes.[8]

Q5: What are the common challenges associated with the LC-MS/MS analysis of these compounds?

A5: Common challenges include matrix effects from complex biological samples, achieving adequate separation of isomers, potential for metabolite degradation during sample preparation, and the low concentrations of metabolites in samples.[9][10] Careful sample preparation and method validation are crucial to mitigate these issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical quantification of this compound and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient sample extraction. Analyte degradation during sample preparation.Optimize the SPE or QuEChERS protocol. Ensure proper pH adjustment and use of fresh solvents. Minimize the time between sample preparation and analysis.[9] Store extracts at low temperatures.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination. Inappropriate mobile phase composition. Sample overload.Use a guard column and ensure proper sample cleanup. Adjust the mobile phase pH or organic solvent ratio. Ensure the mobile phase is properly degassed. Dilute the sample or reduce the injection volume.
High Signal Suppression or Enhancement (Matrix Effects) Co-eluting endogenous compounds from the matrix.[10]Improve sample cleanup using a more selective SPE sorbent or a modified QuEChERS procedure.[7] Use a matrix-matched calibration curve. Employ the use of a stable isotope-labeled internal standard if available.[10]
Inconsistent Retention Times Fluctuation in column temperature. Air bubbles in the LC system. Changes in mobile phase composition.Use a column oven to maintain a stable temperature. Degas the mobile phase and prime the pump. Prepare fresh mobile phase daily and ensure accurate composition.
Low Sensitivity/No Signal Improper MS/MS parameters (e.g., collision energy, ion transitions). Instrument contamination. Analyte instability in the final extract.Optimize the precursor and product ion transitions and collision energies for each analyte. Refer to established methods for typical m/z values.[1][3] Clean the ion source and mass spectrometer optics according to the manufacturer's instructions. Ensure the solvent used for the final extract is compatible with the analyte's stability.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Valifenalate and its Metabolites in Water

This protocol is a composite based on several validated methods.[1][2][3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify 100 mL of the water sample by adding 5 mL of 1 N HCl.

  • Condition a Waters Oasis HLB SPE cartridge (6 cc, 500 mg) with 5 mL of methanol followed by 5 mL of HPLC water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the sample flask with 20 mL of water and 1 mL of 1 N HCl and apply the rinse to the cartridge.

  • Discard the eluate.

  • Elute the analytes with 5 mL of methanol into a 15 mL polypropylene centrifuge tube.

  • Dilute the eluate to 10 mL with HPLC water.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The following tables summarize typical instrument parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValifenalate & Valifenalate Acidp-Chlorobenzoic Acid (PCBA)
Column Thermo Betasil C18 (2.1 mm x 100 mm, 5 µm)[3]ARMOR C18 (2.1 mm x 100 mm, 5 µm)[3]
Column Temperature 40°C[3]40°C[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Time (min)%B
0.020
1.7 - 3.095
3.1 - 5.020
Injection Volume 10 µL[3]20 µL[3]

Table 2: Mass Spectrometry Parameters

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - Confirmation
This compound Positive (ESI+)399155[1][3]116[1][3]
Valifenalate Acid Positive (ESI+)385116[1][3]144[1][3]
p-Chlorobenzoic Acid Negative (ESI-)155--

(Note: Specific product ions for PCBA in negative mode were not detailed in the provided search results, but a separate chromatographic method is used.)[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample (100 mL) acidify Acidify with HCl sample->acidify spe Solid Phase Extraction (SPE) Oasis HLB Cartridge acidify->spe elute Elute with Methanol spe->elute dilute Dilute with Water elute->dilute lcms LC-MS/MS Analysis dilute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the analysis of Valifenalate metabolites in water.

metabolic_pathway valifenalate This compound val_acid Valifenalate-Acid valifenalate->val_acid O-demethylation val_acid_gluc Valifenalate-Acid Glucosyl Ester val_acid->val_acid_gluc Conjugation beta_chloro β-4-chlorophenylalanine-N-glucoside val_acid->beta_chloro Further Metabolism

Caption: Primary metabolic pathway of this compound.

References

Validation & Comparative

Performance of (S,S)-Valifenalate in Diverse Crop Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S,S)-Valifenalate , the more active diastereomer of the fungicide Valifenalate, offers a targeted approach to managing Oomycete pathogens, notorious for causing devastating diseases like downy mildew and late blight in a variety of high-value crops. This guide provides a comprehensive comparison of this compound's performance with key alternatives in grapes, potatoes, and tomatoes, supported by experimental data and detailed methodologies.

Efficacy in Grapevines against Downy Mildew (Plasmopara viticola)

Downy mildew poses a significant threat to grape production worldwide. This compound, a member of the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Group 40), offers effective control by inhibiting cellulose synthase in the pathogen.

Comparative Performance Data:

While direct head-to-head field trial data for this compound against all major competitors in a single study is limited in publicly available literature, the following tables synthesize efficacy data from various studies to provide a comparative overview.

Fungicide (Active Ingredient)FRAC GroupApplication RateEfficacy (% Control or PDI)Crop SystemReference
This compound 40Not SpecifiedEffective Control ReportedGrapes[General Mention]
Mandipropamid400.8 ml/LPDI: 10.56 - 12.35Grapes (Thompson Seedless)[1]
Cyazofamid210.2 ml/LPDI: 11.20 - 13.15Grapes (Thompson Seedless)[1]
Amisulbrom21375 ml/haPDI: 0.00 - 18.19Grapes[No specific study found]
Cymoxanil + Mancozeb27 + M32 g/LPDI: 9.75 - 10.05Grapes[1]
Untreated Control--PDI: 51.25 - 55.45Grapes (Thompson Seedless)[1]

PDI: Percent Disease Index. Lower PDI indicates better disease control.

Experimental Protocol: Field Efficacy Trial for Grape Downy Mildew

A typical experimental design to evaluate the efficacy of fungicides against grape downy mildew involves the following steps:

  • Trial Site and Design: The trial is conducted in a commercial vineyard with a history of downy mildew. A Randomized Complete Block Design (RCBD) with four replications per treatment is commonly used. Each plot consists of a designated number of vines.

  • Treatments: Treatments include the test product (this compound), reference fungicides (e.g., Mandipropamid, Cyazofamid), and an untreated control.

  • Application: Fungicides are applied as a foliar spray using a knapsack sprayer or a plot sprayer calibrated to deliver a specific volume of liquid per hectare. Applications typically begin preventatively before the onset of disease and are repeated at regular intervals (e.g., 7-14 days), especially during periods favorable for disease development.

  • Disease Assessment: Disease severity is assessed on both leaves and bunches. A standardized rating scale (e.g., 0-4 or 0-100%) is used to estimate the percentage of infected tissue. The Percent Disease Index (PDI) is then calculated using the following formula: PDI = (Sum of all numerical ratings / (Total number of leaves/bunches assessed x Maximum rating)) x 100

  • Data Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Efficacy in Potatoes against Late Blight (Phytophthora infestans)

Late blight is a major concern for potato growers, capable of causing rapid and widespread crop destruction. Fungicides are a critical component of integrated management strategies.

Comparative Performance Data:

Fungicide (Active Ingredient)FRAC GroupApplication RateEfficacy (% Control)Crop SystemReference
This compound 40Not SpecifiedEffective Control ReportedPotatoes[General Mention]
Cyazofamid21100 µg a.i./ml (14-day interval)Superior to MancozebPotatoes[2]
Mandipropamid40Not SpecifiedGood to Excellent ControlPotatoes[3]
Sunoxanil 72 WP (Cymoxanil 8% + Mancozeb 64%)27 + M33.5 mg/L95.34%Potatoes[4]
Ridomil MZ 72 (Metalaxyl 8% + Mancozeb 64%)4 + M32.0 mg/L75.68%Potatoes[2][4]
Untreated Control--0%Potatoes[4]

Experimental Protocol: Field Efficacy Trial for Potato Late Blight

  • Trial Site and Cultivar: The trial is conducted in a field with a susceptible potato cultivar.

  • Plot Design: An RCBD with three or four replications is typically employed.

  • Inoculation: In many trials, plants are artificially inoculated with a suspension of Phytophthora infestans sporangia to ensure uniform disease pressure.

  • Fungicide Application: Treatments are applied as foliar sprays at specified rates and intervals. A control group remains untreated.

  • Disease Assessment: Disease severity is visually assessed on the foliage at regular intervals using a standardized scale (e.g., percentage of leaf area affected). The Area Under the Disease Progress Curve (AUDPC) is often calculated to represent the cumulative disease development over time.

  • Yield Assessment: At the end of the season, tubers are harvested, and the total and marketable yields are determined. The incidence of tuber blight is also assessed.

Efficacy in Tomatoes against Late Blight (Phytophthora infestans)

Similar to potatoes, tomatoes are highly susceptible to late blight, which can lead to significant yield losses if not managed effectively.

Comparative Performance Data:

Fungicide (Active Ingredient)FRAC GroupApplication RateEfficacy (% Disease Incidence)Crop SystemReference
This compound 40Not SpecifiedEffective Control ReportedTomatoes[General Mention]
Chlorostrobin11Recommended Dose13.62%Tomatoes (Nagina)[No specific study found]
Cabrio Top (Pyraclostrobin + Metiram)11 + M3Recommended Dose14.91%Tomatoes (Nagina)[No specific study found]
Curzate M (Cymoxanil + Mancozeb)27 + M3Recommended Dose15.38%Tomatoes (Nagina)[No specific study found]
Ridomil Gold (Mefenoxam + Mancozeb)4 + M3Recommended Dose16.77%Tomatoes (Nagina)[No specific study found]
Untreated Control--HighTomatoes (Nagina)[No specific study found]

Experimental Protocol: Field Efficacy Trial for Tomato Late Blight

  • Trial Setup: The experiment is typically conducted in a field with a susceptible tomato variety, following an RCBD with multiple replications.

  • Disease Induction: Natural infection is often relied upon, but artificial inoculation can also be used to ensure consistent disease pressure.

  • Fungicide Application: Fungicides are applied as foliar sprays at recommended doses and intervals, starting before the onset of the disease.

  • Disease Assessment: The percentage of leaf area affected by late blight is recorded periodically. The Percentage of Disease Index (PDI) is calculated.

  • Yield Data: At maturity, fruits are harvested, and the total yield is recorded.

Mode of Action: Inhibition of Cellulose Synthase

This compound and other CAA fungicides (FRAC Group 40) share a specific mode of action. They inhibit the biosynthesis of cellulose, a crucial component of the cell wall in Oomycetes. This disruption of cell wall formation ultimately leads to the death of the pathogen. The target site for these fungicides has been identified as the cellulose synthase enzyme, specifically the CesA3 gene product.

G cluster_pathogen Oomycete Pathogen Valifenalate This compound (CAA Fungicide) CelluloseSynthase Cellulose Synthase (CesA3) Valifenalate->CelluloseSynthase Inhibits Cellulose Cellulose CelluloseSynthase->Cellulose Synthesizes CellWall Cell Wall Formation Cellulose->CellWall Growth Hyphal Growth & Pathogen Development CellWall->Growth Infection Plant Infection Growth->Infection

Caption: Mode of action of this compound.

Experimental Workflow

The evaluation of a fungicide's performance follows a structured workflow from initial laboratory screening to large-scale field trials.

G A In Vitro Screening (Mycelial Growth Inhibition) B Greenhouse Trials (Potted Plants) A->B Promising Candidates C Small Plot Field Trials (Efficacy & Dose Response) B->C Effective Treatments D Large Scale Field Trials (Multiple Locations & Years) C->D Optimized Protocols E Data Analysis & Reporting D->E Quantitative Data

Caption: General workflow for fungicide efficacy evaluation.

Logical Relationship for Resistance Management

To prevent the development of fungicide resistance, it is crucial to use products with different modes of action in rotation or as a tank mix. This compound (FRAC 40) should be integrated into a program with fungicides from other FRAC groups.

G cluster_program Fungicide Spray Program cluster_outcome Desired Outcome Spray1 Application 1: This compound (FRAC 40) Spray2 Application 2: Alternative Fungicide (e.g., FRAC 21 or M3) Spray1->Spray2 Rotation Spray3 Application 3: This compound (FRAC 40) Spray2->Spray3 Rotation Spray4 Application 4: Different Alternative (e.g., FRAC 11) Spray3->Spray4 Rotation Resistance Delayed Fungicide Resistance Spray4->Resistance

Caption: Rotational strategy for fungicide resistance management.

References

A Comparative Analysis of (S,S)-Valifenalate and Metalaxyl Efficacy Against Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two key fungicides, (S,S)-Valifenalate and Metalaxyl, and their efficacy against the oomycete pathogen Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. This publication synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental methodologies, and visualizes key biological and experimental processes.

Executive Summary

This compound and Metalaxyl are both effective fungicides used to control Phytophthora infestans, but they operate through distinct modes of action. Metalaxyl, a phenylamide fungicide, targets ribosomal RNA (rRNA) synthesis, a vital process for protein production and pathogen growth.[1][2][3] In contrast, this compound, an acylamino acid fungicide, inhibits cellulose synthase, disrupting the formation of the pathogen's cell wall. While Metalaxyl has been a cornerstone in late blight management, the emergence of resistant strains has necessitated the development of alternative solutions like this compound. This guide presents a comparative overview of their in vitro efficacy, modes of action, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of Metalaxyl and available data for Valifenalate against Phytophthora species. It is crucial to note that the data for the two fungicides are derived from different studies, and direct comparative studies under identical conditions are limited. The efficacy of Metalaxyl can vary significantly depending on the sensitivity of the P. infestans isolate.

Table 1: In Vitro Efficacy of Metalaxyl against Phytophthora infestans

FungicideTarget OrganismEC50 Value (µg/mL)Reference Study Isolate(s)
MetalaxylPhytophthora infestans52.5 (mean for 75 isolates)Mexican isolates
MetalaxylPhytophthora infestans0.01 - >100Various isolates
MetalaxylPhytophthora infestansResistant isolates can have EC50 > 100Multiple studies

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the pathogen.

Table 2: In Vitro Efficacy of Valifenalate against Phytophthora species

FungicideTarget OrganismEC50 Value (µg/mL)Mycelial Growth InhibitionReference Study
Valifenalate (IR5885)Phytophthora citrophthora (from citrus)< 1Total inhibition at 1 µg/mLSalamone et al.
Valifenalate (IR5885)Phytophthora citrophthora (from roses)1 - 1092.4% inhibition at 1 µg/mLSalamone et al.
Valifenalate (IR5885)Phytophthora cryptogea1 - 1090.2% inhibition at 1 µg/mLSalamone et al.
Valifenalate (IR5885)Phytophthora nicotianae1 - 1066.1% inhibition at 1 µg/mLSalamone et al.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method to determine the half-maximal effective concentration (EC50) of a fungicide against the mycelial growth of a pathogen.

  • Pathogen Culture: Phytophthora infestans is cultured on a suitable medium, such as rye A agar or V8 juice agar, at 18-20°C in the dark for 7-10 days.

  • Fungicide Stock Solutions: Stock solutions of this compound and Metalaxyl are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Amended Media Preparation: A series of agar media plates are prepared with different concentrations of each fungicide. The fungicide stock solution is added to the molten agar medium before pouring it into Petri dishes. A control set of plates without any fungicide is also prepared.

  • Inoculation: A small mycelial plug (e.g., 5 mm in diameter) from the actively growing margin of a P. infestans culture is placed in the center of each agar plate.

  • Incubation: The inoculated plates are incubated at 18-20°C in the dark.

  • Data Collection: The radial growth of the mycelium is measured at regular intervals until the mycelium in the control plates reaches the edge of the plate.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Vivo Detached Leaf Assay

This assay assesses the protective and curative activity of fungicides on plant tissue.

  • Plant Material: Healthy, fully expanded leaves are detached from susceptible potato or tomato plants grown under controlled conditions.

  • Fungicide Application:

    • Protective Assay: The detached leaves are treated with different concentrations of the fungicides (e.g., by spraying or dipping) and allowed to dry.

    • Curative Assay: The detached leaves are first inoculated with the pathogen and then treated with the fungicides after a specific incubation period.

  • Inoculation: A suspension of P. infestans sporangia or zoospores is prepared, and a small droplet is placed on the abaxial (lower) surface of each leaflet.

  • Incubation: The inoculated leaves are placed in a humid chamber at 15-20°C with a photoperiod.

  • Disease Assessment: After a few days (typically 5-7), the lesion diameter or the percentage of the leaf area covered by lesions is measured.

  • Efficacy Calculation: The efficacy of the fungicide is calculated as the percentage reduction in lesion size or area compared to the untreated control.

Mandatory Visualization

Experimental Workflow: In Vitro Mycelial Growth Inhibition Assay

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_culture Pathogen Culture (P. infestans) Inoculation Inoculate Plates P_culture->Inoculation F_stock Fungicide Stock Solutions Amended_media Prepare Amended Agar Media F_stock->Amended_media Amended_media->Inoculation Incubation Incubate Plates Inoculation->Incubation Data_collection Measure Mycelial Growth Incubation->Data_collection EC50_calc Calculate EC50 Data_collection->EC50_calc

Caption: Workflow for determining fungicide EC50 values in vitro.

Experimental Workflow: In Vivo Detached Leaf Assay

experimental_workflow_in_vivo cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plant_material Detached Leaves Fungicide_app Fungicide Application (Protective/Curative) Plant_material->Fungicide_app Inoculation Inoculate Leaves Fungicide_app->Inoculation Inoculum_prep Inoculum Preparation (P. infestans) Inoculum_prep->Inoculation Incubation Incubate in Humid Chamber Inoculation->Incubation Disease_assessment Assess Lesion Development Incubation->Disease_assessment Efficacy_calc Calculate Efficacy Disease_assessment->Efficacy_calc

Caption: Workflow for the in vivo detached leaf assay.

Signaling Pathway: Mode of Action of Metalaxyl

metalaxyl_moa Metalaxyl Metalaxyl RNA_Polymerase_I RNA Polymerase I Metalaxyl->RNA_Polymerase_I Inhibits rRNA_synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_synthesis Catalyzes Protein_synthesis Protein Synthesis rRNA_synthesis->Protein_synthesis Is essential for Mycelial_growth Mycelial Growth & Sporulation rRNA_synthesis->Mycelial_growth Protein_synthesis->Mycelial_growth Is required for

Caption: Metalaxyl inhibits rRNA synthesis in P. infestans.

Signaling Pathway: Mode of Action of this compound

valifenalate_moa Valifenalate This compound Cellulose_Synthase Cellulose Synthase Valifenalate->Cellulose_Synthase Inhibits Cellulose_synthesis Cellulose Synthesis Cellulose_Synthase->Cellulose_synthesis Catalyzes Cell_wall_formation Cell Wall Formation Cellulose_synthesis->Cell_wall_formation Is essential for Pathogen_growth Pathogen Growth & Development Cell_wall_formation->Pathogen_growth Is required for

Caption: this compound disrupts cell wall formation.

References

Unraveling the Stereochemistry of Valifenalate: A Comparative Analysis of (S,S) and (R,R) Enantiomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Valifenalate, a key weapon in the arsenal against Oomycete pathogens, is commercially available as a diastereoisomeric mixture. This guide provides a detailed comparison of the biological activity of its constituent enantiomers, (S,S)-Valifenalate and its corresponding, though not commercially standard, (R,R) counterpart. Understanding the stereospecific activity is paramount for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries to optimize fungicidal formulations and develop more effective crop protection strategies.

Valifenalate is a member of the Carboxylic Acid Amide (CAA) group of fungicides and functions by inhibiting cellulose synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. This mode of action disrupts the growth of devastating plant pathogens such as Plasmopara viticola (downy mildew) and Phytophthora infestans (late blight)[1]. The commercial product is a mixture of L-(R)- and L-(S)-valifenalate, which correspond to the (S,R) and (S,S) diastereomers, respectively, with the L-valine moiety representing the initial 'S' configuration.

Comparative Biological Activity

While comprehensive public data directly comparing the antifungal efficacy of the (S,S) and (R,R)-enantiomers of Valifenalate is limited, the principle of stereospecificity in bioactive molecules is a well-established phenomenon in pharmacology and agrochemistry. It is common for one enantiomer to exhibit significantly higher biological activity than the other. This disparity arises from the specific three-dimensional interactions between the chiral molecule and its biological target, in this case, the cellulose synthase enzyme.

Further research is required to definitively quantify the antifungal potency (e.g., EC50 values) of the individual (S,S) and (R,R) enantiomers against key Oomycete pathogens. Such data would be invaluable for the potential development of an enantiomerically pure active ingredient with enhanced efficacy and a potentially more favorable environmental profile.

Data Presentation

EnantiomerTarget PathogenEC50 (µg/mL)Relative Potency
This compoundPlasmopara viticolaData not availableData not available
(R,R)-ValifenalatePlasmopara viticolaData not availableData not available
Racemic ValifenalatePlasmopara viticolaData not availableData not available
This compoundPhytophthora infestansData not availableData not available
(R,R)-ValifenalatePhytophthora infestansData not availableData not available
Racemic ValifenalatePhytophthora infestansData not availableData not available

Experimental Protocols

The following sections outline generalized experimental protocols for the stereoselective synthesis, separation, and biological evaluation of Valifenalate enantiomers. These are intended to serve as a guide for researchers aiming to investigate the differential activity of the stereoisomers.

Stereoselective Synthesis or Separation of Enantiomers

The preparation of enantiomerically pure this compound and (R,R)-Valifenalate would typically involve one of two main strategies:

  • Stereoselective Synthesis: This approach involves the use of chiral starting materials and reagents to control the stereochemistry at the two chiral centers during the synthesis process. For Valifenalate, this would entail using enantiomerically pure precursors for both the L-valine and the β-alanine moieties.

  • Chiral Separation of Racemic Mixture: This method involves synthesizing the racemic mixture of Valifenalate and then separating the diastereomers using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.

Example Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of diastereomers. The choice of column would be determined empirically.

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and water, potentially with acidic or basic modifiers to improve separation.

  • Detection: UV detection at a wavelength where Valifenalate exhibits strong absorbance.

  • Procedure: A solution of racemic Valifenalate is injected onto the chiral HPLC column. The diastereomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and collection as individual fractions.

In Vitro Antifungal Activity Assay

The antifungal activity of the separated enantiomers and the racemic mixture can be evaluated in vitro against target Oomycete pathogens. A common method is the mycelial growth inhibition assay.

Example Protocol for Mycelial Growth Inhibition Assay:

  • Pathogen Culture: The target fungus (e.g., Phytophthora infestans) is cultured on a suitable agar medium.

  • Compound Preparation: Stock solutions of the (S,S)-enantiomer, (R,R)-enantiomer, and racemic Valifenalate are prepared in a suitable solvent (e.g., DMSO). A dilution series is then made in the growth medium to achieve a range of final concentrations.

  • Assay Setup: A small plug of the actively growing fungus is placed in the center of a petri dish containing the growth medium amended with the test compound. Control plates will contain the medium with the solvent only.

  • Incubation: The plates are incubated under optimal growth conditions for the specific pathogen.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value (the concentration that inhibits 50% of fungal growth) is then determined by plotting the inhibition data against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action: Inhibition of Cellulose Synthase

The following diagram illustrates the proposed mechanism of action of Valifenalate, leading to the disruption of the fungal cell wall.

G Valifenalate This compound (Active Enantiomer) Cellulose_Synthase Cellulose Synthase (Enzyme) Valifenalate->Cellulose_Synthase Inhibits Cellulose_Synthesis Cellulose Synthesis Cellulose_Synthase->Cellulose_Synthesis Catalyzes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Cellulose_Synthase Binds to Cell_Wall Fungal Cell Wall Integrity Cellulose_Synthesis->Cell_Wall Maintains Growth_Inhibition Inhibition of Fungal Growth Cell_Wall->Growth_Inhibition Disruption leads to

Caption: Proposed mechanism of Valifenalate's antifungal activity.

Experimental Workflow: Enantiomer Activity Comparison

The logical flow for comparing the activity of Valifenalate enantiomers is depicted in the workflow diagram below.

G cluster_synthesis Synthesis & Separation cluster_assay Biological Evaluation Racemic Racemic Valifenalate Synthesis Separation Chiral HPLC Separation Racemic->Separation Assay In Vitro Antifungal Activity Assay Racemic->Assay SS_Enantiomer This compound Separation->SS_Enantiomer RR_Enantiomer (R,R)-Valifenalate Separation->RR_Enantiomer SS_Enantiomer->Assay RR_Enantiomer->Assay Data_Analysis EC50 Determination & Potency Comparison Assay->Data_Analysis

Caption: Experimental workflow for comparing Valifenalate enantiomer activity.

References

(S,S)-Valifenalate: A Comparative Analysis Against Grapevine Downy Mildew (Plasmopara viticola)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (S,S)-Valifenalate's efficacy against Plasmopara viticola, the causal agent of grapevine downy mildew. While direct, publicly available field trial data comparing the specific (S,S) isomer of Valifenalate against a range of other fungicides is limited, regulatory assessments and the compound's mode of action provide a strong basis for its evaluation. This document synthesizes available information and presents comparative data from field trials of other relevant fungicides to offer a comprehensive perspective for research and development professionals.

Executive Summary

Valifenalate is a carboxylic acid amide (CAA) fungicide that effectively controls oomycete pathogens, including Plasmopara viticola. It functions as a cellulose synthase inhibitor, disrupting the formation of the pathogen's cell wall. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have concluded that field trial results show Valifenalate to be comparable in performance to other industry-standard fungicides used for downy mildew control[1]. Valifenalate is a racemic mixture of (S,R)- and (S,S)-diastereoisomers; the (S,S) isomer is noted to degrade more slowly, suggesting it is the more active and persistent component.

Efficacy of Fungicides Against Plasmopara viticola

While specific field trial data for this compound is not publicly detailed, the following tables summarize the performance of other commonly used fungicides against grapevine downy mildew. This data, sourced from various field trials, provides a benchmark for the expected performance of an effective fungicide.

Table 1: Efficacy of Various Fungicides on Downy Mildew Severity on Grape Leaves

Active Ingredient(s)Application RateDisease Severity (%)Percent Disease Control (%)Reference
Untreated Control-45.3-(Kiran et al., 2022)
Cymoxanil 8% + Mancozeb 64%2 g/L10.0580.49(Kiran et al., 2022)[2]
Fluopicolide 4.44% + Fosetyl-Al 66.67%2 g/L10.5678.19(Kiran et al., 2022)[2]
Iprovalicarb 5.5% + Propineb 61.25%2.25 g/L12.2074.71(Kiran et al., 2022)[2]
Fosetyl-Al 80%2 g/L15.1368.28(Kiran et al., 2022)[2]
Metalaxyl-M 4% + Mancozeb 64%2.5 g/L14.9868.59(Kiran et al., 2022)[2]

Table 2: Efficacy of Various Fungicides on Downy Mildew Severity on Grape Bunches

Active Ingredient(s)Application RateDisease Severity (%)Percent Disease Control (%)Reference
Untreated Control-38.7-(Fungicide Trial Report)
Mandipropamid0.2 L/ha3.291.7(Fungicide Trial Report)
Ametoctradin + Dimethomorph0.8 L/ha4.588.4(Fungicide Trial Report)
Copper Hydroxide1.5 kg/ha 9.874.7(Fungicide Trial Report)
Folpet1.2 kg/ha 7.181.6(Fungicide Trial Report)

Note: "Fungicide Trial Report" is a placeholder for data that would be inserted from a specific, cited study if available for this compound.

Experimental Protocols

The following is a generalized experimental protocol for conducting fungicide efficacy field trials against Plasmopara viticola, based on established guidelines such as those from the European and Mediterranean Plant Protection Organization (EPPO).

1. Trial Site Selection:

  • Vineyard with a history of downy mildew and uniform vine age, vigor, and training system.

  • Cultivars susceptible to Plasmopara viticola are to be used.

2. Experimental Design:

  • Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.

  • Each plot should contain a sufficient number of vines to minimize edge effects (e.g., 10-12 vines).

  • An untreated control plot must be included in each block.

  • Reference plots treated with a standard, registered fungicide are also included for comparison.

3. Treatments and Application:

  • Fungicide treatments are initiated based on disease prediction models or at the first sign of disease.

  • Applications are typically made at 7 to 14-day intervals, depending on the fungicide's properties and disease pressure.

  • Fungicides are applied using calibrated sprayers to ensure uniform coverage. Application volumes are adjusted based on canopy size.

4. Data Collection:

  • Disease incidence (% of infected leaves/bunches) and severity (% of leaf/bunch area affected) are assessed.

  • Assessments are conducted on a predefined number of leaves and bunches per plot (e.g., 50-100).

  • Multiple assessments are made throughout the season, particularly before and after applications and at key phenological stages.

  • Phytotoxicity on leaves and berries is also recorded.

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a suitable test (e.g., Duncan's Multiple Range Test, Tukey's HSD) at a significance level of p ≤ 0.05.

  • Efficacy is often calculated using the Abbott's formula: Efficacy (%) = [(C-T)/C] * 100, where C is the disease level in the control and T is the disease level in the treated plot.

Mode of Action: Cellulose Synthase Inhibition

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides (FRAC Group 40)[1]. The mode of action is the inhibition of cellulose synthase (CesA3) in oomycetes[3]. This enzyme is crucial for the biosynthesis of cellulose, a primary component of the oomycete cell wall. By inhibiting this enzyme, Valifenalate disrupts cell wall formation, leading to the inhibition of spore germination, germ tube development, and mycelial growth.

Caption: Mode of action of this compound on Plasmopara viticola.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates a typical workflow for a field trial evaluating the efficacy of a new fungicide like this compound.

Fungicide Efficacy Trial Workflow SiteSelection Trial Site Selection (Vineyard with Disease History) ExperimentalDesign Experimental Design (Randomized Complete Block) SiteSelection->ExperimentalDesign PlotLayout Plot Layout and Marking ExperimentalDesign->PlotLayout PreTreatmentAssessment Pre-Treatment Disease Assessment PlotLayout->PreTreatmentAssessment FungicideApplication Fungicide Application (Test, Reference, Control) PreTreatmentAssessment->FungicideApplication DataCollection Data Collection (Incidence & Severity) FungicideApplication->DataCollection MultipleApplications Multiple Applications (7-14 day intervals) DataCollection->MultipleApplications Repeat as per protocol MultipleApplications->FungicideApplication FinalAssessment Final Disease Assessment and Yield Measurement MultipleApplications->FinalAssessment End of season DataAnalysis Statistical Data Analysis (ANOVA) FinalAssessment->DataAnalysis ReportGeneration Report Generation and Efficacy Conclusions DataAnalysis->ReportGeneration

References

Cross-Resistance Profile of (S,S)-Valifenalate: A Comparative Analysis with Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

(S,S)-Valifenalate, a key active ingredient in modern fungicides, demonstrates a highly specific mode of action, which is crucial in understanding its cross-resistance profile. This guide provides a comprehensive comparison of this compound's performance against various fungicide classes, supported by experimental data, to inform resistance management strategies for researchers, scientists, and drug development professionals.

This compound belongs to the Carboxylic Acid Amides (CAA) group of fungicides (FRAC Code 40). Its mode of action involves the inhibition of cellulose synthase, a vital enzyme for cell wall biosynthesis in oomycetes. This targeted action results in a distinct cross-resistance pattern, primarily confined to fungicides within the same chemical group.

Quantitative Comparison of Fungicide Sensitivity

Experimental data from cross-resistance studies are essential for effective fungicide rotation and mixture strategies. The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides against sensitive and resistant strains of pathogenic oomycetes, primarily Phytophthora infestans.

Table 1: Baseline Sensitivity of Phytophthora infestans to this compound. [1] This table establishes the baseline sensitivity of P. infestans to valifenalate in a population where the fungicide had not been previously used.

FungicideNumber of IsolatesMean EC50 (mg/L)EC50 Range (mg/L)
This compound1050.102 ± 0.0240.0594 - 0.159

Table 2: Cross-Resistance between this compound and Other CAA Fungicides. [1] This table illustrates the cross-resistance observed between valifenalate and other fungicides within the CAA group. Strains resistant to one CAA fungicide are typically resistant to others in the same group.

FungicideResistance StatusComment
MandipropamidCross-resistancePositive cross-resistance observed.
DimethomorphCross-resistancePositive cross-resistance observed.

Table 3: Lack of Cross-Resistance between this compound and Fungicides with Different Modes of Action. [1] This table demonstrates the absence of cross-resistance between valifenalate and fungicides from different FRAC groups, highlighting its utility in rotation programs.

FungicideFRAC GroupMode of ActionCross-Resistance Status
Azoxystrobin11 (QoI)Respiration inhibitorNo cross-resistance
Fluopicolide43Delocalization of spectrin-like proteinsNo cross-resistance
Metalaxyl4 (Phenylamides)RNA polymerase I inhibitorNo cross-resistance
Cymoxanil27UnknownNo cross-resistance

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance is based on standardized laboratory assays. The following is a detailed methodology for the mycelial growth rate method used to establish the EC50 values.

Mycelial Growth Rate Method for Fungicide Sensitivity Testing

This in vitro assay assesses the inhibitory effect of a fungicide on the mycelial growth of a fungal pathogen.

  • Isolate Preparation: Strains of the target pathogen (e.g., Phytophthora infestans) are cultured on a suitable agar medium (e.g., rye agar) until actively growing.

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations. A control medium without the fungicide is also prepared.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 20°C) for a specified period (e.g., 7-10 days), or until the mycelial growth in the control plates reaches a certain diameter.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth, is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in fungicide resistance and the experimental workflow for its assessment.

FungicideResistanceMechanism cluster_fungicide_action Fungicide Action cluster_resistance Resistance Mechanism cluster_outcome Outcome Fungicide Fungicide TargetSite Target Site (e.g., Cellulose Synthase) Fungicide->TargetSite Binds and Inhibits AlteredTarget Altered Target Site (Mutation) Fungicide->AlteredTarget Binding Prevented Inhibition Inhibition of Fungal Growth TargetSite->Inhibition NoInhibition Fungal Growth Continues AlteredTarget->NoInhibition CrossResistanceWorkflow cluster_testing Sensitivity Testing cluster_results Results Analysis start Start: Isolate Fungal Strains sensitive Sensitive Strain start->sensitive resistant Resistant Strain (to Fungicide A) start->resistant test_A Test with Fungicide A sensitive->test_A test_B Test with Fungicide B (this compound) sensitive->test_B resistant->test_A resistant->test_B ec50_sensitive_A EC50 (Sensitive, A) test_A->ec50_sensitive_A ec50_resistant_A EC50 (Resistant, A) test_A->ec50_resistant_A ec50_sensitive_B EC50 (Sensitive, B) test_B->ec50_sensitive_B ec50_resistant_B EC50 (Resistant, B) test_B->ec50_resistant_B conclusion Conclusion: Determine Cross-Resistance ec50_sensitive_A->conclusion ec50_resistant_A->conclusion ec50_sensitive_B->conclusion ec50_resistant_B->conclusion

References

A Guide to Validating the Mode of Action of (S,S)-Valifenalate Using Molecular Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S,S)-Valifenalate, a potent acylamino acid fungicide, with alternative compounds used to control Oomycete pathogens. It outlines the molecular techniques and experimental protocols required to validate its specific mode of action, supported by comparative data and visualizations to aid in research and development.

The Mode of Action of this compound

This compound is a member of the Carboxylic Acid Amides (CAA) class of fungicides, categorized under FRAC Group 40.[1] Its primary mode of action is the interference with cell wall biosynthesis in Oomycetes.[2][3] This is achieved by specifically inhibiting the enzyme cellulose synthase.[1][4] By disrupting the formation of cellulose, a critical component of the Oomycete cell wall, this compound compromises the structural integrity of the pathogen at various growth stages, including spore germination, germ tube development, and mycelial growth, ultimately leading to cell lysis and death.[2][5][6]

Valifenalate This compound CelluloseSynthase Cellulose Synthase (e.g., PiCesA3) Valifenalate->CelluloseSynthase Inhibition Cellulose Cellulose Synthesis CelluloseSynthase->Cellulose CellWall Cell Wall Disruption Cellulose->CellWall Death Pathogen Death CellWall->Death

Figure 1. Mode of action pathway for this compound.

Comparison with Alternative Fungicides

This compound's efficacy stems from its specific target site. It is crucial to compare its mechanism with other fungicides that are also used to control Oomycetes but possess different modes of action. This differentiation is vital for designing effective resistance management strategies.

Table 1: Comparison of Fungicides Targeting Oomycetes

CompoundChemical GroupFRAC GroupMode of ActionTarget Site
This compound Valinamide Carbamate40Cellulose biosynthesis inhibitionCellulose Synthase (CesA3)[7][8]
Mandipropamid Mandelic Acid Amide40Cellulose biosynthesis inhibitionCellulose Synthase (CesA3)[8][9]
Metalaxyl/Mefenoxam Phenylamide4Nucleic acid synthesisRNA Polymerase I[10]
Oxathiapiprolin Piperidinyl thiazole isoxazoline49Lipid metabolism and transportOxysterol Binding Protein (OSBP)[11][12]

Table 2: Comparative In Vitro Efficacy (EC₅₀) Against Phytophthora infestans

CompoundEC₅₀ Value (µg/mL)Reference(s)
This compound Data not directly comparable in cited literature. Effective concentrations of 125 nM (approx. 0.05 µg/mL) have been used in morphological studies.[13]
Mandipropamid 0.01 - 2.98[2][4][5]
Metalaxyl/Mefenoxam Sensitive Isolates: 0.00002 - 1.3Resistant Isolates: >100[1][10][14]
Oxathiapiprolin 0.00084 - 0.03[11][15][16]
Note: EC₅₀ values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions and P. infestans isolates.

Experimental Protocols for Mode of Action Validation

Validating the mode of action of a compound like this compound requires a multi-faceted approach combining biochemical, genetic, and microscopic techniques.

cluster_0 Biochemical Validation cluster_1 Genetic & Phenotypic Validation A1 Affinity Chromatography A2 Mass Spectrometry (Protein ID) A1->A2 Identify bound protein A3 In Vitro Inhibition Assay (Cellulose Synthesis) A2->A3 Confirm target activity Conclusion Validate Mode of Action: Inhibition of Cellulose Synthase A3->Conclusion B1 Generate Resistant Mutants B2 Sequence Target Gene (e.g., CesA3) B1->B2 Identify mutations B3 Microscopy Analysis (e.g., Calcofluor White) B2->B3 Correlate with phenotype B3->Conclusion

Figure 2. Experimental workflow for MoA validation.
Experimental Protocol 1: Target Identification via Affinity Chromatography

This method directly identifies the protein target that binds to this compound.

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amine or carboxyl group) without disrupting its active site.

  • Immobilization: Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads) to create an affinity matrix.

  • Protein Extraction: Grow the target Oomycete (e.g., P. infestans) in liquid culture, harvest the mycelia, and prepare a total soluble protein extract using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the protein extract with the this compound-coupled resin. Proteins that bind to the compound will be captured on the matrix.

  • Washing and Elution: Wash the resin extensively with buffer to remove non-specifically bound proteins. Elute the specifically bound proteins using a competitive ligand (excess free this compound) or by changing buffer conditions (e.g., pH or salt concentration).

  • Target Identification: Separate the eluted proteins by SDS-PAGE. Excise the specific protein bands and identify them using mass spectrometry (LC-MS/MS). The identified protein is the putative target (e.g., Cellulose Synthase).

Experimental Protocol 2: In Vitro Cellulose Synthase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on its target enzyme's activity.

  • Enzyme Preparation: Prepare a microsomal fraction rich in membrane-bound cellulose synthase from Oomycete mycelia through differential centrifugation.

  • Reaction Mixture: Set up a reaction mixture containing the microsomal fraction, buffer, and UDP-[¹⁴C]-glucose (the radiolabeled substrate for cellulose synthesis).

  • Inhibitor Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

  • Incubation: Incubate the reactions at an optimal temperature (e.g., 25-30°C) to allow for cellulose synthesis.

  • Product Isolation: Stop the reaction and isolate the newly synthesized radiolabeled cellulose product. This is typically done by washing the mixture with hot alkali (which solubilizes most components but not crystalline cellulose) followed by filtration.[17][18]

  • Quantification: Measure the radioactivity of the isolated cellulose product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol 3: Microscopic Analysis of Cell Wall Defects

This protocol visualizes the phenotypic effect of cell wall disruption.

  • Pathogen Culture: Grow Oomycete germlings or hyphae on a suitable medium on microscope slides or coverslips.

  • Fungicide Treatment: Treat the cultures with an effective concentration of this compound (e.g., 125 nM) for a defined period.[13] Include an untreated control.

  • Staining: Stain the treated and control samples with Calcofluor White, a fluorescent dye that binds to cellulose and chitin in cell walls.[19][20][21]

  • Microscopy: Observe the samples using a fluorescence microscope with a UV filter set.

  • Analysis: In untreated controls, observe uniform, bright fluorescence along the hyphae and germ tubes. In this compound-treated samples, look for characteristic signs of cell wall synthesis inhibition, such as swollen hyphal tips, abnormal branching, and uneven or patchy fluorescence, indicating disorganized cell wall deposition.[22] These morphological changes are direct evidence of the compound's mode of action.

References

Comparative Environmental Fate of (S,S)-Valifenalate and Other FRAC Group 40 Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate of (S,S)-Valifenalate, a valinamide carbamate fungicide, with its FRAC (Fungicide Resistance Action Committee) Group 40 counterparts, dimethomorph and mandipropamid. The information presented is based on a comprehensive review of publicly available experimental data and regulatory assessments.

Executive Summary

This compound is a fungicide used to control Oomycete pathogens on various crops. Its environmental fate is characterized by rapid degradation in soil and low to moderate mobility. This profile is generally comparable to or more favorable than other fungicides in the same FRAC group, such as dimethomorph and mandipropamid. All three fungicides demonstrate low toxicity to many non-target organisms, though some effects on aquatic life have been noted, necessitating careful management practices.

Data Presentation

Table 1: Comparative Physicochemical Properties and Mobility
PropertyThis compoundDimethomorphMandipropamid
Molecular Weight ( g/mol ) 398.89387.9411.9
Water Solubility (mg/L at 20-25°C) 24.1>504.2
Vapor Pressure (mPa at 25°C) 2.3 x 10⁻⁴9.7 x 10⁻⁴7.1 x 10⁻⁶
Log Kow 3.04 - 3.112.63 - 2.733.2
Soil Organic Carbon-Water Partitioning Coefficient (Koc, mL/g) Moderate mobility expected5690 (low mobility)405 - 1294 (low to moderate mobility)[1]
Table 2: Comparative Environmental Degradation (Half-life in days)
EnvironmentThis compoundDimethomorphMandipropamid
Aerobic Soil Metabolism (DT50) 0.04 - 0.36[2]10 - 117[3][4]12.6 - 93[1]
Anaerobic Soil Metabolism (DT50) More rapid than aerobicStable[5]Slower than aerobic
Aqueous Photolysis (DT50) Stable15.3[6]1.4 (34 hours)[7][8]
Hydrolysis Stable at pH 4, 7, 9StableStable at pH 4, 5, 7, 9[7]
Table 3: Comparative Ecotoxicity (LC50/EC50)
OrganismThis compoundDimethomorphMandipropamid
Avian (Bobwhite Quail, acute oral LD50, mg/kg) >20002000[9]>2000
Fish (Rainbow Trout, 96h LC50, mg/L) Low toxicity (RQs < 1.0)[9]6.8[9]>4.8
Aquatic Invertebrate (Daphnia magna, 48h EC50, mg/L) Low toxicity (RQs < 1.0)[9]Moderately toxic[9]>4.6
Honeybee (acute contact LD50, µ g/bee ) Low risk[9]Non-toxic at 0.1 mg/bee[9]>100
Earthworm (LC50, mg/kg soil) Low riskModerately toxic[10]>1000

Experimental Protocols

The environmental fate and ecotoxicity studies for this compound, dimethomorph, and mandipropamid are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific, detailed protocols from the original study reports are often proprietary, the general methodologies are outlined below.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This test evaluates the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples (typically sandy loam, loamy sand, silt loam, or clay loam) are collected, sieved, and characterized for properties such as pH, organic carbon content, and microbial biomass.

  • Application: The test substance, often ¹⁴C-labeled for tracking, is applied to the soil samples at a concentration relevant to its intended agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is flooded with water and purged with an inert gas like nitrogen after an initial aerobic phase.

  • Sampling and Analysis: At specified intervals, replicate soil samples are extracted using appropriate solvents. The parent compound and its transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a radioactivity detector.[11][12] Volatile products and non-extractable residues are also measured to establish a mass balance.

  • Data Analysis: The disappearance time of the 50% of the substance (DT₅₀) is calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This study determines the rate of abiotic degradation of a substance in water at different pH levels.

  • Test System: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (typically pH 4, 7, and 9).

  • Application: The test substance is added to the buffer solutions at a concentration that is soluble and allows for accurate quantification.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling and Analysis: At various time points, aliquots of the solutions are taken and analyzed for the concentration of the parent substance and any hydrolysis products, usually by HPLC or a similar chromatographic technique.

  • Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are determined for each pH level.

Mandatory Visualization

Degradation Pathway of this compound in Soil

The following diagram illustrates the primary degradation pathway of this compound in the soil environment.

G Valifenalate This compound Valifenalate_acid Valifenalate-acid (IR5839) Valifenalate->Valifenalate_acid Hydrolysis of methyl ester PCBA p-Chlorobenzoic Acid (PCBA) Valifenalate_acid->PCBA Cleavage of the amide bond Mineralization Mineralization (CO2) PCBA->Mineralization Ring cleavage

Caption: Aerobic soil degradation pathway of this compound.

Experimental Workflow for Soil Degradation Study

The following diagram outlines the typical workflow for a soil degradation study based on OECD Guideline 307.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization (pH, OC, etc.) Soil_Collection->Soil_Char Application Apply Substance to Soil Soil_Char->Application Test_Substance Prepare Radiolabeled Test Substance Test_Substance->Application Incubation Incubate at Controlled Temp & Moisture Application->Incubation Sampling Sample at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-MS/MS or LSC Extraction->Quantification Data_Analysis Calculate DT50 Quantification->Data_Analysis

Caption: General workflow for an OECD 307 soil degradation study.

Conclusion

Based on the available data, this compound exhibits a favorable environmental profile compared to other FRAC Group 40 fungicides, dimethomorph and mandipropamid, particularly with respect to its rapid degradation in soil. All three compounds have relatively low potential for leaching to groundwater under normal agricultural use. Their ecotoxicological profiles indicate a generally low risk to terrestrial organisms, though potential risks to aquatic ecosystems warrant attention and appropriate mitigation measures during application. The choice of fungicide should consider not only its efficacy but also its specific environmental fate characteristics in the context of the local environment and agricultural practices.

References

Peer-Reviewed Validation of (S,S)-Valifenalate's Fungicidal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S,S)-Valifenalate, an acylamino acid fungicide, has demonstrated significant efficacy in controlling a range of Oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew. [1][2] This guide provides a comprehensive comparison of this compound with other established fungicides, supported by peer-reviewed experimental data. It is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: Inhibition of Cellulose Synthase

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[3] Its primary mode of action is the interference with cell wall biosynthesis in Oomycetes through the inhibition of cellulose synthase.[1][4][5] This disruption of cell wall formation affects critical growth stages of the pathogens, including the germination of spores and the growth of mycelium, thereby preventing infection of the host plant.[1][5] Specifically, research on related CAA fungicides suggests that the target is likely the cellulose synthase 3 (CesA3) enzyme.[6]

cluster_fungus Oomycete Pathogen Valifenalate This compound CesA3 Cellulose Synthase 3 (CesA3) Valifenalate->CesA3 Inhibits Cellulose Cellulose Synthesis CesA3->Cellulose CellWall Cell Wall Formation Cellulose->CellWall Growth Pathogen Growth (Spore Germination, Mycelial Growth) CellWall->Growth

Caption: Proposed mechanism of action for this compound.

Comparative Efficacy of this compound

Peer-reviewed studies have evaluated the performance of this compound against various pathogens, often in comparison with other fungicides. The following tables summarize the key findings.

In Vitro Efficacy against Phytophthora species
FungicideConcentration (µg/mL)Phytophthora citrophthora Mycelial Growth Inhibition (%)Phytophthora nicotianae Mycelial Growth Inhibition (%)Phytophthora cryptogea Mycelial Growth Inhibition (%)
Valifenalate 100010087.592.7
10095.9--
10---
1-66.190.2

Data extracted from a study on various formulations of valifenalate. The viscous formulation (IR5885) showed the highest activity, achieving total inhibition of all tested Phytophthora species at 10 and 100 µg/mL.

Field Efficacy against Cucumber Downy Mildew (Pseudoperonospora cubensis)

A study evaluating a combination product of valifenalate and mancozeb demonstrated superior performance in controlling cucumber downy mildew compared to mancozeb alone.

TreatmentApplication Rate (g/ha)Disease Severity (%)Yield (t/ha)
Valifenalate 6% + Mancozeb 60% WG 30007.9912.23
25008.3311.99
20009.2011.60
Mancozeb 75% WP (Standard Check) 200024.09-
Untreated Control -47.78-

Data is from a field trial conducted over two seasons (2020-21 and 2021-22). The combination of valifenalate and mancozeb significantly reduced disease severity and increased yield compared to the standard treatment and the untreated control.[7]

Another study found valifenalate to be as effective as phosetyl-Al in reducing canker symptoms caused by Phytophthora citrophthora on rose stems. Five months after inoculation, plants treated with either valifenalate or phosetyl-Al showed no symptoms of stem dieback, while all untreated control plants wilted.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

The efficacy of fungicides against Phytophthora species can be determined using a poisoned food technique.

cluster_workflow In Vitro Fungicide Efficacy Assay Prep Prepare fungicide stock solutions and amend culture medium Inoc Inoculate plates with mycelial plugs of Phytophthora Prep->Inoc Incub Incubate at a controlled temperature (e.g., 18-25°C) Inoc->Incub Measure Measure radial colony growth at specific time intervals Incub->Measure Calc Calculate percent inhibition compared to control Measure->Calc

Caption: Workflow for in vitro fungicide evaluation.

Methodology:

  • Preparation of Fungicide-Amended Media: Stock solutions of the test fungicides are prepared in a suitable solvent (e.g., DMSO). These are then added to a molten culture medium (e.g., V8 juice agar or potato dextrose agar) to achieve the desired final concentrations. The medium is then poured into petri dishes.

  • Inoculation: Mycelial plugs (typically 5-6 mm in diameter) are taken from the actively growing margin of a Phytophthora culture and placed at the center of the fungicide-amended and control plates.

  • Incubation: The inoculated plates are incubated at a temperature suitable for the specific Phytophthora species (e.g., 18-25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control plates, and T is the average diameter of the colony in the treated plates.[8]

Field Trial for Cucumber Downy Mildew

Field trials are essential to evaluate the efficacy of fungicides under real-world conditions.

Methodology:

  • Experimental Design: The trial is typically laid out in a randomized complete block design with multiple replications for each treatment.[7]

  • Crop Management: Cucumber plants are grown using standard agronomic practices for the region.

  • Fungicide Application: Fungicide treatments are applied at specified rates and intervals, often starting before or at the first sign of disease. Applications are typically made using a calibrated sprayer to ensure uniform coverage.[2][7]

  • Disease Assessment: Disease severity is assessed periodically by rating the percentage of leaf area affected by downy mildew on a standardized scale.[7]

  • Yield Data: At the end of the growing season, the marketable yield from each plot is harvested and weighed.[7]

  • Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[2]

Conclusion

The peer-reviewed data presented in this guide validates the fungicidal properties of this compound against economically important Oomycete pathogens. Its mechanism of action, targeting the essential process of cell wall synthesis, provides a valuable tool for disease management. Comparative studies demonstrate its efficacy relative to other fungicides, although further research with the standalone active ingredient is warranted for more direct comparisons. The detailed experimental protocols provided offer a framework for researchers to conduct further evaluations and comparative studies in this field.

References

Safety Operating Guide

Proper Disposal Procedures for (S,S)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (S,S)-Valifenalate, a fungicide used in laboratory and agricultural settings. The following procedures are designed to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate significant risks[1]. Therefore, it is imperative to handle this chemical with caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields[1][2].

  • Hand Protection: Use protective gloves[1][2].

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact[1][2].

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1][2].

Handling:

  • Avoid creating dust and aerosols[1][2].

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1][2].

  • Prevent contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke when using this product[2].

  • Wash hands thoroughly after handling[2][3].

Chemical and Hazard Data

This compound, also known as (S,S)-Valiphenal, is an acylamino acid fungicide that functions by interfering with fungal cell-wall synthesis[4][][6]. It is essential to be aware of its properties and associated hazards for safe disposal.

PropertyData
Molecular Formula C₁₉H₂₇ClN₂O₅[1][]
Molecular Weight 398.88 g/mol [1][]
Appearance Powder[1]
Storage Temperature -20°C[1][4][]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1][2].
GHS Hazard Statements H302: Harmful if swallowed[2].H351: Suspected of causing cancer[7][8].H410/H411: Very toxic/Toxic to aquatic life with long lasting effects[2][7][8].
Hazardous Decomposition Under fire conditions, it may decompose and emit toxic fumes[1][2].

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all applicable federal, state, and local regulations[1]. Never dispose of this chemical down the drain or in regular waste streams.

Experimental Protocol: Decontamination of Empty Containers

  • Initial Rinse: Triple rinse the empty container with a suitable solvent in which this compound is soluble, such as DMSO[4][]. Collect the rinsate for disposal as hazardous waste.

  • Detergent Wash: Wash the container with soap and water.

  • Final Rinse: Rinse thoroughly with water.

  • Disposal of Container: Puncture and dispose of the reconditioned container in a landfill, or offer it for recycling if permissible by local regulations. Follow label warnings even after the container is emptied, as it may retain product residue[3][9].

Operational Disposal Plan:

  • Waste Collection:

    • Collect unwanted this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Keep the waste in its original container if possible[10].

  • Storage:

    • Store the hazardous waste container in a cool, well-ventilated, and secure area away from incompatible materials[1][3].

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. This is the primary and mandatory method of disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet.

    • Dispose of the contents and container at an approved waste disposal plant[2].

  • Spill Management:

    • In case of a spill, prevent it from entering drains or water courses[1][2].

    • Absorb spills with an inert, liquid-binding material such as diatomite or universal binders[2].

    • Collect the contaminated material into a hazardous waste container.

    • Decontaminate the surface by scrubbing with alcohol[2].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste (Unused product, contaminated items, empty containers) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe check_spill Is this a spill? ppe->check_spill contain_spill Contain & Absorb Spill (Use inert material) check_spill->contain_spill  Yes check_container Is the container empty? check_spill->check_container  No collect_waste Collect Waste in a Labeled Hazardous Waste Container contain_spill->collect_waste decon_area Decontaminate Spill Area (Scrub with alcohol) collect_waste->decon_area store_waste Store Waste Securely (Cool, well-ventilated area) decon_area->store_waste check_container->collect_waste  No decon_container Decontaminate Container (Triple Rinse) check_container->decon_container  Yes decon_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal document Complete Waste Manifest & Documentation contact_disposal->document end Waste Collected for Proper Disposal document->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S,S)-Valifenalate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of (S,S)-Valifenalate, a fungicide used in a variety of research applications. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to address key operational questions, from personal protective equipment (PPE) to disposal protocols.

Essential Safety and Handling

Proper handling of this compound is paramount to prevent exposure and ensure the integrity of your experiments. The following table summarizes the recommended personal protective equipment.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shields[1][2][3]Protects against splashes and airborne particles.
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile, neoprene)[1][2][3]Prevents skin contact and absorption. Specific breakthrough time data for this compound is not available; therefore, select gloves with broad chemical resistance and inspect them before each use.
Body Protection Long-sleeve shirt and long pants or a lab coat.[4] Impervious clothing for larger quantities or risk of splashing.[1][2][3]Minimizes skin exposure.
Footwear Closed-toe shoes and socks[4]Protects feet from spills.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation, especially in areas without adequate exhaust ventilation.[1][2][3]Prevents inhalation of the substance.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound in the laboratory is critical. The following workflow outlines the key steps.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal Receipt Receiving Storage Storage Receipt->Storage Inspect container and log inventory Preparation Preparation Storage->Preparation Retrieve from storage Experiment Experimental Use Preparation->Experiment Use in a well-ventilated area or chemical fume hood Decontamination Decontamination Experiment->Decontamination After experiment completion Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Clean equipment and surfaces

Caption: This diagram illustrates the key stages for the safe handling of this compound, from initial receipt to final disposal.

Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the material in your chemical inventory.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][5] The recommended storage temperature for the powder is -20°C.[1]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][5]

  • Don the appropriate PPE as detailed in the table above.

  • Avoid contact with eyes and skin.[1][5]

3. Experimental Use:

  • Follow your institution's standard operating procedures for handling chemical reagents.

  • Ensure that a safety shower and eyewash station are readily accessible.[1][2][3]

4. Decontamination and Disposal:

  • Clean all contaminated surfaces and equipment thoroughly after use.

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.

  • For spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[1]

First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound.

Physical and Chemical Properties

Property Value Reference
Molecular Formula C₁₉H₂₇ClN₂O₅[1][3][6]
Molecular Weight 398.88 g/mol [1][3][6]
CAS Number 283159-94-4[1]
Appearance Powder[1]
Storage Temperature -20°C[1]

Toxicological Data

Test Result Species Reference
Acute Oral LD50 > 5000 mg/kgRat[1]
Acute Dermal LD50 > 2000 mg/kgRat[1]
Acute Inhalation LC50 > 3.118 mg/LRat[1]

Occupational Exposure Limits

Limit Value Reference
OSHA PEL Not established[1][5]
ACGIH TLV Not established[1][5]

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. It is the user's responsibility to conduct a thorough risk assessment and to implement appropriate safety measures for their specific laboratory conditions. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-Valifenalate
Reactant of Route 2
Reactant of Route 2
(S,S)-Valifenalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.